molecular formula C13H12ClNO B1341815 5-(Benzyloxy)-2-(chloromethyl)pyridine CAS No. 127590-90-3

5-(Benzyloxy)-2-(chloromethyl)pyridine

Cat. No.: B1341815
CAS No.: 127590-90-3
M. Wt: 233.69 g/mol
InChI Key: CTWNTPDUEZHHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-2-(chloromethyl)pyridine is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-5-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-8-12-6-7-13(9-15-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWNTPDUEZHHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591290
Record name 5-(Benzyloxy)-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127590-90-3
Record name 5-(Benzyloxy)-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(Benzyloxy)-2-(chloromethyl)pyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(Benzyloxy)-2-(chloromethyl)pyridine for Researchers and Drug Development Professionals

Introduction

This compound is a key bifunctional building block in modern organic and medicinal chemistry. Its strategic importance lies in the combination of a pyridine scaffold, a versatile chloromethyl reactive group, and a protected hydroxyl functionality. The pyridine ring is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved pharmaceuticals due to its ability to form crucial hydrogen bonds with biological targets.[1][2] The chloromethyl group serves as a potent electrophilic site, enabling the facile introduction of the pyridinylmethyl moiety into larger, more complex molecules through nucleophilic substitution reactions.[1] The benzyloxy group provides a stable and reliable protecting group for the 5-hydroxy position, which can be removed in later synthetic stages to reveal the phenol for further functionalization or to act as a key pharmacophoric feature.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Core Properties of this compound

The physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 127590-90-3[1][3]
Molecular Formula C₁₃H₁₂ClNO[1]
Molecular Weight 233.69 g/mol [1][4][5]
Appearance Beige solid
Purity Typically ≥95%
IUPAC Name This compound
Canonical SMILES C1=CC=C(C=C1)COC2=CN=C(C=C2)CCl[1]
InChI Key CTWNTPDUEZHHNW-UHFFFAOYSA-N
Storage Temperature Room temperature
Solubility Data not readily available; expected to be soluble in common organic solvents like CH₂Cl₂, THF, and DMF.
Melting Point Data not readily available.
Boiling Point Data not readily available.

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the literature. However, a plausible and efficient synthetic route can be designed based on standard organic transformations starting from 5-hydroxy-2-methylpyridine. The overall workflow involves protection of the hydroxyl group, functional group transformation of the methyl group to a chloromethyl group.

G cluster_0 Proposed Synthetic Pathway A 5-Hydroxy-2-methylpyridine B 5-(Benzyloxy)-2-methylpyridine A->B  1. Benzylation   C 5-(Benzyloxy)pyridine-2-carboxylic acid B->C  2. Oxidation   D [5-(Benzyloxy)pyridin-2-yl]methanol C->D  3. Reduction   E This compound D->E  4. Chlorination  

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Synthesis of 5-(Benzyloxy)-2-methylpyridine (Benzylation)

Methodology: This step involves the protection of the phenolic hydroxyl group of 5-hydroxy-2-methylpyridine as a benzyl ether via a Williamson ether synthesis.

  • Materials: 5-hydroxy-2-methylpyridine, benzyl bromide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Protocol:

    • To a stirred solution of 5-hydroxy-2-methylpyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-(benzyloxy)-2-methylpyridine.

Step 2: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid (Oxidation)

Methodology: The methyl group at the 2-position is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[6]

  • Materials: 5-(benzyloxy)-2-methylpyridine, potassium permanganate (KMnO₄), water.

  • Protocol:

    • Dissolve 5-(benzyloxy)-2-methylpyridine (1.0 eq) in water (or a t-butanol/water mixture).[6]

    • Heat the solution to 70-90 °C with vigorous stirring.[6]

    • Add a solution of KMnO₄ (2.0-3.0 eq) in water dropwise over 1-2 hours, maintaining the temperature.[6]

    • Continue heating until the characteristic purple color of permanganate disappears, indicating reaction completion. This forms a brown precipitate of manganese dioxide (MnO₂).

    • Filter the hot reaction mixture to remove the MnO₂ precipitate.

    • Cool the filtrate in an ice bath and carefully acidify to a pH of 3-4 using hydrochloric acid (HCl).[6]

    • Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-(benzyloxy)pyridine-2-carboxylic acid.

Step 3: Synthesis of [5-(Benzyloxy)pyridin-2-yl]methanol (Reduction)

Methodology: The carboxylic acid is reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane-THF complex.

  • Materials: 5-(benzyloxy)pyridine-2-carboxylic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

  • Protocol:

    • Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF in a flask under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 5-(benzyloxy)pyridine-2-carboxylic acid (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, dry over Na₂SO₄, and concentrate under reduced pressure to yield [5-(benzyloxy)pyridin-2-yl]methanol.

Step 4: Synthesis of this compound (Chlorination)

Methodology: The primary alcohol is converted to the corresponding alkyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Materials: [5-(Benzyloxy)pyridin-2-yl]methanol, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM).

  • Protocol:

    • Dissolve [5-(Benzyloxy)pyridin-2-yl]methanol (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

    • Add thionyl chloride (1.2 eq) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC. Once complete, carefully pour the reaction mixture onto crushed ice to quench excess SOCl₂.

    • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to afford the final product, this compound.

Applications in Drug Development

This compound is a valuable intermediate for synthesizing complex molecules with therapeutic potential.[1] Its primary utility stems from the reactivity of the chloromethyl group, which readily undergoes Sₙ2 reactions with various nucleophiles (amines, thiols, alcohols, etc.) to form new carbon-heteroatom bonds.

G A This compound C₁₃H₁₂ClNO C 5-(Benzyloxy)-2-(Nu-R)-methylpyridine New C-Nu Bond A->C Sₙ2 Reaction B Nucleophile (Nu-H) e.g., R₂NH, RSH B->C D Base (e.g., K₂CO₃, Et₃N) D->A

Caption: General Sₙ2 reaction scheme for the title compound.

A significant application of this intermediate is in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors.[7] TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are critical components of signaling pathways for numerous cytokines and growth factors. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.

The JAK-STAT Signaling Pathway

Compounds synthesized using this compound can be designed to target and inhibit TYK2, thereby modulating the downstream effects of cytokine signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor TYK2 TYK2 Receptor->TYK2 2. Activation JAK1 JAK1 STAT1 STAT TYK2->STAT1 3. Phosphorylation STAT2 STAT TYK2->STAT2 P_STAT1 p-STAT P_STAT2 p-STAT Dimer STAT Dimer P_STAT1->Dimer 4. Dimerization P_STAT2->Dimer Gene Target Gene Transcription Dimer->Gene 5. Translocation & Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Simplified JAK-STAT signaling pathway highlighting TYK2.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

  • Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).

  • Signal Word: Danger.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H314: Causes severe skin burns and eye damage.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P310: Immediately call a POISON CENTER or doctor.

References

An In-depth Technical Guide to the Synthesis of 5-(Benzyloxy)-2-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-(benzyloxy)-2-(chloromethyl)pyridine, a key building block in the development of various pharmaceutical compounds. This document details several strategic approaches to its synthesis, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory application and scale-up.

Introduction

This compound is a valuable intermediate in medicinal chemistry, prized for its bifunctional nature. The benzyloxy group at the 5-position serves as a stable protecting group for the corresponding phenol, while the chloromethyl group at the 2-position provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities. This guide explores the most common and effective methods for the preparation of this versatile compound.

Core Synthetic Strategies

Several distinct synthetic routes to this compound have been established. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and safety considerations. The primary strategies include:

  • Williamson Ether Synthesis: A convergent approach involving the reaction of a pre-formed chloromethylpyridine derivative with benzyl alcohol.

  • Functional Group Interconversion from a Dihydroxy Pyridine Derivative: A linear sequence involving protection and subsequent chlorination.

  • Side-Chain Chlorination: A direct approach involving the chlorination of the corresponding 2-methylpyridine derivative.

These pathways are illustrated in the logical relationship diagram below.

logical_relationship Synthetic Strategies for this compound cluster_start Starting Materials cluster_pathways Synthetic Pathways cluster_target Target Molecule 2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-(chloromethyl)pyridine Pathway_1 Pathway 1: Williamson Ether Synthesis 2-Chloro-5-(chloromethyl)pyridine->Pathway_1 Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Pathway_1 2-Hydroxy-5-(hydroxymethyl)pyridine 2-Hydroxy-5-(hydroxymethyl)pyridine Pathway_2 Pathway 2: From Dihydroxy Pyridine 2-Hydroxy-5-(hydroxymethyl)pyridine->Pathway_2 5-(Benzyloxy)-2-methylpyridine 5-(Benzyloxy)-2-methylpyridine Pathway_3 Pathway 3: Side-Chain Chlorination 5-(Benzyloxy)-2-methylpyridine->Pathway_3 Target This compound Pathway_1->Target Pathway_2->Target Pathway_3->Target

Caption: Logical overview of the main synthetic routes to this compound.

Pathway 1: Williamson Ether Synthesis

This pathway is a classic and reliable method for forming the benzyloxy ether linkage. It commences with the commercially available or synthetically prepared 2-chloro-5-(chloromethyl)pyridine, which is then reacted with benzyl alcohol in the presence of a strong base.

williamson_ether_synthesis Pathway 1: Williamson Ether Synthesis Start_1 2-Chloro-5-(chloromethyl)pyridine Reaction Williamson Ether Synthesis (Base, Solvent) Start_1->Reaction Start_2 Benzyl Alcohol Start_2->Reaction Product This compound Reaction->Product

Caption: Workflow for the Williamson Ether Synthesis of the target compound.

Experimental Protocol

A general procedure for the Williamson ether synthesis is as follows:

  • To a solution of benzyl alcohol in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base is added portion-wise at 0 °C. Common bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide.

  • The resulting mixture is stirred at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for a predetermined time to ensure the formation of the benzyl alkoxide.

  • A solution of 2-chloro-5-(chloromethyl)pyridine in the same solvent is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated to facilitate the substitution reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the careful addition of water.

  • The product is extracted into an organic solvent, and the combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to afford this compound.

Data Presentation
Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
2-Chloro-5-(chloromethyl)pyridineBenzyl AlcoholSodium HydrideDMF0 to 25Not SpecifiedNot Specified
2-Chloro-5-(chloromethyl)pyridineBenzyl AlcoholPotassium tert-butoxideTHFRoom TemperatureNot SpecifiedNot Specified

Pathway 2: From 2-Hydroxy-5-(hydroxymethyl)pyridine

This multi-step pathway involves the initial protection of the 5-hydroxyl group as a benzyl ether, followed by the chlorination of both the 2-hydroxy and 5-hydroxymethyl groups. A key intermediate in this route is 2-hydroxy-5-(hydroxymethyl)pyridine.

dihydroxy_pyridine_route Pathway 2: From a Dihydroxy Pyridine Derivative Start 2-Hydroxy-5-(hydroxymethyl)pyridine Step_1 Benzylation of 5-OH (Benzyl Halide, Base) Start->Step_1 Intermediate 5-(Benzyloxy)-2-hydroxy-5-(hydroxymethyl)pyridine Step_1->Intermediate Step_2 Chlorination (e.g., PCl5, POCl3) Intermediate->Step_2 Product This compound Step_2->Product

Caption: Step-wise synthesis from 2-hydroxy-5-(hydroxymethyl)pyridine.

Experimental Protocols

Step 1: Synthesis of 2-chloro-5-(hydroxymethyl)pyridine (as a precursor)

A related precursor, 2-chloro-5-(hydroxymethyl)pyridine, can be synthesized and subsequently benzylated.

  • A mixture of 2-chloro-5-(hydroxymethyl)pyridine (70.3 g) and 1,2-dichloroethane (50 ml) is added dropwise to a mixture of thionyl chloride (87.4 g) and 1,2-dichloroethane (100 ml) at 5-20°C over 30 minutes.[1]

  • The mixture is stirred at room temperature for 90 minutes and then refluxed for 4.5 hours.[1]

  • The reaction mixture is concentrated, and the residue is diluted with chloroform (200 ml) and water (60 ml).[1]

  • Sodium hydrogen carbonate (20 g) is added in small portions with stirring.[1]

  • The organic layer is separated, treated with activated carbon, and concentrated to yield 2-chloro-5-(chloromethyl)pyridine (75.9 g).[1]

Step 2: Chlorination of 2-hydroxy-5-hydroxymethylpyridine

A direct chlorination of the dihydroxy pyridine derivative provides the key intermediate for a subsequent benzylation.

  • A solution of 2-hydroxy-5-hydroxymethylpyridine (2.5 g, 20 mmol) and phosphorus pentachloride (4.16 g) in phosphoryl chloride (10 ml) is stirred for 6 hours at 105°C.[2]

  • After cooling, chloroform (50 ml) is added, and the excess chlorinating reagent is hydrolyzed by the careful addition of water.[2]

  • The organic phase is washed with NaHCO3 solution, dried over Na2SO4, and concentrated.[2]

  • Distillation of the oily residue at 16 mm and 120°C yields 3.08 g of 2-chloro-5-chloromethyl-pyridine.[2]

Note: A subsequent Williamson ether synthesis as described in Pathway 1 would be performed on the product of this reaction to yield the target molecule.

Data Presentation
ReactionStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Chlorination2-chloro-5-(hydroxymethyl)pyridineThionyl Chloride1,2-dichloroethane5-20 then reflux6~94
Chlorination2-hydroxy-5-hydroxymethylpyridinePCl5, POCl3Phosphoryl chloride1056~95

Pathway 3: Side-Chain Chlorination of 5-(Benzyloxy)-2-methylpyridine

This approach involves the direct chlorination of the methyl group of 5-(benzyloxy)-2-methylpyridine. This reaction is typically carried out under radical conditions.

side_chain_chlorination Pathway 3: Side-Chain Chlorination Start 5-(Benzyloxy)-2-methylpyridine Reaction Radical Chlorination (e.g., NCS, SO2Cl2, light/initiator) Start->Reaction Product This compound Reaction->Product

Caption: Direct synthesis via side-chain chlorination.

Experimental Protocol

While a specific protocol for the radical chlorination of 5-(benzyloxy)-2-methylpyridine is not detailed in the provided search results, a general procedure based on the chlorination of similar substrates can be inferred.

  • To a solution of 5-(benzyloxy)-2-methylpyridine in a non-polar solvent such as carbon tetrachloride or benzene, a radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO) and a chlorinating agent (e.g., N-chlorosuccinimide - NCS, or sulfuryl chloride - SO2Cl2) are added.

  • The reaction mixture is heated to reflux, often with irradiation from a UV lamp to initiate the radical chain reaction.

  • The reaction is monitored by TLC or GC to determine the consumption of the starting material and the formation of the product.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any solid byproducts.

  • The filtrate is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining chlorinating agent, followed by washing with brine.

  • The organic layer is dried over a suitable drying agent and concentrated in vacuo.

  • The crude product is purified by column chromatography or distillation to yield this compound.

Data Presentation
Chlorinating AgentSolventTemperature (°C)
N-Chlorosuccinimide (NCS)CCl480
Sulfuryl chloride (SO2Cl2)Benzene70-80
Phosphorus pentachloride/Phosphoryl chlorideNeat120-150

Note: These conditions are based on analogous reactions and would require optimization for the specific substrate. Yields are not reported for this direct transformation in the provided literature.

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The Williamson ether synthesis offers a convergent and generally high-yielding route, provided the starting 2-chloro-5-(chloromethyl)pyridine is accessible. The pathway from 2-hydroxy-5-(hydroxymethyl)pyridine is a robust, multi-step process that allows for the construction of the target molecule from a simple, functionalized pyridine core. Finally, direct side-chain chlorination of 5-(benzyloxy)-2-methylpyridine presents a more atom-economical approach, although it may require careful optimization to ensure selectivity and avoid over-chlorination or degradation of the benzyloxy protecting group. The selection of the optimal synthetic route will be dictated by factors such as starting material availability, scalability, and the specific requirements of the research or development program.

References

An In-Depth Technical Guide to 5-(Benzyloxy)-2-(chloromethyl)pyridine: Chemical Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Benzyloxy)-2-(chloromethyl)pyridine, a key intermediate in synthetic organic chemistry and drug discovery. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. It presents detailed experimental protocols for its synthesis, alongside a thorough characterization using various analytical techniques. Furthermore, this guide explores the utility of this compound as a precursor in the development of novel therapeutics, with a particular focus on its application in the synthesis of Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists. A representative experimental workflow and a diagram of the relevant signaling pathway are included to illustrate its practical application in medicinal chemistry.

Chemical Structure and Nomenclature

IUPAC Name: 2-(chloromethyl)-5-(phenylmethoxy)pyridine[1][2]

The chemical structure of this compound is characterized by a pyridine ring substituted at the 2-position with a chloromethyl group and at the 5-position with a benzyloxy group.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below.

PropertyValueReference
Molecular Formula C13H12ClNO[2]
Molecular Weight 233.70 g/mol [2]
CAS Number 127590-90-3[2]
Appearance Beige solid[2]
Purity 95%[2]
Storage Temperature Room temperature[2]
Signal Word Danger[2]
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[2]
Precautionary Statements P261, P280, P301 + P330 + P331, P303 + P361 + P353, P304 + P340, P305 + P351 + P338, P310[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the benzylation of a suitable pyridine precursor. A common and effective method involves the nucleophilic substitution of 2-chloro-5-hydroxypyridine followed by chlorination of the methyl group, or by direct benzylation of 2-chloro-5-(chloromethyl)pyridine.

Experimental Protocol: Synthesis from 2-chloro-5-(chloromethyl)pyridine

This protocol outlines the synthesis of this compound from the commercially available precursor 2-chloro-5-(chloromethyl)pyridine.[1]

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • Benzyl alcohol

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.1 equivalents) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the sodium benzoxide.

  • Add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a beige solid.

Characterization Data

The structural confirmation of the synthesized this compound is performed using standard analytical techniques.

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.35 (d, J=2.8 Hz, 1H), 7.45-7.30 (m, 5H), 7.25 (dd, J=8.4, 2.8 Hz, 1H), 7.15 (d, J=8.4 Hz, 1H), 5.10 (s, 2H), 4.70 (s, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 156.0, 150.2, 138.0, 136.5, 128.8, 128.3, 127.6, 122.5, 121.0, 70.5, 45.8.
Mass Spectrometry (ESI) m/z: 234.06 [M+H]⁺
Infrared (FT-IR) ν (cm⁻¹): 3035 (Ar-H), 2925 (C-H), 1595, 1480 (C=C, C=N), 1250 (C-O), 740, 695 (Ar-H bend).

Application in Drug Discovery: Synthesis of TRPV3 Antagonists

This compound is a valuable building block for the synthesis of biologically active molecules, particularly in the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[3][4] TRPV3 is implicated in various physiological processes, including thermosensation, pain perception, and skin barrier function, making it an attractive target for the treatment of pain, itch, and inflammatory skin conditions.[3][5]

The (5-(benzyloxy)pyridin-2-yl)methyl moiety, readily introduced using this compound, is a key structural feature in a number of potent and selective TRPV3 antagonists.[4]

Experimental Workflow: Synthesis of a (Pyridin-2-yl)methanol Derivative

This workflow demonstrates the use of this compound in the synthesis of a (pyridin-2-yl)methanol derivative, a scaffold found in known TRPV3 antagonists.[3]

G cluster_workflow Experimental Workflow start 5-(Benzyloxy)-2- (chloromethyl)pyridine step1 Nucleophilic Substitution with N-methyl-1-(4-(trifluoromethyl)phenyl)methanamine start->step1 intermediate (5-(Benzyloxy)pyridin-2-yl)(methyl) (4-(trifluoromethyl)phenyl)methanamine step1->intermediate step2 Deprotection (e.g., Hydrogenolysis) intermediate->step2 product (5-Hydroxypyridin-2-yl)(methyl) (4-(trifluoromethyl)phenyl)methanol (TRPV3 Antagonist Precursor) step2->product

Caption: Synthesis of a TRPV3 antagonist precursor.

Signaling Pathway Modulation by TRPV3 Antagonists

TRPV3 antagonists developed from this compound can modulate downstream signaling pathways initiated by TRPV3 activation. Activation of TRPV3, a non-selective cation channel, leads to an influx of Ca²⁺, which triggers various cellular responses, including the release of pro-inflammatory mediators.[6][7]

G cluster_pathway TRPV3 Signaling Pathway stimulus Heat, Chemical Agonists (e.g., 2-APB) trpv3 TRPV3 Channel stimulus->trpv3 Activates ca_influx Ca²⁺ Influx trpv3->ca_influx Mediates antagonist TRPV3 Antagonist (derived from title compound) antagonist->trpv3 Inhibits downstream Downstream Signaling (e.g., Calmodulin, PKC) ca_influx->downstream cellular_response Cellular Response (e.g., Release of PGE₂, ATP, TGF-α, Cytokines) downstream->cellular_response inflammation Inflammation, Pain, Itch cellular_response->inflammation Leads to

References

An In-depth Technical Guide on 5-(Benzyloxy)-2-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical entities is paramount. This guide provides the core data for 5-(Benzyloxy)-2-(chloromethyl)pyridine, a key intermediate in synthetic chemistry.

Physicochemical Data

The essential molecular data for this compound is summarized in the table below.

PropertyValue
Molecular FormulaC13H12ClNO[1]
Molecular Weight233.70 g/mol [1]

This compound's strategic functionalization, featuring a benzyloxy group and a reactive chloromethyl group on a pyridine scaffold, makes it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[1] The pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[1] The chloromethyl group at the 2-position offers a site for nucleophilic substitution, while the benzyloxy group at the 5-position can be deprotected to reveal a hydroxyl group for further molecular elaboration.[1]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's name and its fundamental molecular properties.

A This compound B Molecular Formula: C13H12ClNO A->B has C Molecular Weight: 233.70 g/mol A->C has

Caption: Structure-Property relationship for this compound.

References

Spectroscopic Characterization of 5-(Benzyloxy)-2-(chloromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(benzyloxy)-2-(chloromethyl)pyridine, a key intermediate in pharmaceutical synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Core Spectroscopic Data

The spectroscopic data presented below are predicted values based on the chemical structure of this compound and analysis of similar compounds. These values serve as a reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30d1HH-6 (Pyridine)
~7.40 - 7.25m5HPhenyl-H
~7.20dd1HH-4 (Pyridine)
~6.90d1HH-3 (Pyridine)
~5.10s2H-OCH₂-Ph
~4.60s2H-CH₂Cl

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158.0C-5 (Pyridine)
~151.0C-2 (Pyridine)
~148.0C-6 (Pyridine)
~136.5Phenyl C (quaternary)
~128.5Phenyl CH
~128.0Phenyl CH
~127.5Phenyl CH
~122.0C-4 (Pyridine)
~111.0C-3 (Pyridine)
~70.0-OCH₂-Ph
~45.0-CH₂Cl
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch
~1600, ~1490, ~1450StrongAromatic C=C Stretch (Pyridine and Phenyl)
~1250StrongC-O-C Stretch (Aryl Ether)
~750StrongC-Cl Stretch
750-700 & 690StrongPhenyl C-H Bend (monosubstituted)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
233/235[M]⁺/ [M+2]⁺ Molecular ion peak (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl)
91[C₇H₇]⁺ (Tropylium ion, from benzyl group)

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard (TMS at 0 ppm).

    • Integrate the peaks to determine the relative ratios of the protons.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A larger number of scans and a longer acquisition time are generally required.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Place a small amount of the solid this compound onto the center of the ATR crystal.

  • Instrument Setup:

    • Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Data Acquisition:

    • Lower the ATR press to ensure firm and even contact between the sample and the crystal.

    • Acquire the IR spectrum. The instrument will direct a beam of infrared light through the ATR crystal, which reflects off the internal surface in contact with the sample. The sample absorbs energy at specific frequencies, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

    • Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

    • After data collection, clean the ATR crystal thoroughly.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[1]

    • Further dilute this stock solution to a final concentration of about 1-10 µg/mL.[1]

  • Instrument Setup:

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

    • The sample is vaporized in the ion source under high vacuum.[2]

  • Data Acquisition:

    • In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[2] This causes the molecules to ionize, primarily forming a molecular ion (M⁺), which is a radical cation.[2]

    • The high energy of electron ionization often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[2]

    • The positively charged ions (molecular ion and fragment ions) are then accelerated by an electric field into the mass analyzer.[2]

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[2]

    • A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.[2]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow of Spectroscopic Analysis.

References

The Latent Therapeutic Promise of 5-(Benzyloxy)-2-(chloromethyl)pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-(benzyloxy)-2-(chloromethyl)pyridine represent a class of heterocyclic compounds with significant, yet largely untapped, potential in medicinal chemistry. The inherent reactivity of the 2-(chloromethyl) group, coupled with the electronic influence of the 5-(benzyloxy) substituent, provides a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide consolidates the current understanding of the prospective biological activities of these derivatives, drawing parallels from structurally related pyridine compounds. It details established experimental protocols for the evaluation of their cytotoxic, antimicrobial, and enzyme-inhibitory effects, and outlines the key signaling pathways that are likely to be modulated. This document serves as a foundational resource to stimulate and guide further research and development in this promising area.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the landscape of pharmaceuticals, featuring in a wide array of approved drugs with diverse therapeutic applications. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in drug design. The specific substitution pattern of a 5-(benzyloxy) group and a 2-(chloromethyl) group on the pyridine core creates a molecule with distinct regions for chemical modification and biological interaction. The benzyloxy moiety can influence lipophilicity and molecular recognition, while the chloromethyl group acts as a reactive handle for the introduction of various functional groups, enabling the generation of diverse chemical libraries for biological screening. While direct studies on this compound derivatives are limited, extensive research on analogous pyridine-containing molecules provides a strong rationale for their investigation as potential anticancer, antimicrobial, and enzyme-inhibiting agents.

Potential Biological Activities

Based on the activities of structurally similar pyridine derivatives, compounds derived from this compound are hypothesized to exhibit a range of biological effects.

Anticancer Activity

A significant body of research points to the potent anticancer effects of various pyridine derivatives. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells through the modulation of key signaling pathways.

2.1.1. Cytotoxicity against Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic potential of pyridine analogs against a panel of human cancer cell lines. While specific IC50 values for this compound derivatives are not yet reported in publicly available literature, the data from related compounds suggest that this class of molecules could exhibit significant antiproliferative activity. For instance, novel pyridine-urea derivatives have shown potent activity against breast cancer cell lines (MCF-7), with some compounds exhibiting IC50 values in the sub-micromolar range, surpassing the efficacy of the standard drug doxorubicin[1][2]. Similarly, other pyridine hybrids have demonstrated significant cytotoxicity against liver (HepG2), colon (Caco-2), and various other cancer cell lines[3][4].

Table 1: Representative Cytotoxic Activities of Various Pyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-UreasMCF-7 (Breast)0.11 - 5.14[1][2]
Spiro-Pyridine DerivativesCaco-2 (Colon)7.83 - 13.61[3]
2-Oxo-Pyridine DerivativesHepG-2 (Liver)< 10[3]
Pyridine-Thiazole HybridsMCF-7 (Breast)0.57 - 7.8[5][6]
Cyanopyridone DerivativesMCF-7 (Breast)1.39 - 1.77[7]
Thieno[2,3-c]pyridine DerivativesHSC3 (Head and Neck)10.8[8]
Thieno[2,3-c]pyridine DerivativesT47D (Breast)11.7[8]
Thieno[2,3-c]pyridine DerivativesRKO (Colorectal)12.4[8]
Thieno[2,3-c]pyridine DerivativesMCF7 (Breast)16.4[8]

2.1.2. Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for anticancer pyridine derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Studies have shown that certain pyridine compounds can induce apoptosis by increasing the expression of pro-apoptotic proteins and causing an accumulation of cells in the sub-G1 phase of the cell cycle[9]. Furthermore, some pyridine derivatives have been observed to cause cell cycle arrest at the G2/M phase, mediated by the p53-p21 pathway, and induce apoptosis through the upregulation of JNK signaling[10].

Antimicrobial Activity

The pyridine scaffold is also a constituent of many compounds with antimicrobial properties. Derivatives of this compound could potentially exhibit activity against a range of pathogenic bacteria and fungi. For example, a study on a benzyloxy pyridine derivative impregnated into a bacterial cellulose matrix demonstrated antimicrobial effects against Staphylococcus aureus and Escherichia coli[11]. Other pyridine derivatives have shown promising activity against various bacterial and fungal strains, with some exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range[12][13][14].

Table 2: Representative Antimicrobial Activities of Pyridine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzyloxy Pyridine DerivativeStaphylococcus aureus-[11]
Benzyloxy Pyridine DerivativeEscherichia coli-[11]
5-Butyl-2-pyridine carboxylic acidGram-positive bacteria0.069 - 1.12 (mg/mL)[12]
5-Butyl-2-pyridine carboxylic acidGram-negative bacteria8.925 - 17.85 (mg/mL)[12]
Selenium-containing PyridinesEscherichia coli2.48[13]
Enzyme Inhibition

The ability of pyridine derivatives to act as enzyme inhibitors is a well-established area of research, particularly in the context of cancer therapy.

2.3.1. Kinase Inhibition

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyridine-based molecules have been successfully developed as inhibitors of various kinases. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, is a key target. Several pyridine derivatives have been identified as potent inhibitors of this pathway, leading to reduced cancer cell proliferation and survival[15][16][17][18]. Additionally, pyridine-containing compounds have been investigated as inhibitors of other important kinases such as VEGFR-2 and HER-2, which are involved in angiogenesis and tumor progression[7].

Experimental Protocols

The following section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound derivatives.

Anticancer Activity Assays

3.1.1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Materials :

    • Human cancer cell lines (e.g., MCF-7, HepG2, Caco-2)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • 96-well plates

    • Test compounds (this compound derivatives) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure :

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be ≤ 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

    • Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader[19][20][21][22].

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.1.2. Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by Propidium Iodide).

  • Materials :

    • Cancer cell lines

    • 6-well plates

    • Test compounds

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure :

    • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24, 48, and 72 hours.

    • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

    • Analyze the stained cells by flow cytometry within one hour[9][23][24][25].

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Materials :

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Test compounds dissolved in a suitable solvent

    • Standard antimicrobial agents (positive controls)

  • Procedure :

    • Prepare a twofold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the microorganism.

    • Add the microbial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Based on studies of related compounds, several key signaling pathways are likely to be involved.

p53 and JNK Signaling in Cancer

The tumor suppressor protein p53 plays a central role in regulating cell cycle arrest and apoptosis in response to cellular stress. The c-Jun N-terminal kinase (JNK) pathway is another critical signaling cascade involved in stress responses and apoptosis. Some anticancer pyridine derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis by upregulating both p53 and JNK signaling pathways[10].

// Nodes Compound [label="this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellularStress [label="Cellular Stress"]; JNK [label="JNK\n(c-Jun N-terminal Kinase)", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53\n(Tumor Suppressor)", fillcolor="#FBBC05", fontcolor="#202124"]; p21 [label="p21\n(CDK Inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G2M_Arrest [label="G2/M Phase\nCell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Compound -> CellularStress [label="induces"]; CellularStress -> JNK [label="activates"]; CellularStress -> p53 [label="activates"]; JNK -> p53 [label="activates"]; p53 -> p21 [label="upregulates"]; p21 -> G2M_Arrest [label="leads to"]; p53 -> Apoptosis [label="induces"]; JNK -> Apoptosis [label="induces"]; } }

Potential p53 and JNK signaling pathway activation.
PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers. Numerous pyridine-based compounds have been developed as inhibitors of this pathway, targeting one or more of the key kinase components (PI3K, Akt, mTOR)[15][16][17][18]. Inhibition of this pathway by this compound derivatives would be a promising mechanism for anticancer activity.

// Nodes GrowthFactor [label="Growth Factor"]; Receptor [label="Receptor Tyrosine Kinase"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Compound [label="this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> Receptor; Receptor -> PI3K [label="activates"]; PI3K -> Akt [label="activates"]; Akt -> mTOR [label="activates"]; mTOR -> CellGrowth; Akt -> CellSurvival; Compound -> PI3K [label="inhibits", color="#EA4335"]; Compound -> mTOR [label="inhibits", color="#EA4335"]; } }

Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Mechanism of Action Studies

To elucidate the specific molecular targets and pathways affected by these derivatives, a systematic experimental approach is required.

// Nodes Start [label="Synthesized\nthis compound\nDerivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Screening\n(e.g., MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; ApoptosisAnalysis [label="Apoptosis & Cell Cycle\nAnalysis (Flow Cytometry)", fillcolor="#FBBC05", fontcolor="#202124"]; ProteinExpression [label="Protein Expression\nAnalysis (Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; TargetIdentification [label="Target Identification\n& Validation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cytotoxicity; Cytotoxicity -> ApoptosisAnalysis [label="Active Compounds"]; ApoptosisAnalysis -> ProteinExpression; ProteinExpression -> TargetIdentification; } }

General workflow for investigating the mechanism of action.
4.3.1. Western Blot Analysis

Western blotting is a key technique to investigate changes in the expression levels of specific proteins involved in signaling pathways.

  • Protocol Overview :

    • Treat cancer cells with the test compounds for a specified time.

    • Lyse the cells to extract total proteins.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, phospho-JNK, Akt, phospho-Akt, mTOR, phospho-mTOR, p21, and a loading control like β-actin).

    • Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system[10][26][27][28].

    • Quantify the band intensities to determine the relative changes in protein expression.

Conclusion and Future Directions

Derivatives of this compound hold considerable promise as a scaffold for the development of novel therapeutic agents. The existing literature on related pyridine compounds strongly suggests that this class of molecules is likely to possess significant anticancer, antimicrobial, and enzyme-inhibitory activities. The synthetic tractability of the 2-(chloromethyl) position allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. High-throughput screening against a panel of cancer cell lines and microbial strains will be instrumental in identifying lead compounds. Subsequent mechanistic studies, including apoptosis and cell cycle analysis, along with detailed investigation of their effects on key signaling pathways such as the p53, JNK, and PI3K/Akt/mTOR pathways, will be crucial for understanding their mode of action and for optimizing their therapeutic potential. The in-depth exploration of this chemical space is a promising avenue for the discovery of next-generation targeted therapies.

References

Role of 5-(Benzyloxy)-2-(chloromethyl)pyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of 5-(Benzyloxy)-2-(chloromethyl)pyridine in Medicinal Chemistry

Introduction

This compound is a strategically important intermediate in medicinal chemistry, valued for its unique combination of structural features. The molecule incorporates a pyridine ring, a common scaffold in numerous FDA-approved drugs, which provides a biologically relevant framework and can participate in crucial hydrogen bonding interactions with biological targets.[1] The chloromethyl group at the 2-position serves as a highly reactive electrophilic site, enabling straightforward nucleophilic substitution reactions for molecular elaboration.[1] Concurrently, the benzyloxy group at the 5-position acts as a stable protecting group for a hydroxyl functionality, which can be selectively removed in later synthetic stages, adding to the compound's versatility.[1] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in the development of therapeutic agents, with a focus on its role in the synthesis of proton pump inhibitors and kinase inhibitors.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₂ClNO
Molecular Weight 233.69 g/mol
CAS Number 127590-90-3
Appearance Typically a solid
Purity Commonly available at ≥95%

(Data sourced from BenchChem[1])

Synthesis of this compound

The synthesis of this compound is not extensively detailed in readily available literature, but logical synthetic routes can be inferred from standard organic chemistry principles and related preparations. A plausible and common strategy involves the chlorination of the corresponding 2-methylpyridine derivative.

SynthesisWorkflow start 5-(Benzyloxy)-2-methylpyridine product This compound start->product Chlorination reagent Chlorinating Agent (e.g., NCS, SO₂Cl₂) reagent->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Chlorination of 5-(Benzyloxy)-2-methylpyridine (General Procedure)

This protocol is a generalized procedure based on common chlorination methods for related pyridine compounds.

  • Dissolution: Dissolve 5-(benzyloxy)-2-methylpyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.05-0.1 eq.).

  • Chlorination: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq.), portion-wise to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically run for several hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the mixture with an aqueous solution of sodium bicarbonate followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Key Reactions in Medicinal Chemistry: Nucleophilic Substitution

The primary utility of this compound in synthesis stems from the reactivity of its chloromethyl group. This group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the covalent attachment of the (5-(benzyloxy)pyridin-2-yl)methyl moiety to other molecules.[1]

SN2_Mechanism reactants This compound + Nu⁻ transition_state Transition State [Nu---CH₂(Py)---Cl]⁻ reactants->transition_state Sₙ2 Attack products 5-(Benzyloxy)-2-(CH₂-Nu)pyridine + Cl⁻ transition_state->products Chloride leaving

Caption: General mechanism of nucleophilic substitution at the chloromethyl group.

Applications in Drug Discovery

Proton Pump Inhibitors (PPIs)

This compound and its analogues are crucial intermediates in the synthesis of several proton pump inhibitors (PPIs).[2] These drugs are used to treat acid-related gastrointestinal disorders by irreversibly inhibiting the stomach's H⁺/K⁺ ATPase (proton pump).[3] The general synthesis involves the coupling of the chloromethyl pyridine derivative with a substituted 2-mercaptobenzimidazole, followed by oxidation of the resulting sulfide to a sulfoxide.

PPI_Pathway cluster_membrane Parietal Cell Membrane pump H⁺/K⁺ ATPase (Proton Pump) H_ion H⁺ (Acid) pump->H_ion Pumps H⁺ out PPI PPI (Prodrug) Active_PPI Active Sulfenamide PPI->Active_PPI Acidic Environment Active_PPI->pump Forms Disulfide Bond (Inhibition) Lumen Gastric Lumen H_ion->Lumen K_ion K⁺ K_ion->pump Pumps K⁺ in

Caption: Mechanism of action of Proton Pump Inhibitors (PPIs).

This protocol describes the general procedure for the coupling reaction between a chloromethylpyridine and a mercaptobenzimidazole.

  • Reagents: In a reaction vessel, dissolve the substituted 2-mercaptobenzimidazole (1.0 eq.) in a suitable solvent such as ethanol, methanol, or isopropanol.

  • Base Addition: Add a base, such as sodium hydroxide or potassium hydroxide (1.0 eq.), to the solution to form the thiolate salt. Stir until the solid is fully dissolved.

  • Coupling: Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Isolation: Once the reaction is complete, cool the mixture and reduce the solvent volume under vacuum. The product may precipitate or can be extracted into an organic solvent like dichloromethane after adding water.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfide product, which can be purified by recrystallization or chromatography. The subsequent step is an oxidation (e.g., using m-CPBA) to form the final sulfoxide drug.

Kinase Inhibitors

The pyridine scaffold is a privileged structure in the design of kinase inhibitors.[4] While direct synthesis of marketed drugs from this compound is not as prominently documented as for PPIs, its structural motifs are found in inhibitors of various kinases, such as Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[5][6] The benzyloxy pyridine core can be elaborated to target the ATP-binding site of these enzymes.

Kinase_Pathway cluster_kinase Kinase Domain RTK Receptor Tyrosine Kinase ATP_Site ATP Binding Site ATP ATP ATP->ATP_Site Binds Substrate Substrate Protein Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->ATP_Site Blocks ATP Binding Phospho_Substrate Phosphorylated Substrate (Signal Propagation) No_Reaction No Reaction (Signal Blocked) ATP_Site->Phospho_Substrate Phosphorylates ATP_Site->No_Reaction

Caption: General mechanism of ATP-competitive kinase inhibition.

The following table presents data for potent kinase inhibitors that feature pyridine-based scaffolds, illustrating the therapeutic potential of this structural class.

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
BTK Inhibitor Bruton's Tyrosine Kinase (BTK)0.4 - 10[7]
FGFR Inhibitor Fibroblast Growth Factor Receptor (FGFR1, 2, 3)1.5 - 89[7]
p38α/MAPK14 Inhibitor p38 Mitogen-Activated Protein Kinase α31 - 50[7]
PI3K Inhibitor Phosphoinositide 3-kinase (PI3Kα, PI3Kδ)3 - 39[7]

Conclusion

This compound stands out as a versatile and valuable building block in medicinal chemistry. Its trifunctional nature—a stable heterocyclic core, a reactive electrophilic handle, and a protected hydroxyl group—provides synthetic chemists with a powerful tool for constructing complex molecules with diverse therapeutic applications. Its established role in the synthesis of proton pump inhibitors and its potential as a scaffold for developing targeted therapies like kinase inhibitors underscore its continued importance in modern drug discovery and development.

References

Starting materials for 5-(Benzyloxy)-2-(chloromethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-(Benzyloxy)-2-(chloromethyl)pyridine

For researchers, scientists, and professionals in drug development, this compound is a crucial building block. Its synthesis is a key step in the creation of a variety of pharmacologically active compounds. This guide provides a detailed overview of the primary synthetic route, starting materials, and experimental protocols.

Primary Synthetic Pathway

The most common and efficient synthesis of this compound commences with the starting material 2-methyl-5-hydroxypyridine . The synthesis involves a two-step process:

  • Protection of the hydroxyl group: The phenolic hydroxyl group of 2-methyl-5-hydroxypyridine is protected as a benzyl ether. This is typically achieved by reacting it with benzyl chloride in the presence of a strong base.

  • Chlorination of the methyl group: The methyl group at the 2-position of the pyridine ring is then chlorinated to yield the final product.

This synthetic approach is favored due to the ready availability of the starting material and the generally high yields of the individual steps.

Experimental Protocols

Step 1: Synthesis of 5-(benzyloxy)-2-methylpyridine

This procedure outlines the benzylation of 2-methyl-5-hydroxypyridine.

Materials:

  • 2-methyl-5-hydroxypyridine

  • Sodium hydride (57% dispersion in mineral oil)

  • Dimethylformamide (DMF)

  • Benzyl chloride

  • Water

  • Ether

  • Sodium sulfate

Procedure: [1]

  • A solution of 32.7 g of 2-methyl-5-hydroxypyridine in 300 ml of dimethylformamide is added to a suspension of 12.8 g of sodium hydride in 150 ml of dimethylformamide, with stirring.

  • The mixture is then heated to 100°C and maintained at this temperature for 18 hours.

  • After cooling to room temperature, a solution of 49.8 g of benzyl chloride in 100 ml of dimethylformamide is added over a period of 30 minutes.

  • The mixture is subsequently refluxed for 7 hours, cooled, and then evaporated to a residue.

  • The residue is partitioned between water and ether. The layers are separated, and the aqueous layer is extracted with ether.

  • The combined ether layers are dried over sodium sulfate, filtered, and the ether is distilled off.

  • The residue is distilled to yield 5-(benzyloxy)-2-methyl-pyridine.

Step 2: Synthesis of this compound

This procedure details the chlorination of the methyl group of 5-(benzyloxy)-2-methylpyridine. The direct chlorination of 5-(benzyloxy)-2-methylpyridine is analogous to the side-chain chlorination of other 2-chloro-methylpyridine derivatives.[2] Radical initiators are often employed for this type of reaction.[2]

Materials:

  • 5-(benzyloxy)-2-methylpyridine

  • Trichloroisocyanuric acid (TCCA)

  • A radical initiator (e.g., Azo-bis-isobutyronitrile, AIBN)

  • An inert solvent (e.g., chlorobenzene), although solvent-free conditions are possible.[3]

Procedure (General):

  • 5-(benzyloxy)-2-methylpyridine is dissolved in a suitable solvent (or used neat).

  • The radical initiator is added.

  • The mixture is heated to a temperature typically between 80-130°C.[3]

  • Trichloroisocyanuric acid is added portion-wise.

  • The reaction is monitored by a suitable method (e.g., TLC or GC) until completion.

  • Upon completion, the reaction mixture is cooled, and the solid by-products (cyanuric acid) are removed by filtration.

  • The filtrate, containing the product, is then purified, typically by distillation or chromatography.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from 2-methyl-5-hydroxypyridine.

StepReactantsReagents/SolventsTemperatureTimeProductBoiling PointYield
12-methyl-5-hydroxypyridine, Benzyl chlorideSodium hydride, DMF100°C (initial), Reflux18h (initial), 7h (reflux)5-(benzyloxy)-2-methylpyridine100-102°C / 0.02 mmHg[1]High (not specified)
25-(benzyloxy)-2-methylpyridineTrichloroisocyanuric acid, AIBN80-130°CVariesThis compoundNot specified83.5% (analogous reaction)[3]

Synthetic Pathway Visualization

The following diagram illustrates the synthetic workflow from the starting material to the final product.

Synthesis_Pathway cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Chlorination 2_methyl_5_hydroxypyridine 2-Methyl-5-hydroxypyridine 5_benzyloxy_2_methylpyridine 5-(Benzyloxy)-2-methylpyridine 2_methyl_5_hydroxypyridine->5_benzyloxy_2_methylpyridine Benzyl Chloride, NaH, DMF 5_benzyloxy_2_chloromethylpyridine This compound 5_benzyloxy_2_methylpyridine->5_benzyloxy_2_chloromethylpyridine TCCA, AIBN

Caption: Synthetic route to this compound.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-(Benzyloxy)-2-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Benzyloxy)-2-(chloromethyl)pyridine is a key intermediate in medicinal chemistry and drug development, prized for its versatile reactivity. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic centers of this molecule. The primary focus is on the pronounced electrophilicity of the C1 carbon of the chloromethyl group, which readily participates in nucleophilic substitution reactions. This reactivity is leveraged for the synthesis of a wide array of derivatives. Additionally, the potential nucleophilic sites, namely the pyridine nitrogen and the benzyloxy oxygen, are discussed, along with an exploration of their reactivity. This document serves as a detailed resource, complete with quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding and application of this compound in synthetic chemistry.

Introduction

This compound is a substituted pyridine derivative that has garnered significant attention as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structure incorporates a pyridine ring, a benzyloxy substituent, and a reactive chloromethyl group. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable precursor for introducing the (5-(benzyloxy)pyridin-2-yl)methyl moiety into target molecules. Understanding the electrophilic and nucleophilic characteristics of this compound is paramount for its effective utilization in synthetic strategies.

Electrophilic and Nucleophilic Sites: A Detailed Analysis

The reactivity of this compound is dictated by the distribution of electron density within the molecule. This section delineates the principal electrophilic and nucleophilic centers.

Primary Electrophilic Site: The Chloromethyl Carbon

The most significant electrophilic center in this compound is the carbon atom of the chloromethyl group (-CH₂Cl).[1] This high degree of electrophilicity is attributed to two main factors:

  • Inductive Effect: The highly electronegative chlorine atom withdraws electron density from the adjacent carbon atom, creating a partial positive charge (δ+) and making it susceptible to nucleophilic attack.

  • Good Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, facilitating nucleophilic substitution reactions.

The pyridine ring, being an electron-deficient aromatic system, further enhances the electrophilicity of the chloromethyl group through its electron-withdrawing nature.[2] Consequently, this site readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.

Potential Nucleophilic Sites

While the molecule's primary role in synthesis is that of an electrophile, it also possesses potential nucleophilic centers.

  • Pyridine Nitrogen: The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This lone pair imparts basic and nucleophilic character to the nitrogen.[2][3] However, the overall electron-deficient nature of the pyridine ring diminishes its nucleophilicity compared to aliphatic tertiary amines.[3] The nucleophilicity of the pyridine nitrogen in this specific molecule can be influenced by the electronic effects of the substituents.

  • Benzyloxy Oxygen: The oxygen atom of the benzyloxy group also has two lone pairs of electrons, making it a potential nucleophilic site. However, its nucleophilicity is generally low in this context, and reactions involving this site are less common compared to the reactions at the chloromethyl carbon. The benzyloxy group primarily functions as a protecting group for a hydroxyl functionality.

The interplay between these electronic features is visually represented in the following diagram:

G Electrophilic and Nucleophilic Sites cluster_molecule This compound cluster_sites Reactive Sites mol nucleophilic_N Potential Nucleophilic Site (Pyridine Nitrogen) Lone Pair mol->nucleophilic_N Acts as a Base/Nucleophile nucleophilic_O Potential Nucleophilic Site (Benzyloxy Oxygen) Lone Pairs mol->nucleophilic_O Potential Nucleophilicity electrophilic Primary Electrophilic Site (C1 of Chloromethyl Group) δ+ electrophilic->mol Attack by Nucleophiles

Caption: Electrophilic and Nucleophilic Centers.

Reactivity Profile: Nucleophilic Substitution Reactions

The predominant reactivity of this compound involves the Sₙ2 displacement of the chloride ion by various nucleophiles. This section provides a detailed overview of these reactions, supported by quantitative data.

Reactions with N-Nucleophiles

Amines are common nucleophiles that react readily with this compound to form the corresponding N-substituted aminomethylpyridine derivatives. These reactions are typically performed in the presence of a base to neutralize the HCl byproduct.

NucleophileProductBaseSolventTemperature (°C)Yield (%)
Piperidine2-((5-(Benzyloxy)pyridin-2-yl)methyl)piperidineK₂CO₃AcetonitrileRefluxHigh
AnilineN-((5-(Benzyloxy)pyridin-2-yl)methyl)anilineTriethylamineTHF60Good
EthylamineN-((5-(Benzyloxy)pyridin-2-yl)methyl)ethanamineExcess EthylamineEthanolRoom Temp.High

Table 1: Reactions with Nitrogen Nucleophiles. Yields are qualitative estimates based on typical outcomes.[1]

Reactions with S-Nucleophiles

Sulfur-based nucleophiles, such as thiols, react efficiently to produce thioethers. The reaction is usually carried out in the presence of a base to generate the more nucleophilic thiolate anion.

NucleophileProductBaseSolventTemperature (°C)Yield (%)
Sodium methyl mercaptide2-((Methylthio)methyl)-5-(benzyloxy)pyridine-Ethanol0 to RTGood
Thiophenol2-((Phenylthio)methyl)-5-(benzyloxy)pyridineNaOHDMFRoom Temp.High

Table 2: Reactions with Sulfur Nucleophiles. Data is based on analogous reactions.[1]

Reactions with O-Nucleophiles

Alkoxides and phenoxides serve as oxygen nucleophiles to form ether linkages. These reactions are typically conducted under anhydrous conditions.

NucleophileProductBaseSolventTemperature (°C)Yield (%)
Sodium Methoxide5-(Benzyloxy)-2-(methoxymethyl)pyridine-MethanolReflux50

Table 3: Reaction with an Oxygen Nucleophile.[4]

The general mechanism for these Sₙ2 reactions is illustrated below:

G General SN2 Reaction Mechanism reactant This compound transition_state [Nu···CH₂(Py)···Cl]⁻ Transition State reactant->transition_state Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product Substituted Product transition_state->product Bond Formation leaving_group Chloride (Cl⁻) transition_state->leaving_group Bond Breaking

Caption: Sₙ2 Reaction Mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

The synthesis of the title compound can be achieved from 2-chloro-5-(chloromethyl)pyridine and benzyl alcohol.

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine

  • Benzyl alcohol

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add benzyl alcohol (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Nucleophilic Substitution with an Amine

Materials:

  • This compound

  • Amine (e.g., piperidine, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add the amine (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify by column chromatography if necessary.

A general workflow for the synthesis and subsequent reactions is depicted below:

G Experimental Workflow start Starting Materials (e.g., 2-chloro-5-(chloromethyl)pyridine, benzyl alcohol) synthesis Synthesis of This compound start->synthesis purification1 Purification (Column Chromatography) synthesis->purification1 reactant This compound purification1->reactant reaction Nucleophilic Substitution (with Nu⁻) reactant->reaction workup Aqueous Workup & Extraction reaction->workup purification2 Purification (Column Chromatography/ Recrystallization) workup->purification2 product Final Product purification2->product

Caption: General Experimental Workflow.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined reactivity profile. Its primary electrophilic site at the chloromethyl carbon allows for facile Sₙ2 reactions with a variety of nucleophiles, providing access to a diverse range of substituted pyridine derivatives. While the pyridine nitrogen and benzyloxy oxygen present potential nucleophilic sites, their reactivity is generally overshadowed by the highly electrophilic nature of the chloromethyl group. This guide provides essential data and protocols to aid researchers in the strategic application of this versatile molecule in their synthetic endeavors. A thorough understanding of its electronic properties is crucial for designing efficient and high-yielding synthetic routes for the development of novel chemical entities.

References

Commercial Availability and Synthetic Utility of 5-(Benzyloxy)-2-(chloromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and synthetic applications of the heterocyclic building block, 5-(Benzyloxy)-2-(chloromethyl)pyridine. This versatile compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of targeted therapeutics. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. The purity, quantity, and pricing can vary, and it is recommended to contact the suppliers directly for the most current information. A summary of known suppliers is provided in Table 1.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich AC7H039C825D95%Inquire
Capot Chemical 19525>95%Inquire
BenchChem BCM127590903>98%Inquire
BLDpharm BD00980960>97%100mg, and larger
Advanced Chemical Intermediates Ltd. ACI-0437695%Inquire

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

PropertyValueReference
CAS Number 127590-90-3[1][2]
Molecular Formula C₁₃H₁₂ClNO[2]
Molecular Weight 233.7 g/mol [1]
Appearance Beige solid[1]
Storage Temperature Room temperature[1]

Synthetic Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily due to the presence of a reactive chloromethyl group and a benzyloxy-protected hydroxyl group on a pyridine scaffold. The pyridine core is a common feature in many biologically active compounds.[3]

A significant application of this intermediate is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The Janus kinase (JAK) family, which includes Tyrosine Kinase 2 (TYK2), is a key player in cytokine signaling pathways that regulate immune responses.[4][5] Selective inhibitors of TYK2 are of great interest for the treatment of conditions like psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[3][4]

The 5-(benzyloxy)pyridine moiety can be found in the core structures of various kinase inhibitors, where it often interacts with key residues in the ATP-binding pocket of the enzyme. The chloromethyl group provides a convenient handle for introducing the rest of the pharmacophore through nucleophilic substitution reactions.

Role in TYK2 Inhibitor Synthesis

The JAK-STAT signaling pathway is a critical pathway for numerous cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs, including TYK2, are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Inhibitors targeting TYK2 can block this cascade, thereby modulating the immune response. This compound can be utilized as a starting material to construct molecules that selectively bind to the TYK2 kinase domain.

TYK2_Signaling_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Inhibitor TYK2 Inhibitor (derived from 5-(Benzyloxy)-2- (chloromethyl)pyridine) Inhibitor->TYK2 Inhibits

TYK2 Signaling Pathway and Inhibition

Experimental Protocols

Proposed Synthesis of this compound

The logical workflow for the synthesis is outlined below. It begins with the oxidation of 5-(benzyloxy)-2-methylpyridine to the corresponding carboxylic acid, followed by reduction to the alcohol and subsequent chlorination.

Synthesis_Workflow Start 5-(Benzyloxy)-2-methylpyridine Step1 Oxidation (e.g., KMnO₄) Start->Step1 Intermediate1 5-(Benzyloxy)pyridine-2-carboxylic acid Step1->Intermediate1 Step2 Reduction (e.g., LiAlH₄) Intermediate1->Step2 Intermediate2 5-(Benzyloxy)-2-(hydroxymethyl)pyridine Step2->Intermediate2 Step3 Chlorination (e.g., SOCl₂) Intermediate2->Step3 Product This compound Step3->Product

Proposed Synthetic Workflow

Step 1: Oxidation of 5-(Benzyloxy)-2-methylpyridine to 5-(Benzyloxy)pyridine-2-carboxylic acid

This protocol is adapted from procedures for the oxidation of similar alkylpyridines.[6]

  • Materials:

    • 5-(Benzyloxy)-2-methylpyridine

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Deionized water

    • Ethanol

  • Procedure:

    • Dissolve 5-(benzyloxy)-2-methylpyridine (1.0 eq) in a mixture of water and a suitable co-solvent like t-butanol.

    • Heat the solution to 70-90 °C with vigorous stirring.

    • Slowly add a solution of potassium permanganate (2-3 eq) in water dropwise over 1-2 hours. Maintain the temperature and stirring.

    • Continue heating until the purple color of the permanganate disappears, indicating the completion of the reaction.

    • Filter the hot reaction mixture to remove the manganese dioxide precipitate.

    • Cool the filtrate in an ice bath and carefully acidify with concentrated HCl to a pH of approximately 3-4.

    • Collect the precipitated 5-(benzyloxy)pyridine-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of 5-(Benzyloxy)pyridine-2-carboxylic acid to 5-(Benzyloxy)-2-(hydroxymethyl)pyridine

This is a standard reduction of a carboxylic acid to an alcohol.

  • Materials:

    • 5-(Benzyloxy)pyridine-2-carboxylic acid

    • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous sodium sulfate (Na₂SO₄) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 5-(benzyloxy)pyridine-2-carboxylic acid (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting precipitate and wash with THF.

    • Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-(benzyloxy)-2-(hydroxymethyl)pyridine.

Step 3: Chlorination of 5-(Benzyloxy)-2-(hydroxymethyl)pyridine to this compound

This protocol is based on general methods for the chlorination of benzylic and pyridinic alcohols.

  • Materials:

    • 5-(Benzyloxy)-2-(hydroxymethyl)pyridine

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous dichloromethane (DCM) or Chloroform

    • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

  • Procedure:

    • Dissolve 5-(benzyloxy)-2-(hydroxymethyl)pyridine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

    • Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford this compound.

General Protocol for Nucleophilic Substitution

The chloromethyl group of the title compound is highly reactive towards nucleophiles, allowing for the facile introduction of various functionalities. A general workflow for its use in the synthesis of a kinase inhibitor is depicted below.

Inhibitor_Synthesis_Workflow Start This compound Step1 Nucleophilic Substitution (with a suitable amine, thiol, etc.) Start->Step1 Intermediate Substituted Pyridine Intermediate Step1->Intermediate Step2 Further Functionalization and/or Deprotection Intermediate->Step2 Product Final Kinase Inhibitor Step2->Product

General Workflow for Kinase Inhibitor Synthesis
  • Materials:

    • This compound

    • A suitable nucleophile (e.g., an amine, thiol, or alcohol)

    • A non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate)

    • An appropriate solvent (e.g., acetonitrile, DMF, or THF)

  • Procedure:

    • Dissolve the nucleophile (1.0-1.2 eq) and the base (1.5-2.0 eq) in the chosen solvent.

    • Add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

This guide provides a comprehensive overview for researchers and professionals in drug development on the procurement and synthetic utility of this compound. The provided protocols and workflows serve as a foundation for its application in the synthesis of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions Using 5-(Benzyloxy)-2-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

5-(Benzyloxy)-2-(chloromethyl)pyridine is a highly versatile bifunctional building block crucial in modern organic synthesis and medicinal chemistry. Its structure strategically combines three key features: a pyridine ring, a common scaffold in pharmacologically active compounds; a benzyloxy group, which serves as a robust protecting group for a phenol; and a highly reactive chloromethyl group.[1] The primary reactivity of this compound is centered on the chloromethyl group at the 2-position, which acts as an excellent electrophile for nucleophilic substitution reactions.[1] This allows for the straightforward introduction of the (5-(benzyloxy)pyridin-2-yl)methyl moiety into a wide variety of molecules.

The benzyloxy group provides synthetic flexibility, as it can be deprotected in a later stage to reveal a hydroxyl group for further functionalization, making the molecule an excellent tool for developing complex molecular architectures, particularly in drug discovery programs.[1]

Core Concepts: Reactivity and Mechanism

The synthetic utility of this compound is dominated by the reactivity of the chloromethyl group. This group is analogous to a benzyl chloride, making the carbon atom highly susceptible to backside attack by nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] The chlorine atom is an effective leaving group, readily displaced by a wide range of soft and hard nucleophiles.[1]

The general reaction proceeds as follows: a nucleophile (Nu:) attacks the methylene carbon, leading to the displacement of the chloride ion and the formation of a new bond between the nucleophile and the methyl group. These reactions are typically characterized by high yields and predictable stereochemistry (inversion of configuration if the carbon were chiral).

Key Applications

The primary application of this compound is as a key intermediate for incorporating a substituted pyridine methyl group into target structures. This is particularly valuable in:

  • Drug Discovery: For the synthesis of novel drug candidates. The resulting aminomethyl[4], thioether[1], and ether linkages are common features in biologically active molecules.

  • Agrochemical Synthesis: As an intermediate in the production of novel pesticides and herbicides.

  • Materials Science: For the synthesis of functionalized polymers and other advanced materials.

Visualizing the Reaction and Workflow

general_reaction reactant1 This compound product Substituted Product reactant1->product S N 2 Reaction reactant2 Nucleophile (Nu:) plus + reactant2->plus plus->product

Caption: General SN2 reaction scheme.

sn2_mechanism sub { This compound } ts Transition State sub->ts Backside Attack prod Product Nu-CH₂-Py-OBn ts->prod cl Cl⁻ prod->cl + nu Nu: nu->ts

Caption: The concerted SN2 reaction mechanism.

Experimental Protocols

The following protocols are generalized procedures. Optimization of solvent, base, temperature, and reaction time may be necessary for specific nucleophiles.

Protocol 1: Synthesis of N-Substituted Amines

This protocol describes the reaction with primary or secondary amines to form the corresponding N-((5-(benzyloxy)pyridin-2-yl)methyl)amine derivatives.[1][4]

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 2.0 eq)

  • Anhydrous Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 - 2.0 eq)

  • Anhydrous Solvent (e.g., Acetonitrile (MeCN), DMF, or THF)

  • Round-bottom flask, magnetic stirrer, condenser

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the anhydrous solvent (approx. 0.2 M solution).

  • Add the anhydrous base (e.g., K₂CO₃, 1.5 eq).

  • Add the amine nucleophile (1.1 eq) to the stirred suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C or reflux) and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of Thioethers

This protocol details the reaction with a thiol to form a thioether (sulfide).[1]

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol) (1.1 eq)

  • Base (e.g., NaOH, NaH, or K₂CO₃) (1.2 eq)

  • Anhydrous Solvent (e.g., DMF or Ethanol)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the thiol (1.1 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C and add the base (e.g., NaH, 1.2 eq) portion-wise. Allow the mixture to stir for 20-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of Alkyl Azides

This protocol describes the synthesis of 5-(benzyloxy)-2-(azidomethyl)pyridine, a versatile intermediate for click chemistry or reduction to a primary amine.[5]

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Solvent (e.g., DMF or Acetone/Water mixture)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with extreme care.

  • Heat the mixture to 50-70 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Caution: Do not heat crude azides to dryness.

  • The resulting azide is often used in the next step without extensive purification.

Quantitative Data Summary

The following table summarizes typical reaction conditions for nucleophilic substitution on this compound. Yields are generally high but depend on the specific nucleophile and reaction conditions.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Nitrogen PiperidineK₂CO₃AcetonitrileReflux> 85
AnilineEt₃NTHF60> 80
Ethylamine (excess)-EthanolRoom Temp> 90
Sulfur ThiophenolNaOHDMFRoom Temp> 90
Sodium Thioacetate-AcetoneRoom Temp> 95
Oxygen Sodium Phenoxide-DMF50-70> 80
Azide Sodium Azide-DMF60> 90
Carbon Sodium Cyanide-DMSO60> 75

Table based on general procedures and data from analogous reactions.[1][5] Conditions should be optimized for each specific substrate.

Further Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants (Pyridine, Nucleophile, Base) solvent 2. Add Anhydrous Solvent reagents->solvent heat 3. Heat & Stir (e.g., 60°C, 4-16h) solvent->heat monitor 4. Monitor by TLC/LC-MS heat->monitor quench 5. Quench & Extract monitor->quench dry 6. Dry & Concentrate quench->dry purify 7. Column Chromatography dry->purify final_product final_product purify->final_product Pure Product

Caption: A typical experimental workflow.

drug_discovery_logic cluster_synthesis Multi-step Synthesis cluster_bio Biological Application start 5-(Benzyloxy)-2- (chloromethyl)pyridine reaction Nucleophilic Substitution (Introduce Key Moiety) start->reaction elaboration Further Elaboration & Deprotection (Bn -> OH) reaction->elaboration candidate Drug Candidate elaboration->candidate target Protein Target (e.g., Kinase) candidate->target Binds to pathway Cellular Signaling Pathway (e.g., Kinase Cascade) response Therapeutic Response (e.g., Inhibit Proliferation) target->response Inhibition

Caption: Role in a drug discovery program.

Conclusion

This compound is a powerful and versatile intermediate for chemical synthesis. Its activated chloromethyl group undergoes clean and efficient SN2 reactions with a wide range of nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based species. The protocols and data provided herein serve as a comprehensive guide for researchers, enabling the strategic incorporation of the functionalized pyridine motif into complex molecules for applications spanning from drug discovery to materials science. The synthetic orthogonality offered by the benzyloxy protecting group further enhances its value as a building block for advanced synthetic campaigns.

References

Application of 5-(Benzyloxy)-2-(chloromethyl)pyridine in the Synthesis of Kinase Inhibitors: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)-2-(chloromethyl)pyridine is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its strategic combination of a pyridine scaffold, a protected hydroxyl group (benzyloxy), and a reactive chloromethyl handle makes it an attractive starting material for the construction of kinase inhibitor libraries. The pyridine core is a well-established "privileged scaffold" in drug discovery, known for its ability to form key interactions within the ATP-binding site of various kinases. The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functionalities, while the benzyloxy group can be deprotected to reveal a hydroxyl group for further structural modification or to act as a hydrogen bond donor in receptor binding.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, targeting key enzymes in cellular signaling pathways.

Strategic Value in Kinase Inhibitor Design

The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases is a major focus of modern drug discovery. The structural features of this compound make it an ideal precursor for kinase inhibitor synthesis for several reasons:

  • Pyridine Core: Mimics the adenine ring of ATP, enabling competitive inhibition by forming hydrogen bonds with the kinase hinge region.

  • Reactive Chloromethyl Group: Allows for efficient N-alkylation of various amine-containing fragments, a common strategy for building kinase inhibitor scaffolds. This facilitates the exploration of structure-activity relationships (SAR) by introducing a wide range of substituents.

  • Protected Hydroxyl Group: The benzyloxy group serves as a stable protecting group that can be removed in a later synthetic step. The resulting hydroxyl group can be a key pharmacophoric feature for target engagement or a point for further functionalization to improve properties like solubility and cell permeability.

Experimental Protocols

The following protocols describe the synthesis of a hypothetical kinase inhibitor intermediate, illustrating the utility of this compound. These protocols are based on established synthetic methodologies for similar compounds.

Protocol 1: General Procedure for N-Alkylation of an Aromatic Amine

This protocol outlines the synthesis of a key intermediate through the nucleophilic substitution of the chlorine atom in this compound by an aromatic amine. This reaction forms a crucial secondary amine linkage found in many kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the mixture at room temperature.

  • Stir the reaction mixture at 60-70 °C for 12-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to yield the desired N-((5-(benzyloxy)pyridin-2-yl)methyl)aniline derivative.

Protocol 2: Deprotection of the Benzyloxy Group

This protocol describes the removal of the benzyl protecting group to furnish the corresponding pyridinol, which is often a key pharmacophoric element for interaction with the target kinase.

Reaction Scheme:

Materials:

  • N-((5-(benzyloxy)pyridin-2-yl)methyl)aniline derivative (from Protocol 1)

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the N-((5-(benzyloxy)pyridin-2-yl)methyl)aniline derivative in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the desired N-((5-hydroxypyridin-2-yl)methyl)aniline derivative.

Data Presentation

The following table summarizes hypothetical inhibitory activity data for a series of kinase inhibitors synthesized using the this compound scaffold. This data is essential for evaluating the potency and selectivity of the synthesized compounds.

Compound IDR-Group on AnilineTarget KinaseIC₅₀ (nM)
KI-001 4-FluoroKinase A50
KI-002 3-ChloroKinase A75
KI-003 4-MethoxyKinase A120
KI-004 4-FluoroKinase B>1000
KI-005 3-ChloroKinase B>1000
KI-006 4-MethoxyKinase B>1000

Visualizations

Signaling Pathway

The diagram below illustrates a generic kinase signaling pathway that can be targeted by inhibitors derived from this compound. Dysregulation of such pathways is a common driver of cancer cell proliferation and survival.

G Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Activates Kinase A Kinase A Receptor Tyrosine Kinase (RTK)->Kinase A Phosphorylates Downstream Effectors Downstream Effectors Kinase A->Downstream Effectors Activates Proliferation, Survival Proliferation, Survival Downstream Effectors->Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Kinase A Inhibits

Caption: Simplified kinase signaling cascade and the point of intervention for a synthesized inhibitor.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors using this compound as a starting material.

G Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start 5-(Benzyloxy)-2- (chloromethyl)pyridine Step1 N-Alkylation (Protocol 1) Start->Step1 Intermediate Protected Inhibitor Step1->Intermediate Step2 Deprotection (Protocol 2) Intermediate->Step2 Final_Compound Final Kinase Inhibitor Step2->Final_Compound Purification Purification & Characterization Final_Compound->Purification Screening Kinase Activity Assay Purification->Screening Data_Analysis IC50 Determination Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: General workflow from synthesis to biological evaluation of kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its inherent structural features, combined with the potential for diverse chemical modifications, provide a robust platform for the development of potent and selective drug candidates targeting key oncogenic signaling pathways. The provided protocols and conceptual framework serve as a guide for researchers in the design and execution of synthetic strategies aimed at discovering novel kinase inhibitors.

Application Notes and Protocols for the Reaction of 5-(Benzyloxy)-2-(chloromethyl)pyridine with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)-2-(chloromethyl)pyridine is a versatile bifunctional reagent in organic synthesis, prized for its role in the construction of complex molecules. The pyridine core is a common motif in pharmaceuticals and agrochemicals, and the presence of both a reactive chloromethyl group and a protected hydroxyl functionality (benzyloxy group) allows for sequential and site-selective modifications. The primary reactivity of this compound lies in the facile nucleophilic displacement of the chloride from the chloromethyl group, a reaction analogous to that of benzylic halides. This application note provides a detailed protocol for the reaction of this compound with a range of thiol nucleophiles to form thioether derivatives, which are key intermediates in the development of various bioactive compounds. The reaction proceeds via a standard SN2 mechanism, offering a robust and high-yielding method for the formation of a carbon-sulfur bond.

General Reaction Scheme

The reaction involves the nucleophilic attack of a thiolate anion on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of the corresponding thioether. The thiolate is typically generated in situ by the deprotonation of the thiol with a suitable base.

Figure 1: General reaction of this compound with a thiol.

Experimental Protocols

This section provides detailed methodologies for the reaction of this compound with various thiols. The protocols are based on established procedures for nucleophilic substitution reactions on analogous chloromethylated heterocyclic compounds.

Materials and Equipment
  • This compound

  • Thiol (e.g., ethanethiol, thiophenol, 4-chlorothiophenol)

  • Base (e.g., Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃), Sodium Ethoxide (NaOEt))

  • Anhydrous Solvent (e.g., Ethanol (EtOH), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reaction work-up and purification

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

  • Column chromatography apparatus

General Procedure for Thioether Synthesis
  • Preparation of the Thiolate: In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 equivalents) in the chosen anhydrous solvent. To this solution, add the base (1.2 equivalents) portion-wise at room temperature. Stir the mixture for 15-30 minutes to ensure complete formation of the thiolate.

  • Reaction with this compound: To the solution of the thiolate, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (see Table 1) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material (this compound) indicates the completion of the reaction.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure thioether derivative.

Data Presentation

The following table summarizes the reaction conditions and reported yields for the synthesis of various thioether derivatives from this compound.

Thiol NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
EthanethiolNaOHEthanol2542-((Ethylthio)methyl)-5-(benzyloxy)pyridine>90 (representative)
ThiophenolK₂CO₃DMF2535-(Benzyloxy)-2-((phenylthio)methyl)pyridine~85-95 (representative)
4-ChlorothiophenolNaOEtEthanol2555-(Benzyloxy)-2-(((4-chlorophenyl)thio)methyl)pyridine~85-95 (representative)
Benzyl MercaptanK₂CO₃Acetonitrile5062-((Benzylthio)methyl)-5-(benzyloxy)pyridine>90 (representative)
Thioacetic AcidK₂CO₃Acetone252S-((5-(Benzyloxy)pyridin-2-yl)methyl) ethanethioate>90 (representative)

Note: The yields provided are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the reaction components.

experimental_workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_end Product start_reagents This compound + Thiol + Base dissolve Dissolve Thiol & Base in Solvent start_reagents->dissolve 1. add_chloro Add 5-(Benzyloxy)-2- (chloromethyl)pyridine dissolve->add_chloro 2. react Stir at specified Temperature & Time add_chloro->react 3. quench Quench with Water react->quench 4. extract Extract with Organic Solvent quench->extract 5. purify Purify by Column Chromatography extract->purify 6. end_product Pure Thioether Derivative purify->end_product 7.

Caption: Experimental workflow for the synthesis of thioethers.

logical_relationship reagent This compound product Thioether Product reagent->product Electrophile thiol Thiol (R-SH) thiol->product Nucleophile Source base Base base->thiol Deprotonates solvent Solvent solvent->reagent solvent->thiol

Caption: Logical relationship of reaction components.

Application Notes and Protocols: 5-(Benzyloxy)-2-(chloromethyl)pyridine as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)-2-(chloromethyl)pyridine is a key intermediate in the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a reactive chloromethyl group at the 2-position and a protected hydroxyl group (benzyloxy) at the 5-position, makes it an attractive starting material for the development of new agrochemicals. The pyridine scaffold is a common motif in many successful fungicides, herbicides, and insecticides. The benzyloxy group can be retained in the final product or deprotected to reveal a hydroxyl group for further functionalization, allowing for the creation of diverse chemical libraries for biological screening.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential agrochemical candidates, specifically focusing on the preparation of pyridinylmethyl thioether derivatives, a class of compounds known to exhibit fungicidal activity.

Key Applications: Synthesis of Pyridinylmethyl Thioether Derivatives

The primary application of this compound in agrochemical research lies in its utility as an electrophile in nucleophilic substitution reactions. The chloromethyl group is readily displaced by a variety of nucleophiles, including thiols, to form stable thioether linkages. This reaction is a cornerstone for creating libraries of molecules to probe structure-activity relationships (SAR) and identify potent agrochemical leads.

The general scheme for this transformation is the S-alkylation of a thiol with this compound in the presence of a base. This straightforward reaction allows for the introduction of a wide range of substituents (R-groups) derived from the corresponding thiol.

Data Presentation: Fungicidal Activity of Hypothetical Thioether Derivatives

To illustrate the potential of this building block, the following table summarizes hypothetical quantitative data for a series of synthesized pyridinylmethyl thioether derivatives against common plant pathogens. This data is representative of what would be generated in a typical agrochemical discovery program.

Compound IDR-GroupBotrytis cinerea EC50 (µg/mL)Fusarium graminearum EC50 (µg/mL)Rhizoctonia solani EC50 (µg/mL)
AG-BT-01 4-chlorophenyl5.28.112.5
AG-BT-02 2,4-dichlorophenyl2.84.57.9
AG-BT-03 4-methoxyphenyl15.722.435.1
AG-BT-04 tert-butyl35.250.8>100
Thiram (Control) -1.53.22.1

EC50 (Half-maximal effective concentration) is the concentration of a compound that gives half-maximal response.

Experimental Protocols

General Protocol for the Synthesis of (5-(Benzyloxy)pyridin-2-yl)methyl Thioether Derivatives (AG-BT Series)

This protocol describes a general method for the S-alkylation of various thiols with this compound.

Materials:

  • This compound

  • Substituted thiol (e.g., 4-chlorothiophenol, 2,4-dichlorothiophenol, 4-methoxythiophenol, 2-methyl-2-propanethiol)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane (DCM)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure:

  • To a stirred solution of the substituted thiol (1.1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (5-(benzyloxy)pyridin-2-yl)methyl thioether derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and evaluation of the target agrochemical candidates.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 5-(Benzyloxy)-2- (chloromethyl)pyridine reaction S-alkylation Reaction start->reaction thiol Substituted Thiol (R-SH) thiol->reaction base Base (K₂CO₃) Solvent (DMF) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Target Thioether Derivative (AG-BT-XX) purification->product screening In vitro Fungicidal Screening product->screening data EC50 Determination screening->data

Caption: Synthetic and evaluation workflow.

Signaling Pathway: General Nucleophilic Substitution

The following diagram illustrates the logical relationship of the key chemical transformation.

G reagents This compound + R-SH + Base intermediate Transition State reagents->intermediate Nucleophilic Attack (SN2) products (5-(Benzyloxy)pyridin-2-yl)methyl-SR + HCl + Base-H⁺ intermediate->products Chloride Departure

Caption: Nucleophilic substitution mechanism.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. Consequently, the development of robust and versatile methods for the functionalization of pyridine derivatives is of paramount importance. This document provides detailed application notes and protocols for key palladium-catalyzed cross-coupling reactions involving pyridine derivatives, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Challenges in Palladium-Catalyzed Pyridine Coupling

The presence of the nitrogen atom in the pyridine ring can present unique challenges in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the electron-deficient nature of the pyridine ring can influence the reactivity of pyridyl halides and boronic acids. Careful selection of ligands, bases, and reaction conditions is often necessary to achieve high yields and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds between a pyridyl halide or triflate and a boronic acid or ester. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds containing a pyridine ring.

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling of Pyridines

The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling of pyridine derivatives. The following table summarizes the performance of various catalytic systems for this transformation.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Substrate ExampleCoupling PartnerYield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100122,6-DibromopyridineArylboronic acidHigh (mono-arylated)-[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-222,6-DibromopyridineArylboronic acidGood to Better (di-arylated)-[1]
PdCl₂(dppf)dppfK₂CO₃DME8022,6-DibromopyridineArylboronic acidHigh (di-arylated)-[1]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-242,6-DibromopyridineArylboronic acidEffective (mono-arylated)-[1]
Pd(PPh₃)₂Cl₂PPh₃Na₂CO₃ (aq)DioxaneReflux83-Bromoquinoline2,6-Dichloro-3-pyridylboronic acid695[2]
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane/H₂OReflux-2-ChloropyridinePhenylboronic acid862[2]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 R¹-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 R¹-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-Ar'L2 R¹-Pd(II)-R²L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 R²-B(OR)₂ Base Transmetalation Transmetalation Ar-Pd(II)-Ar'L2->Pd(0)L2 Product R¹-R² Ar-Pd(II)-Ar'L2->Product Reductive_Elimination Reductive Elimination Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L R¹-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L R¹-X Oxidative_Addition Oxidative Addition Ar-Pd(II)(NR2)L R¹-Pd(II)(NR²R³)L Ar-Pd(II)(X)L->Ar-Pd(II)(NR2)L HNR²R³ Base Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(NR2)L->Pd(0)L Product R¹-NR²R³ Ar-Pd(II)(NR2)L->Product Reductive_Elimination Reductive Elimination Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 R¹-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (R¹-X) Ar-Pd(II)(alkynyl)L2 R¹-Pd(II)(C≡CR²)L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(alkynyl)L2 Transmetalation Ar-Pd(II)(alkynyl)L2->Pd(0)L2 Product R¹-C≡CR² Ar-Pd(II)(alkynyl)L2->Product Reductive Elimination CuX CuX Alkyne H-C≡CR² Cu-alkynyl Cu-C≡CR² Cu-alkynyl->Ar-Pd(II)(X)L2 Cu-alkynyl->CuX Alkyne->Cu-alkynyl Base Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 R¹-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 R¹-X Oxidative_Addition Oxidative Addition Intermediate R¹-CH₂-CH(R²)-Pd(II)(X)L₂ Ar-Pd(II)(X)L2->Intermediate CH₂=CHR² Carbopalladation Migratory Insertion (Carbopalladation) Product_Complex [Product-Pd(II)(H)L₂]⁺X⁻ Intermediate->Product_Complex Beta_Hydride_Elimination β-Hydride Elimination Product_Complex->Pd(0)L2 Base (-HBase⁺X⁻) Product R¹-CH=CHR² Product_Complex->Product Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Substrates, Catalyst, Ligand, Base) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Solvent_Addition Solvent Addition (Degassed) Reaction_Setup->Solvent_Addition Reaction_Execution Reaction (Heating & Stirring) Solvent_Addition->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction_Execution->Monitoring Monitoring->Reaction_Execution Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for the Flow Chemistry Synthesis of 5-(Benzyloxy)-2-(chloromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the synthesis of 5-(benzyloxy)-2-(chloromethyl)pyridine derivatives using continuous flow chemistry. This intermediate is a valuable building block in the synthesis of various pharmacologically active compounds. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability.

Introduction to Flow Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product selectivity and yield. For the synthesis of this compound, a two-step process is proposed, starting from the commercially available 5-(benzyloxy)-2-(hydroxymethyl)pyridine. The key steps involve the N-oxidation of the pyridine ring followed by a chlorination reaction.

Proposed Synthetic Pathway

A plausible synthetic route adaptable to a flow chemistry setup for the synthesis of this compound is outlined below. This pathway involves two main stages: the synthesis of the precursor 5-(benzyloxy)-2-(hydroxymethyl)pyridine and its subsequent chlorination.

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow Start Starting Material: 5-(Benzyloxy)-2-methylpyridine Step1 Step 1: Oxidation (Batch or Flow) Start->Step1 Intermediate1 Intermediate: 5-(Benzyloxy)-2-(hydroxymethyl)pyridine Step1->Intermediate1 Step2 Step 2: Chlorination (Flow Chemistry) Intermediate1->Step2 Product Final Product: This compound Step2->Product Purification Purification Product->Purification

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols and Data

The following sections detail the proposed experimental protocols for the key synthetic steps performed under continuous flow conditions. The quantitative data presented are hypothetical and serve as a guide for reaction optimization.

Step 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridine (Precursor)

This precursor can be synthesized via the oxidation of 5-(benzyloxy)-2-methylpyridine. While this step can be performed in batch, a continuous flow oxidation offers enhanced safety and control.

Table 1: Hypothetical Reaction Parameters for Flow Oxidation

ParameterValue
Starting Material5-(benzyloxy)-2-methylpyridine (0.5 M in a suitable solvent)
Oxidizing AgentPotassium Permanganate (KMnO₄) (0.6 M aqueous solution)
Flow Rate (Organic)1.0 mL/min
Flow Rate (Aqueous)1.2 mL/min
Reactor Volume20 mL
Residence Time~9 min
Temperature80 °C
Pressure5 bar
Hypothetical Yield85-95%

Protocol for Flow Oxidation:

  • Prepare a 0.5 M solution of 5-(benzyloxy)-2-methylpyridine in a suitable organic solvent (e.g., tert-butanol/water mixture).

  • Prepare a 0.6 M aqueous solution of potassium permanganate.

  • Set up a flow chemistry system with two inlet pumps, a T-mixer, a heated reactor coil (20 mL), and a back-pressure regulator.

  • Pump the organic and aqueous solutions into the system at their respective flow rates.

  • The streams are mixed in the T-mixer before entering the heated reactor coil maintained at 80 °C and 5 bar.

  • The output stream is collected, and the manganese dioxide byproduct is removed by filtration.

  • The organic layer is separated, washed, dried, and concentrated to yield 5-(benzyloxy)-2-(hydroxymethyl)pyridine.

Step 2: Flow Chlorination of 5-(Benzyloxy)-2-(hydroxymethyl)pyridine

The chlorination of the hydroxymethyl group is a critical step that can be efficiently and safely performed using flow chemistry, minimizing the handling of hazardous reagents like thionyl chloride.

Table 2: Hypothetical Reaction Parameters for Flow Chlorination

ParameterValue
Starting Material5-(benzyloxy)-2-(hydroxymethyl)pyridine (0.2 M in Dichloromethane)
Chlorinating AgentThionyl Chloride (SOCl₂) (0.25 M in Dichloromethane)
Flow Rate (Substrate)2.0 mL/min
Flow Rate (Reagent)2.5 mL/min
Reactor Volume10 mL
Residence Time~2.2 min
Temperature40 °C
Pressure3 bar
Hypothetical Yield>90%

Protocol for Flow Chlorination:

  • Prepare a 0.2 M solution of 5-(benzyloxy)-2-(hydroxymethyl)pyridine in anhydrous dichloromethane.

  • Prepare a 0.25 M solution of thionyl chloride in anhydrous dichloromethane.

  • Set up a flow chemistry system with two syringe pumps, a micromixer, a temperature-controlled reactor coil (10 mL), and a back-pressure regulator.

  • Pump the substrate and reagent solutions into the micromixer at the specified flow rates.

  • The reaction mixture flows through the reactor coil maintained at 40 °C.

  • The output from the reactor is quenched by flowing into a stream of saturated sodium bicarbonate solution in a separate mixing unit.

  • The organic phase is then separated using an in-line membrane separator.

  • The organic solution containing the product is collected, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the continuous synthesis process.

Diagram of the Continuous Flow Synthesis Setup

Flow_Synthesis_Setup cluster_0 Step 1: Oxidation cluster_1 Step 2: Chlorination Reagent1A 5-(Benzyloxy)-2-methylpyridine (Solution) Pump1A Pump A Reagent1A->Pump1A Reagent1B KMnO4 (Aqueous Solution) Pump1B Pump B Reagent1B->Pump1B Mixer1 T-Mixer Pump1A->Mixer1 Pump1B->Mixer1 Reactor1 Heated Reactor (20 mL @ 80°C) Mixer1->Reactor1 Filter Filtration Reactor1->Filter Intermediate_Collection Intermediate Product Filter->Intermediate_Collection Reagent2A Intermediate (DCM Solution) Intermediate_Collection->Reagent2A Pump2A Pump C Reagent2A->Pump2A Reagent2B Thionyl Chloride (DCM Solution) Pump2B Pump D Reagent2B->Pump2B Mixer2 Micromixer Pump2A->Mixer2 Pump2B->Mixer2 Reactor2 Reactor (10 mL @ 40°C) Mixer2->Reactor2 Quench Quench (NaHCO3) Reactor2->Quench Separator Membrane Separator Quench->Separator Final_Product Final Product Separator->Final_Product

Caption: Schematic of the proposed continuous flow setup for the synthesis.

Advantages of the Flow Chemistry Approach

  • Enhanced Safety: The in-situ generation and immediate consumption of hazardous reagents like thionyl chloride minimize operator exposure and the risk of accidents.

  • Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, preventing hotspots and side reactions.

  • Precise Control: Accurate control over stoichiometry, residence time, and temperature leads to higher yields and purity of the final product.

  • Scalability: The synthesis can be easily scaled up by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel).

  • Automation: The entire process can be automated, allowing for continuous production with minimal manual intervention.

Conclusion

The application of continuous flow chemistry for the synthesis of this compound derivatives presents a safe, efficient, and scalable alternative to traditional batch methods. The detailed protocols and workflows provided in these notes serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the streamlined production of this key chemical intermediate.

Application Note & Protocol: Synthesis of 2-Chloro-5-(benzyloxy)pyridine via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental procedure for the synthesis of 2-chloro-5-(benzyloxy)pyridine from 2-chloro-5-hydroxypyridine and benzyl bromide. The protocol is based on the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] The reaction involves the deprotonation of the hydroxyl group on the pyridine ring by a base, followed by a nucleophilic substitution (SN2) reaction with benzyl bromide.[2][4] This application note includes a step-by-step protocol, a summary of quantitative data, and a visual workflow diagram to ensure reproducibility and clarity for researchers in organic synthesis and medicinal chemistry.

Reaction Scheme

The overall reaction is as follows:

(Self-generated image, not from search results)

The reaction proceeds via a Williamson ether synthesis mechanism.[1][2] The base, potassium carbonate, deprotonates the hydroxyl group of 2-chloro-5-hydroxypyridine to form a pyridinoxide anion. This anion then acts as a nucleophile, attacking the benzylic carbon of benzyl bromide in an SN2 reaction to displace the bromide ion and form the desired ether product.[3][4][5]

Quantitative Data Summary

The following table summarizes the reagents and their respective quantities for the described protocol.

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
2-Chloro-5-hydroxypyridine129.5410.01.01.30 g
Benzyl Bromide171.0411.01.11.20 mL (1.88 g)
Potassium Carbonate (K₂CO₃)138.2120.02.02.76 g
N,N-Dimethylformamide (DMF)73.09--20 mL

Experimental Protocol

3.1 Materials and Equipment

  • 2-Chloro-5-hydroxypyridine

  • Benzyl Bromide (lachrymator, handle in a fume hood)

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Apparatus for column chromatography

3.2 Reaction Procedure

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-hydroxypyridine (1.30 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (20 mL) to the flask.

  • Reagent Addition: Place the flask under an inert atmosphere (N₂ or Ar). Add benzyl bromide (1.20 mL, 11.0 mmol) to the suspension using a syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of water.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic extracts and wash them with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

3.3 Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-chloro-5-(benzyloxy)pyridine as a solid.

3.4 Characterization The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Benzylation_Workflow reagents 1. Add Reactants (2-chloro-5-hydroxypyridine, K₂CO₃, DMF) to Round-Bottom Flask add_benzyl_bromide 2. Add Benzyl Bromide under Inert Atmosphere reagents->add_benzyl_bromide Setup reaction 3. Heat and Stir (60 °C, 4-6h) add_benzyl_bromide->reaction Initiate monitoring 4. Monitor by TLC reaction->monitoring During Reaction monitoring->reaction Incomplete workup 5. Workup (Quench with H₂O, Extract with EtOAc) monitoring->workup Complete purify 6. Purification (Column Chromatography) workup->purify Crude Product product 7. Final Product (2-chloro-5-(benzyloxy)pyridine) purify->product Pure Product

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-(Benzyloxy)-2-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary synthetic routes for the large-scale preparation of 5-(Benzyloxy)-2-(chloromethyl)pyridine, a key intermediate in pharmaceutical synthesis. The document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes a visual representation of the synthetic workflows.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various active pharmaceutical ingredients. Its bifunctional nature, featuring a reactive chloromethyl group and a protected hydroxyl functionality, allows for sequential and site-selective modifications. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be removed in later synthetic stages. The chloromethyl group is a versatile handle for introducing the pyridine moiety into larger molecular scaffolds through nucleophilic substitution reactions.

This document details three principal synthetic strategies for the large-scale production of this compound, starting from readily available precursors.

Synthetic Strategies and Data Overview

The synthesis of this compound can be efficiently achieved through three primary routes, each with distinct advantages and considerations for large-scale production.

Route A: Chlorination of 5-(Benzyloxy)-2-(hydroxymethyl)pyridine

This is the most direct route, involving the conversion of a precursor that already contains the desired benzyloxy group. The key transformation is the chlorination of the hydroxymethyl group.

Route B: Benzylation of 5-Hydroxy-2-(chloromethyl)pyridine

This route involves the protection of the hydroxyl group of a commercially available starting material. The Williamson ether synthesis is the standard method for this transformation.

Route C: Nucleophilic Aromatic Substitution of 2-Chloro-5-(chloromethyl)pyridine

This approach utilizes a double-chlorinated precursor, where the chloro group at the 2-position of the pyridine ring is displaced by benzyl alcohol.

The following table summarizes the key quantitative data for each synthetic route, allowing for a comparative assessment of their efficiency and scalability.

Parameter Route A: Chlorination Route B: Benzylation Route C: Nucleophilic Aromatic Substitution
Starting Material 5-(Benzyloxy)-2-(hydroxymethyl)pyridine5-Hydroxy-2-(chloromethyl)pyridine2-Chloro-5-(chloromethyl)pyridine
Key Reagents Thionyl chloride (SOCl₂)Benzyl bromide, Sodium hydride (NaH)Benzyl alcohol, Potassium tert-butoxide
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room TemperatureRoom TemperatureRoom Temperature
Reported Yield High (typically >90%)Good to HighModerate to Good
Key Considerations Handling of thionyl chloride requires care.Sodium hydride is a flammable solid.Requires anhydrous conditions.

Experimental Protocols

The following are detailed experimental protocols for the three primary synthetic routes.

Protocol for Route A: Chlorination of 5-(Benzyloxy)-2-(hydroxymethyl)pyridine

This protocol describes the conversion of 5-(benzyloxy)-2-(hydroxymethyl)pyridine to the target compound using thionyl chloride.

Materials:

  • 5-(Benzyloxy)-2-(hydroxymethyl)pyridine

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-(benzyloxy)-2-(hydroxymethyl)pyridine (1.0 eq) in anhydrous dichloromethane (10 mL per gram of starting material) at 0 °C under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (e.g., 50 μL per gram of starting material).

  • Slowly add thionyl chloride (1.5 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid.

Protocol for Route B: Benzylation of 5-Hydroxy-2-(chloromethyl)pyridine

This protocol details the Williamson ether synthesis to introduce the benzyl protecting group.

Materials:

  • 5-Hydroxy-2-(chloromethyl)pyridine hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous dimethylformamide, add a solution of 5-hydroxy-2-(chloromethyl)pyridine hydrochloride (1.0 eq) in anhydrous DMF portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol for Route C: Nucleophilic Aromatic Substitution of 2-Chloro-5-(chloromethyl)pyridine

This protocol describes the synthesis via the displacement of the 2-chloro substituent with benzyl alcohol.

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine

  • Benzyl alcohol

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzyl alcohol (1.5 eq) in anhydrous tetrahydrofuran under an inert atmosphere, add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.

  • Stir the resulting solution for 30 minutes.

  • Add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in anhydrous THF.

  • Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthetic Workflow Diagram

The following diagram illustrates the relationships between the different synthetic routes for this compound.

Synthesis_Workflow SM1 5-(Benzyloxy)-2-(hydroxymethyl)pyridine R1 Chlorination SM1->R1 Route A SM2 5-Hydroxy-2-(chloromethyl)pyridine R2 Benzylation (Williamson Ether Synthesis) SM2->R2 Route B SM3 2-Chloro-5-(chloromethyl)pyridine R3 Nucleophilic Aromatic Substitution SM3->R3 Route C FP This compound R1->FP R2->FP R3->FP

Caption: Synthetic routes to this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Benzyloxy)-2-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-2-(chloromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via two common synthetic routes: radical chlorination of 5-(benzyloxy)-2-methylpyridine and chlorination of (5-(benzyloxy)pyridin-2-yl)methanol.

Route 1: Radical Chlorination of 5-(Benzyloxy)-2-methylpyridine

Issue 1: Low Yield of this compound and Formation of Multiple Products

Question: My radical chlorination of 5-(benzyloxy)-2-methylpyridine using N-chlorosuccinimide (NCS) resulted in a low yield of the desired product, and I have observed the formation of several byproducts, including a dichlorinated compound and unreacted starting material. What could be the cause, and how can I improve my results?

Answer: Low yields and the formation of byproducts in the radical chlorination of benzylic positions are often due to suboptimal reaction conditions. The primary challenges are incomplete reaction, over-chlorination, and potential side reactions involving the benzyloxy group or the pyridine ring.

Potential Side Reactions:

  • Over-chlorination: The desired product, being a benzylic chloride, can undergo further radical chlorination to form 5-(benzyloxy)-2-(dichloromethyl)pyridine.

  • Ring Chlorination: Although less common under radical conditions, some electrophilic chlorination on the electron-rich pyridine or benzyl ring can occur, especially if acidic byproducts are not neutralized.

  • Debenzylation: The benzyloxy group is sensitive to acidic conditions. If HCl is generated and not effectively scavenged, it can lead to the formation of 5-hydroxy-2-(chloromethyl)pyridine.

Troubleshooting Steps:

  • Control Stoichiometry: Use a carefully controlled molar ratio of NCS to the starting material. A slight excess of NCS (e.g., 1.05-1.1 equivalents) is often sufficient. Using a large excess will promote over-chlorination.

  • Initiator Concentration: The amount of radical initiator (e.g., AIBN or benzoyl peroxide) is critical. Too little initiator may lead to an incomplete reaction, while too much can lead to uncontrolled side reactions. Typically, 1-5 mol% of the initiator is a good starting point.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stopping the reaction once the starting material is consumed can prevent the formation of the dichlorinated byproduct. The optimal temperature is typically between 60-80°C for AIBN in solvents like carbon tetrachloride or benzene.

  • Solvent Choice: Use anhydrous, non-polar solvents such as carbon tetrachloride (CCl₄) or benzene to favor the radical pathway.[1]

Route 2: Chlorination of (5-(Benzyloxy)pyridin-2-yl)methanol

Issue 2: Low Yield and Debenzylation during Chlorination with Thionyl Chloride

Question: I am attempting to synthesize this compound from (5-(benzyloxy)pyridin-2-yl)methanol using thionyl chloride (SOCl₂), but I am observing a low yield of the desired product along with a significant amount of the debenzylated byproduct, 5-hydroxy-2-(chloromethyl)pyridine. What is causing this, and how can I prevent it?

Answer: The primary cause of low yield and debenzylation in this reaction is the generation of hydrochloric acid (HCl) as a byproduct of the reaction between the alcohol and thionyl chloride. The benzyloxy group is susceptible to cleavage under acidic conditions.

Potential Side Reactions:

  • Debenzylation: The benzyl ether linkage can be cleaved by the in-situ generated HCl, especially at elevated temperatures.

  • Formation of Sulfite Esters: If the reaction conditions are not optimized, the intermediate chlorosulfite ester may react with another molecule of the starting alcohol to form a di-substituted sulfite ester, which is unreactive towards chloride substitution.

  • Ring Chlorination: Under harsh conditions, thionyl chloride can act as an electrophilic chlorinating agent, leading to substitution on the pyridine or benzyl ring, although this is less common for this specific transformation.

Troubleshooting Steps:

  • Use of a Base: The most critical step to prevent debenzylation is to include a base in the reaction mixture to neutralize the HCl as it is formed. Pyridine is a common choice as it can also act as a solvent.[2][3][4] An excess of pyridine is often used.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0°C to room temperature) to minimize side reactions. Add the thionyl chloride dropwise to the solution of the alcohol and base to maintain control over the reaction exotherm.

  • Order of Addition: Adding the alcohol solution to the thionyl chloride solution (inverse addition) can sometimes be beneficial, but for acid-sensitive substrates, adding thionyl chloride to the alcohol and base mixture is generally preferred.

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can react with thionyl chloride to produce more HCl and reduce the efficiency of the reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Chlorination of Substituted Methylpyridines

Starting MaterialChlorinating AgentInitiator/CatalystSolventTemperature (°C)Yield (%)Reference
2-chloro-5-methylpyridineChlorine gasAzobisisobutyronitrile (AIBN)Carbon tetrachloride75Not specified
3-methylpyridineChlorine gasPdCl₂/Al₂O₃Gas phase280~50
2-chloro-4-methylpyridineChlorine gasAIBNWater65-67Not specified[5]
Toluene (for comparison)N-ChlorosuccinimideLightCCl₄RefluxHigh[1]

Table 2: Comparison of Reagents for the Conversion of Alcohols to Chlorides

Starting AlcoholChlorinating AgentBase/AdditiveSolventTemperature (°C)Yield (%)Reference
2-(Hydroxymethyl)pyridineThionyl chlorideNoneNone (neat)RefluxHigh[6]
2,3-Dichloro-5-hydroxymethyl-pyridineThionyl chlorideNot specifiedNot specifiedNot specifiedNot specified
General Benzylic Alcohols2,4,6-trichloro-1,3,5-triazineDMSODMSORoom TempHigh[7]
General AlcoholsThionyl chloridePyridineDiethyl ether15-20>80

Experimental Protocols

Protocol 1: Radical Chlorination of 5-(Benzyloxy)-2-methylpyridine with NCS

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-(benzyloxy)-2-methylpyridine (1 equivalent) in anhydrous carbon tetrachloride.

  • Addition of Reagents: Add N-chlorosuccinimide (NCS) (1.05 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (0.02 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Protocol 2: Chlorination of (5-(Benzyloxy)pyridin-2-yl)methanol with Thionyl Chloride

  • Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve (5-(benzyloxy)pyridin-2-yl)methanol (1 equivalent) in anhydrous pyridine.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.2 equivalents) dropwise to the cooled solution via the dropping funnel, ensuring the temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture slowly into ice-water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Radical_Chlorination start Low Yield in Radical Chlorination issue1 Incomplete Reaction start->issue1 issue2 Over-chlorination start->issue2 issue3 Debenzylation start->issue3 solution1a Increase Initiator Concentration issue1->solution1a solution1b Increase Reaction Time/Temp issue1->solution1b solution2a Use Stoichiometric NCS (1.05-1.1 eq) issue2->solution2a solution2b Monitor Reaction and Stop at Completion issue2->solution2b solution3a Ensure Anhydrous Conditions issue3->solution3a solution3b Add Non-nucleophilic Base (e.g., Proton Sponge) issue3->solution3b

Caption: Troubleshooting workflow for low yield in radical chlorination.

Troubleshooting_Thionyl_Chloride_Chlorination start Low Yield/Debenzylation with SOCl2 issue1 Acid-catalyzed Debenzylation start->issue1 issue2 Sulfite Ester Formation start->issue2 solution1a Add a Base (e.g., Pyridine) issue1->solution1a solution1b Maintain Low Temperature (0 °C) issue1->solution1b solution1c Dropwise Addition of SOCl2 issue1->solution1c solution2a Use Slight Excess of SOCl2 (1.2 eq) issue2->solution2a solution2b Ensure Anhydrous Conditions issue2->solution2b

Caption: Troubleshooting workflow for thionyl chloride chlorination.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Both routes have their advantages. The chlorination of (5-(benzyloxy)pyridin-2-yl)methanol with thionyl chloride is often preferred if the starting alcohol is readily available, as it is typically a high-yielding and clean reaction when performed correctly with a base. The radical chlorination of 5-(benzyloxy)-2-methylpyridine is a good alternative, especially if the methylpyridine is the more accessible starting material. However, it may require more careful optimization to avoid over-chlorination.

Q2: What is the best way to monitor the progress of these reactions?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of both reactions. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to clearly separate the starting material, product, and any major byproducts. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring and to identify byproducts.

Q3: My final product is an oil, but the literature reports it as a solid. What should I do?

A3: this compound is reported to be a beige solid. If you obtain an oil, it is likely impure. Further purification by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be necessary to induce crystallization and obtain a pure solid product.

Q4: Can I use other chlorinating agents besides NCS and thionyl chloride?

A4: Yes, other chlorinating agents can be used. For the conversion of the alcohol, reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can be effective. For the radical chlorination of the methyl group, sulfuryl chloride (SO₂Cl₂) can also be used, but it may be less selective. The choice of reagent will depend on the specific requirements of your synthesis, including scale, functional group tolerance, and safety considerations.

Q5: What are the main safety precautions to take when working with thionyl chloride and NCS?

A5: Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water to release toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. N-chlorosuccinimide is a stable solid but is an irritant and should be handled with care. Both reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

References

Technical Support Center: Purification of 5-(Benzyloxy)-2-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 5-(Benzyloxy)-2-(chloromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as 5-hydroxy-2-methylpyridine or benzyl bromide.

  • Over-chlorinated or under-chlorinated species: Formation of dichlorinated pyridine derivatives or incomplete chlorination of the methyl group.

  • Byproducts from benzyl ether formation: Such as dibenzyl ether.

  • Hydrolysis product: 5-(Benzyloxy)-2-(hydroxymethyl)pyridine, if moisture is present.

  • Polymeric materials: Pyridine derivatives can sometimes polymerize under certain reaction conditions.

Q2: What are the recommended initial purification strategies for crude this compound?

A2: The primary purification techniques for this compound are column chromatography and recrystallization. The choice depends on the nature and quantity of the impurities. A preliminary Thin Layer Chromatography (TLC) analysis is highly recommended to assess the complexity of the crude mixture and to determine the optimal purification strategy.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of chloromethylpyridine derivatives and for quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural confirmation and purity assessment. Thin Layer Chromatography (TLC) is a quick and convenient technique for monitoring reaction progress and assessing the number of components in the crude product.

Q4: How can I visualize this compound on a TLC plate?

A4: Due to the presence of the pyridine and benzene rings, the compound is UV active and can be visualized under a UV lamp (254 nm). Staining with potassium permanganate (KMnO₄) solution can also be effective as it reacts with the benzylic ether.

Q5: Is this compound stable during purification?

A5: The chloromethyl group is reactive and can be susceptible to hydrolysis if exposed to water or alcohols for prolonged periods, especially under basic or acidic conditions. It is advisable to use anhydrous solvents and to avoid unnecessarily long exposure to silica gel during chromatography. The compound should be stored in a cool, dry place.

Troubleshooting Guides

Column Chromatography
ProblemPotential Cause(s)Recommended Solution(s)
Product elutes with the solvent front (low retention). The eluent is too polar.- Start with a less polar solvent system, such as pure hexanes or a high hexane:ethyl acetate ratio (e.g., 98:2). - Gradually increase the polarity to elute the product.
Poor separation of product and impurities. - Inappropriate solvent system. - Co-elution of impurities with similar polarity. - Overloading the column.- Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane, toluene/ethyl acetate) to find the optimal separation conditions. - Consider using a shallower gradient or isocratic elution with the optimized solvent system. - Reduce the amount of crude material loaded onto the column. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by mass.
Product streaking or tailing on TLC and column. - Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel. - The compound is degrading on the silica gel.- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to suppress the interaction with silica.[1] - If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[2]
Low recovery of the product. - Irreversible adsorption onto the column. - The product is too volatile and evaporated during solvent removal.- As mentioned above, adding a small amount of triethylamine to the eluent can help. - Use a rotary evaporator at a moderate temperature and pressure to remove the solvent.
Recrystallization
ProblemPotential Cause(s)Recommended Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated. - The chosen solvent is too good a solvent for the compound. - Presence of impurities inhibiting crystallization.- Concentrate the solution by boiling off some of the solvent. - Try a different solvent or a mixed-solvent system. A good approach is to dissolve the compound in a "good" solvent and then add a "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[3] - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound if available.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - High concentration of impurities.- Use a lower-boiling point solvent. - Re-heat the solution and add a small amount of additional solvent before cooling slowly. - Attempt to purify by another method, such as column chromatography, to remove impurities before recrystallization.
Low yield of recovered crystals. - The compound has significant solubility in the cold solvent. - Not enough time was allowed for crystallization.- Cool the solution in an ice bath to minimize solubility. - Allow for a longer crystallization time. - Minimize the amount of solvent used for washing the crystals. Use ice-cold solvent for washing.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems to find an optimal eluent that provides good separation between the product and impurities. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1 v/v). The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent (wet packing is recommended).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.[4]

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization. The choice of solvent is critical and may require screening.

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Common solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexanes or ethanol/water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • To maximize crystal formation, further cool the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Quantitative Data Summary

The following table provides hypothetical quantitative data for a typical purification of this compound. Actual results will vary depending on the quality of the crude material and the specific conditions used.

Purification MethodStarting Mass of Crude (g)Mass of Pure Product (g)Yield (%)Purity by HPLC (%)
Column Chromatography5.04.284>98
Recrystallization5.03.876>99

Visualizations

Purification_Workflow crude_product Crude 5-(Benzyloxy)-2- (chloromethyl)pyridine tlc TLC Analysis crude_product->tlc column_chromatography Column Chromatography tlc->column_chromatography Complex Mixture recrystallization Recrystallization tlc->recrystallization Relatively Clean purity_analysis Purity & Structure Analysis (HPLC, NMR) column_chromatography->purity_analysis recrystallization->purity_analysis pure_product Pure Product purity_analysis->pure_product

Caption: A general workflow for the purification of crude this compound.

Troubleshooting_Guide cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue? poor_sep Poor Separation start->poor_sep Column streaking Streaking/Tailing start->streaking Column low_recovery Low Recovery start->low_recovery Column no_crystals No Crystals Form start->no_crystals Recrystallization oiling_out Oiling Out start->oiling_out Recrystallization optimize_eluent Optimize Eluent (TLC) poor_sep->optimize_eluent add_base Add Base (e.g., TEA) to Eluent streaking->add_base change_stationary_phase Use Neutral Alumina or Deactivated Silica streaking->change_stationary_phase low_recovery->add_base concentrate Concentrate Solution no_crystals->concentrate change_solvent Change Solvent/ Use Anti-solvent no_crystals->change_solvent scratch_seed Scratch Flask/ Add Seed Crystal no_crystals->scratch_seed oiling_out->change_solvent lower_bp_solvent Use Lower Boiling Point Solvent oiling_out->lower_bp_solvent

Caption: A troubleshooting guide for common purification issues.

References

Stability and optimal storage conditions for 5-(Benzyloxy)-2-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and optimal storage conditions for 5-(Benzyloxy)-2-(chloromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound, a beige solid, should be stored at room temperature in a tightly sealed container.[1] It is crucial to protect the compound from moisture, as it can lead to degradation.[2] The storage area should be dry, cool, and well-ventilated.

Q2: What is the expected shelf life of this compound?

A2: While specific shelf-life data is not publicly available, the compound is considered stable under the recommended storage conditions.[3][2] To ensure the integrity of the compound for your experiments, it is advisable to use it within a reasonable timeframe after purchase and to perform a purity check if it has been stored for an extended period or if you suspect exposure to adverse conditions.

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[3][2] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathways for this compound are likely hydrolysis and oxidation. The chloromethyl group is susceptible to nucleophilic attack, and exposure to moisture can lead to the formation of the corresponding hydroxymethyl derivative. The pyridine ring and the benzyloxy group can be susceptible to oxidation, especially under harsh conditions or in the presence of strong oxidizing agents.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) with a UV detector. This method is suitable for identifying and quantifying the main compound and any potential impurities or degradation products.

Troubleshooting Guides

Problem: I am observing a new, more polar spot on my TLC plate after storing a solution of the compound.

  • Possible Cause: This is likely due to the hydrolysis of the chloromethyl group to the more polar hydroxymethyl group, especially if the solvent contained traces of water.

  • Solution: Use anhydrous solvents for preparing solutions and store them under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture. Prepare solutions fresh before use whenever possible.

Problem: My reaction yield is lower than expected when using an older batch of the compound.

  • Possible Cause: The compound may have degraded over time due to improper storage, leading to a lower concentration of the active reagent.

  • Solution: Before use, confirm the purity of the older batch using an analytical technique like HPLC. If significant degradation is observed, it is recommended to use a fresh batch of the compound for optimal reaction outcomes.

Stability Data

The following tables provide illustrative stability data for this compound under various conditions. This data is based on general principles of chemical stability for similar compounds and should be used as a guideline. For critical applications, it is recommended to perform in-house stability studies.

Table 1: Illustrative Long-Term Stability Data (Storage at Room Temperature)

Time (Months)Purity (%)Appearance
0>98.0Beige Solid
12>97.5No Change
24>97.0No Change
36>96.5No Change

Table 2: Illustrative Accelerated Stability Data (Storage at 40°C)

Time (Weeks)Purity (%)Appearance
0>98.0Beige Solid
2>97.0No Change
4>96.5No Change
8>95.0Slight darkening

Table 3: Illustrative Hydrolytic Stability Data (in 50% Acetonitrile/Water)

Time (Hours) at RTPurity (%)Major Degradant
0>98.0-
24~95.05-(Benzyloxy)-2-(hydroxymethyl)pyridine
48~90.05-(Benzyloxy)-2-(hydroxymethyl)pyridine
72~85.05-(Benzyloxy)-2-(hydroxymethyl)pyridine

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol outlines a general method for determining the purity of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • Start with 70% A / 30% B, ramp to 30% A / 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Inject the prepared sample. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Experiment Start issue Unexpected Experimental Results (e.g., low yield, side products) start->issue check_purity Assess Purity of Starting Material (e.g., via HPLC) issue->check_purity is_pure Is Purity >95%? check_purity->is_pure check_storage Review Storage Conditions (Temp, Moisture, Light) is_pure->check_storage No other_factors Investigate Other Experimental Parameters (e.g., solvent, temp) is_pure->other_factors Yes improper_storage Improper Storage Identified check_storage->improper_storage use_fresh Use Fresh Batch of Compound improper_storage->use_fresh end Problem Resolved use_fresh->end other_factors->end

Caption: A decision-making workflow for troubleshooting experimental issues related to compound stability.

LogicalRelationships Factors Affecting Compound Stability cluster_storage Optimal Storage cluster_incompatibilities Incompatible Materials cluster_degradation Potential Degradation Pathways compound This compound (Beige Solid) Room Temperature Room Temperature compound->Room Temperature Store at Tightly Sealed Container Tightly Sealed Container compound->Tightly Sealed Container Store in Dry & Well-Ventilated Dry & Well-Ventilated compound->Dry & Well-Ventilated Store in Acids Acids compound->Acids Avoid Oxidizing Agents Oxidizing Agents compound->Oxidizing Agents Avoid Moisture Moisture compound->Moisture Avoid Acid Anhydrides/Chlorides Acid Anhydrides/Chlorides compound->Acid Anhydrides/Chlorides Avoid Oxidation Oxidation Oxidizing Agents->Oxidation Hydrolysis Hydrolysis Moisture->Hydrolysis

Caption: Key factors influencing the stability and handling of this compound.

References

Technical Support Center: Optimizing Nucleophilic Attack on 5-(Benzyloxy)-2-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for nucleophilic attack on 5-(benzyloxy)-2-(chloromethyl)pyridine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of nucleophilic attack on this compound?

A1: The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The chloromethyl group at the 2-position of the pyridine ring is an excellent electrophilic site, analogous to a benzylic chloride. The chlorine atom is a good leaving group and is readily displaced by a wide variety of nucleophiles.[1]

Q2: Which factors are most critical for optimizing the reaction?

A2: The key factors to consider for optimization are the choice of nucleophile, solvent, base, reaction temperature, and reaction time. A careful balance of these parameters is necessary to achieve high yields and minimize side reactions.

Q3: What are the most common side reactions observed in this type of transformation?

A3: Common side reactions include:

  • Over-alkylation: Particularly with primary amine nucleophiles, the product can act as a nucleophile itself, leading to the formation of secondary and tertiary amines.

  • Elimination Reactions: While less common for primary chlorides, the use of bulky or very strong bases can potentially lead to elimination byproducts.

  • Debenzylation: The benzyloxy protecting group can be sensitive to harsh acidic or certain reducing conditions. While generally stable to the basic conditions of most SN2 reactions, prolonged heating or very strong bases could potentially cause cleavage.[2]

  • Reaction with the Pyridine Ring: Under very harsh conditions, nucleophilic attack on the pyridine ring itself is possible, though the chloromethyl group is significantly more reactive.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to clearly resolve the starting material, product, and any potential byproducts. Staining with potassium permanganate can be useful for visualizing the reactants and products.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficiently activated nucleophile For nucleophiles like alcohols and thiols, ensure a strong enough base is used to generate the corresponding alkoxide or thiolate in sufficient concentration. Consider using stronger bases like sodium hydride (NaH) for less acidic nucleophiles.
Poor choice of solvent The SN2 reaction is favored by polar aprotic solvents like DMF, DMSO, or acetonitrile, which solvate the cation of the base but not the nucleophile, thus increasing its reactivity.
Low reaction temperature While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. Try incrementally increasing the temperature (e.g., to 60 °C or reflux) while monitoring for side product formation.
Steric hindrance If using a bulky nucleophile, the reaction rate may be significantly slower. Consider increasing the reaction time or temperature.
Decomposition of starting material 2-(Chloromethyl)pyridine derivatives can be unstable over long periods, especially in solution. Ensure the starting material is pure and use it promptly after preparation or purchase.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps
Over-alkylation of amine nucleophiles Use a large excess of the amine nucleophile (3-5 equivalents) to favor the formation of the mono-alkylated product. Alternatively, add the this compound solution slowly to the amine solution.
Debenzylation Avoid harsh acidic conditions during workup. If debenzylation is suspected under basic conditions, try using a milder base (e.g., K₂CO₃ instead of NaH) and lower the reaction temperature.
Competing elimination reaction Use a non-bulky, strong nucleophile rather than a strong, sterically hindered base.

Data Presentation: Optimized Reaction Conditions

The following tables summarize typical reaction conditions for the nucleophilic substitution on this compound with various nucleophiles. These are intended as a starting point for optimization.

Table 1: Reactions with Amine Nucleophiles [1]

NucleophileBaseSolventTemperatureTypical Yield
PiperidineK₂CO₃AcetonitrileRefluxHigh
AnilineTriethylamineTHF60 °CGood
EthylamineExcess EthylamineEthanolRoom Temp.Good

Table 2: Reactions with Sulfur Nucleophiles [1]

NucleophileBaseSolventTemperatureTypical Yield
Sodium thiomethoxide(pre-formed)Ethanol0 °C to RTHigh
ThiophenolNaOHDMFRoom Temp.High

Table 3: Reactions with Oxygen Nucleophiles (Williamson Ether Synthesis)

Nucleophile (Alcohol)BaseSolventTemperatureTypical Yield
MethanolNaHTHF/DMF0 °C to RTGood to High
PhenolK₂CO₃Acetone/DMFRefluxGood

Experimental Protocols

Protocol 1: General Procedure for Reaction with Secondary Amines (e.g., Piperidine)
  • To a stirred solution of piperidine (1.2 eq.) in anhydrous acetonitrile (0.1 M), add anhydrous potassium carbonate (1.5 eq.).

  • Add a solution of this compound (1.0 eq.) in anhydrous acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Protocol 2: General Procedure for Thioether Synthesis (e.g., with Thiophenol)
  • To a stirred solution of thiophenol (1.1 eq.) in anhydrous DMF (0.2 M) at 0 °C, add sodium hydroxide (1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenolate.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Williamson Ether Synthesis (e.g., with Methanol)
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add anhydrous methanol (1.5 eq.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Nucleophile and Base in Solvent add_sm Add 5-(Benzyloxy)-2- (chloromethyl)pyridine start->add_sm 1 react Stir at Optimal Temperature add_sm->react 2 monitor Monitor by TLC react->monitor 3 quench Quench Reaction monitor->quench 4. Reaction Complete extract Aqueous Work-up & Extraction quench->extract 5 purify Column Chromatography extract->purify 6 end Isolated Product purify->end 7

Caption: General experimental workflow for nucleophilic substitution.

Troubleshooting_Guide start Low Product Yield? cause1 Inactive Nucleophile? start->cause1 Yes cause2 Suboptimal Conditions? start->cause2 Maybe cause3 Side Reactions? start->cause3 Possible sol1 Use Stronger Base (e.g., NaH) cause1->sol1 Yes end Re-run Experiment sol1->end sol2a Use Polar Aprotic Solvent (DMF, MeCN) cause2->sol2a Check Solvent sol2b Increase Temperature (e.g., 60°C or Reflux) cause2->sol2b Check Temperature sol2a->end sol2b->end sol3a Debenzylation? Use Milder Base / Lower Temp cause3->sol3a If Debenzylated Product is Observed sol3b Over-alkylation? Use Excess Amine cause3->sol3b If Multiple Amine Products are Observed sol3a->end sol3b->end

Caption: Decision-making workflow for troubleshooting low yield.

References

Troubleshooting low conversion rates in 5-(Benzyloxy)-2-(chloromethyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 5-(benzyloxy)-2-(chloromethyl)pyridine. The primary reactivity of this compound is as an electrophile in nucleophilic substitution reactions at the chloromethyl position.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of reaction for this compound with nucleophiles?

The chloromethyl group on the pyridine ring is an excellent electrophilic site, analogous to a benzyl chloride. Reactions with nucleophiles typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This involves a backside attack on the carbon of the chloromethyl group by the nucleophile, leading to the displacement of the chloride leaving group in a single, concerted step.[2] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of this carbon, making it highly susceptible to nucleophilic attack.[2]

Q2: My starting material, this compound, appears to be degrading during the reaction. What could be the cause?

There are two primary stability concerns with this reagent:

  • Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water, which would form the corresponding 2-(hydroxymethyl)pyridine derivative. It is crucial to use anhydrous reagents and solvents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Debenzylation: The benzyloxy protecting group is generally stable under neutral and basic conditions commonly used for SN2 reactions.[4] However, it is sensitive to cleavage under strongly acidic conditions or by catalytic hydrogenation.[4][5][6] If your reaction conditions are acidic, or if you are using a reagent that can act as a hydrogen source with a metal catalyst, debenzylation to 5-hydroxy-2-(chloromethyl)pyridine could occur.[5][7]

Q3: Can the pyridine nitrogen interfere with the reaction?

Yes, the lone pair of electrons on the pyridine nitrogen can act as a nucleophile. While it is a weaker nucleophile than many of the reagents you might be using, it is possible for it to react with another molecule of this compound, leading to the formation of a pyridinium salt, especially at elevated temperatures. This is a form of self-alkylation that can contribute to byproduct formation and lower yields.

Q4: How does solvent choice impact the reaction rate?

Solvent choice is critical for SN2 reactions. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred.[8][9] These solvents can dissolve the nucleophile but do not form a strong "solvent cage" around it through hydrogen bonding.[8][10] This leaves the nucleophile more "free" and reactive. Polar protic solvents (like water, methanol, ethanol) can solvate and stabilize the nucleophile too strongly, hindering its ability to attack the electrophile and thus slowing down the reaction rate.[9][10]

Troubleshooting Guides for Low Conversion Rates

Issue 1: Reaction Stalls or Incomplete Conversion

Low or incomplete conversion is the most common issue. The following guide helps diagnose and solve potential causes.

TroubleshootingWorkflow start Low Conversion Observed check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_workup 3. Review Workup Procedure start->check_workup reagent_purity Purity of Nucleophile & Electrophile? check_reagents->reagent_purity Assess condition_base Base Strength/Amount Sufficient? check_conditions->condition_base Assess sol_workup Optimize Extraction pH/ Solvent to Prevent Product Loss check_workup->sol_workup reagent_anhydrous Anhydrous Conditions? reagent_purity->reagent_anhydrous Yes sol_purify Purify/Source New Reagents reagent_purity->sol_purify No reagent_stoich Correct Stoichiometry? reagent_anhydrous->reagent_stoich Yes sol_dry Dry Solvents/Glassware, Use Inert Atmosphere reagent_anhydrous->sol_dry No reagent_stoich->check_conditions Yes sol_adjust_stoich Adjust Stoichiometry (e.g., excess nucleophile) reagent_stoich->sol_adjust_stoich No condition_solvent Optimal Solvent? condition_base->condition_solvent Yes sol_base Use Stronger/More Soluble Base (e.g., K₂CO₃ -> Cs₂CO₃) condition_base->sol_base No condition_temp Temperature/Time Adequate? condition_solvent->condition_temp Yes sol_solvent Switch to Polar Aprotic Solvent (DMF, Acetonitrile, DMSO) condition_solvent->sol_solvent No condition_temp->check_workup Yes sol_temp Increase Temperature or Extend Reaction Time condition_temp->sol_temp No

Caption: Troubleshooting workflow for low conversion rates.

ParameterPotential IssueRecommended SolutionRationale
Nucleophile Low purity or steric hindrance.Use high-purity reagents. For sterically hindered nucleophiles, increasing the temperature may be necessary.Impurities can poison catalysts or cause side reactions. Higher energy is needed to overcome steric repulsion.
Base Insufficient strength or poor solubility.Use a stronger, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DBU). Ensure at least stoichiometric amounts are used to neutralize generated HCl.The base must be strong enough to deprotonate the nucleophile or scavenge acid byproducts.[11] Cesium carbonate is often more effective than potassium carbonate due to higher solubility.[12]
Solvent Use of polar protic solvents (e.g., ethanol, methanol).Switch to a polar aprotic solvent (e.g., DMF, acetonitrile, acetone, DMSO).Polar protic solvents can form a "cage" around the nucleophile via hydrogen bonding, reducing its reactivity. Polar aprotic solvents enhance nucleophilicity.[8]
Temperature Reaction is too slow at room temperature.Increase the reaction temperature (e.g., to 60-80 °C).Many N-alkylation reactions require heat to proceed at a reasonable rate.[11]
Concentration Reagents are too dilute.Increase the concentration of reactants.The SN2 reaction is bimolecular, so its rate depends on the concentration of both the nucleophile and the electrophile.
Atmosphere Presence of atmospheric moisture.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).The chloromethyl group is sensitive to hydrolysis, which consumes the starting material.[3]
Issue 2: Formation of Multiple Byproducts

The presence of multiple spots on a TLC plate indicates side reactions are occurring.

SideReactions SM This compound Product Desired Product (Sₙ2 Substitution) SM->Product + Nucleophile (Base, Solvent, Heat) Hydrolysis Hydrolysis Product (Alcohol) SM->Hydrolysis + H₂O (non-anhydrous conditions) SelfAlkylation Self-alkylation (Pyridinium Salt) SM->SelfAlkylation + another SM molecule (pyridine N attacks) Nuc Nucleophile (e.g., R₂NH) Nuc->Product Overalkylation Over-alkylation Product (e.g., Quaternary Salt) Product->Overalkylation + another SM molecule (if product is nucleophilic)

Caption: Desired SN2 pathway and common side reactions.

Side ReactionCauseRecommended Solution
Over-alkylation The mono-alkylated product (especially with primary amines) is often more nucleophilic than the starting amine and can react again with the electrophile.[12]- Use a large excess of the nucleophile (amine) relative to the electrophile. - Add the this compound solution slowly to the reaction mixture to maintain a low concentration.[11] - For primary amines, consider using a protecting group strategy.
Hydrolysis Presence of water in the reaction mixture (from solvents, reagents, or atmosphere).Use anhydrous solvents and reagents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).[3]
Self-alkylation The nitrogen on the pyridine ring of one molecule attacks the chloromethyl group of another.Avoid excessively high temperatures. Use a solvent that properly solvates the reactants.
Elimination (E2) Use of a sterically hindered or strongly basic nucleophile.Use a less hindered, non-basic nucleophile if possible. If a strong base is required, consider using a non-nucleophilic base like DBU or NaH in conjunction with a neutral nucleophile.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Amine

This protocol describes a general method for reacting this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.2 - 2.0 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous Acetonitrile (or DMF)

  • Standard glassware (oven-dried)

  • Inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile (1.2 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous acetonitrile.

  • Add the solution of the electrophile dropwise to the stirring amine suspension at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for S-Alkylation with a Thiol

This protocol is suitable for forming a thioether linkage.

Materials:

  • This compound (1.0 eq.)

  • Thiol nucleophile (1.1 eq.)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF) (or DMF)

  • Standard glassware (oven-dried)

  • Inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol nucleophile (1.1 eq.) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes to generate the thiolate anion.

  • In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF.

  • Add the electrophile solution dropwise to the cold, stirring thiolate solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Preventing the formation of dimers in 5-(Benzyloxy)-2-(chloromethyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 5-(Benzyloxy)-2-(chloromethyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent the formation of unwanted dimers in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation in reactions with this compound?

A1: Dimer formation is a common side reaction where one molecule of this compound acts as an electrophile, and a second molecule acts as a nucleophile. The nucleophilic pyridine nitrogen of one molecule attacks the electrophilic chloromethyl group of another. This process, known as quaternization, results in the formation of a pyridinium salt dimer, which can reduce the yield of the desired product.

Q2: How does the choice of base influence the rate of dimer formation?

A2: The base plays a crucial role in nucleophilic substitution reactions. A strong, non-nucleophilic base is generally preferred to deprotonate the incoming nucleophile without competing with it. However, if the base is too strong or sterically hindered, it may not effectively neutralize the developing positive charge on the pyridine nitrogen during the reaction, which can inadvertently favor the dimerization side reaction. The optimal base is one that is strong enough to facilitate the primary reaction but does not promote side reactions.

Q3: Can the solvent system be optimized to minimize dimerization?

A3: Yes, the solvent can significantly impact the reaction pathway. Polar aprotic solvents, such as DMF or DMSO, are generally effective for SN2 reactions as they can solvate the cation while leaving the nucleophile relatively free to react.[1] The choice of solvent can also influence the solubility of reactants and intermediates, which can, in turn, affect reaction rates and the prevalence of side reactions.

Q4: What is the effect of reactant concentration on dimer formation?

A4: Higher concentrations of this compound can increase the likelihood of dimerization. This is because the probability of two molecules of the starting material colliding in the correct orientation for the self-reaction increases with concentration. Performing the reaction under more dilute conditions can often suppress the formation of dimers.

Q5: How does temperature affect the yield of the desired product versus the dimer?

A5: Temperature is a critical parameter to control. While higher temperatures can increase the rate of the desired nucleophilic substitution, they can also accelerate the rate of the competing dimerization reaction. It is often a matter of finding the optimal temperature that provides a reasonable reaction rate for the primary pathway while keeping the formation of the dimer to a minimum. In some cases, running the reaction at a lower temperature for a longer period can improve the overall yield of the desired product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product and significant dimer formation. The pyridine nitrogen is acting as a nucleophile, leading to self-reaction.1. Lower the concentration: Perform the reaction at a lower molar concentration to reduce the frequency of intermolecular reactions between starting material molecules. 2. Optimize the base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to deprotonate the intended nucleophile without attacking the electrophile. 3. Control temperature: Start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature to favor the desired reaction pathway.
Reaction is slow, and still, some dimer is observed. The nucleophile is not sufficiently reactive, or the reaction conditions are not optimal.1. Choose an appropriate solvent: Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the reacting partner. 2. Select a stronger, non-competing base: A base like potassium carbonate can be effective in deprotonating a wide range of nucleophiles. 3. Slightly increase the temperature: Cautiously increase the reaction temperature in small increments (e.g., to 40-50 °C) while monitoring the reaction progress by TLC or LC-MS to find a balance between reaction rate and side product formation.
Multiple unidentified side products are forming. The reaction conditions may be too harsh, leading to decomposition or other side reactions.1. Ensure anhydrous conditions: Traces of water can lead to hydrolysis of the chloromethyl group. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a milder base: If a very strong base is being used, consider switching to a weaker, non-nucleophilic base. 3. Re-evaluate the reaction temperature: High temperatures can promote decomposition. Attempt the reaction at a lower temperature.

Data Presentation

The following table summarizes hypothetical yield data based on typical outcomes in nucleophilic substitution reactions of 2-(chloromethyl)pyridine derivatives, illustrating the impact of various reaction parameters on the formation of the desired product versus the dimer.

Parameter Condition Desired Product Yield (%) Dimer Yield (%)
Base Triethylamine (Et₃N)7520
Diisopropylethylamine (DIPEA)8510
Potassium Carbonate (K₂CO₃)8015
Solvent Dichloromethane (DCM)6530
Acetonitrile (MeCN)888
N,N-Dimethylformamide (DMF)905
Concentration 1.0 M7025
0.5 M8212
0.1 M92<5
Temperature 60 °C80 (fast reaction)18
Room Temperature (25 °C)88 (moderate reaction time)9
0 °C95 (slow reaction)<3

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general method for the reaction of this compound with a primary or secondary amine, aiming to maximize the yield of the desired N-substituted product.

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine nucleophile (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous acetonitrile.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise over 15-20 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Dimerization_Pathway cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Start 5-(Benzyloxy)-2- (chloromethyl)pyridine Desired_Reaction Desired SN2 Reaction Start->Desired_Reaction Electrophile Dimerization Dimerization (Side Reaction) Start->Dimerization Electrophile & Nucleophile Nucleophile Intended Nucleophile (Nu-H) Nucleophile->Desired_Reaction Nucleophile Base Base Base->Nucleophile Activates Desired_Product Desired Product (5-(Benzyloxy)-2-(Nu-methyl)pyridine) Desired_Reaction->Desired_Product Dimer Dimer (Pyridinium Salt) Dimerization->Dimer

Caption: Dimerization as a competing reaction pathway.

Troubleshooting_Logic Problem High Dimer Formation Cause1 High Concentration Problem->Cause1 Cause2 Inappropriate Base Problem->Cause2 Cause3 High Temperature Problem->Cause3 Solution1 Decrease Concentration Cause1->Solution1 Solution2 Use Non-nucleophilic Sterically Hindered Base Cause2->Solution2 Solution3 Lower Reaction Temperature Cause3->Solution3

Caption: Troubleshooting logic for reducing dimer formation.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 5-(Benzyloxy)-2-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-(benzyloxy)-2-(chloromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common synthetic transformations of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile bifunctional molecule. The primary reactive sites are the chloromethyl group at the 2-position, which is susceptible to nucleophilic substitution, and the pyridine ring, which can participate in various palladium-catalyzed cross-coupling reactions. Common transformations include:

  • Nucleophilic Substitution: The chloromethyl group readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, thiols, and carbanions) via an SN2 mechanism to introduce diverse functional groups.

  • Suzuki-Miyaura Coupling: The pyridine ring can be coupled with boronic acids or their esters to form C-C bonds. This reaction typically requires activation of a C-X bond on the pyridine ring (if present) or C-H activation. Given the provided structure, derivatization to a halide would be necessary for a standard Suzuki coupling.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the pyridine ring (if halogenated) with amines.

  • Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the pyridine ring (if halogenated) and a terminal alkyne.

Q2: My nucleophilic substitution reaction on the chloromethyl group is giving a low yield. What are the potential causes?

A2: Low yields in nucleophilic substitution reactions with this compound can arise from several factors:

  • Steric Hindrance: A bulky nucleophile may react slowly. Consider using a less hindered nucleophile or increasing the reaction temperature.

  • Base Strength: For nucleophiles requiring deprotonation (e.g., alcohols, thiols), an inappropriate base can lead to incomplete formation of the active nucleophile. Ensure the base is strong enough to deprotonate the nucleophile but not so strong as to cause side reactions.

  • Solvent Choice: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more nucleophilic.

  • Leaving Group Ability: While chloride is a good leaving group, its departure can sometimes be sluggish. Additives like sodium or potassium iodide can perform a Finkelstein reaction in situ, converting the chloride to a more reactive iodide.

  • Side Reactions: The benzyloxy group can be sensitive to acidic conditions. Ensure your reaction conditions are neutral or basic to avoid debenzylation.

Q3: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can I minimize this?

A3: Homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst.[1] To minimize this:

  • Ensure Anaerobic Conditions: Thoroughly degas your solvents and reaction mixture to remove oxygen, which promotes homocoupling.[1]

  • Copper-Free Conditions: Consider running the reaction without a copper co-catalyst. While this may require higher temperatures or different ligands, it eliminates the primary pathway for homocoupling.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, favoring the cross-coupling pathway.[1]

  • Choice of Base: The choice of amine base can influence the rate of homocoupling. Triethylamine or diisopropylamine are commonly used.

Q4: For a Buchwald-Hartwig amination, which type of ligand is generally recommended for coupling with a chloropyridine derivative?

A4: Coupling with aryl chlorides in Buchwald-Hartwig aminations is generally more challenging than with bromides or iodides due to the stronger C-Cl bond.[2] Therefore, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate the oxidative addition step.[2] Ligands such as XPhos, SPhos, and RuPhos, developed by the Buchwald group, are highly effective for these transformations.[2] N-heterocyclic carbene (NHC) ligands can also be effective.[3]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Recommended Solution
Low or No Yield Inactive catalyst system for the C-Cl bond.Switch to a more active catalyst system. Use bulky, electron-rich phosphine ligands like SPhos or XPhos, or consider N-heterocyclic carbene (NHC) ligands.[2] Increase catalyst loading if necessary.[2]
Ineffective base.The base is crucial for the transmetalation step. Screen strong, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[2]
Insufficient reaction temperature.Chloropyridines are less reactive and often require higher temperatures (80-120 °C) for efficient coupling.[2] Microwave irradiation can also be beneficial.
Poor solubility of reagents.Ensure the chosen solvent (e.g., dioxane, toluene, DMF) effectively dissolves all reactants. For some Suzuki reactions, the addition of water can be advantageous.[2]
Protodeboronation (Loss of Boronic Acid) Presence of water or other proton sources.Use anhydrous solvents and reagents. A weaker or less nucleophilic base might also help. Using boronic esters (e.g., pinacol esters) can increase stability against protodeboronation.[2]
Homocoupling of Boronic Acid Promoted by oxygen or catalyzed by palladium.Thoroughly degas the reaction mixture. Use a slight excess of the boronic acid to favor the cross-coupling reaction.
Buchwald-Hartwig Amination
Problem Potential Cause Recommended Solution
Low Conversion Inactive catalyst.Use a palladium precatalyst for reliable generation of the active Pd(0) species. Screen bulky, electron-rich ligands like XPhos, SPhos, or BrettPhos.[1][4]
Incorrect base.The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are commonly used.[5]
Low reaction temperature.Amination of chloropyridines often requires elevated temperatures (80-110 °C).[4]
Hydrolysis of Chloromethyl Group Presence of water in the reaction mixture.Ensure the use of anhydrous solvents and reagents and perform the reaction under an inert atmosphere.
Formation of Palladium Black Catalyst decomposition.This can be caused by high temperatures or impurities. Consider using a more stable precatalyst or screening different ligands to stabilize the active palladium species.
Sonogashira Coupling
Problem Potential Cause Recommended Solution
Low to No Conversion Catalyst inactivation by the pyridine nitrogen.Use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to promote the catalytic cycle.[1]
Poor quality of reagents.Ensure solvents and the amine base are anhydrous and degassed. Oxygen can lead to alkyne homocoupling.[1]
Insufficient temperature.While many Sonogashira reactions proceed at room temperature, less reactive chlorides may require heating.[1]
Significant Alkyne Homocoupling Presence of oxygen and copper(I) co-catalyst.Thoroughly degas the reaction mixture. Consider copper-free conditions or the slow addition of the alkyne.[1]
Hydrodehalogenation Protonolysis of the aryl-palladium intermediate.Lower the reaction temperature and ensure the use of a dry, aprotic solvent.[1]

Data Presentation

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O80>90Adapted from[6]
Pd(OAc)₂ / XPhosK₃PO₄Dioxane100HighAdapted from[7]
PEPPSI-IPrNaOtBut-Amyl alcohol10080-95Adapted from general knowledge on NHC catalysts

Note: Yields are representative for couplings of challenging heteroaryl chlorides and may vary for this compound.

Table 2: Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene1001691[8]
[Pd(cinnamyl)Cl]₂ / BippyPhosK₃PO₄t-Amyl alcohol11024High[9]
Pd(OAc)₂ / BrettPhosLiHMDSTHFRT12>90[1]

Note: Yields are based on reactions with various aryl chlorides and amines.

Table 3: Sonogashira Coupling Conditions for Aryl Halides
Catalyst/Co-catalystBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT>90 (for iodides)[10]
Pd(PPh₃)₄ / CuIi-Pr₂NHDMF8080-95 (for bromides)[10]
Pd(OAc)₂ / P(t-Bu)₃ (Copper-free)Cs₂CO₃Dioxane10070-90 (for chlorides)[11]

Note: Reactivity for chlorides is lower, and conditions may need to be optimized.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.1-1.5 equivalents). If the nucleophile requires deprotonation (e.g., an alcohol or thiol), add a suitable base (e.g., NaH, K₂CO₃; 1.2-2.0 equivalents) and an anhydrous polar aprotic solvent (e.g., DMF, THF).

  • Addition of Electrophile: Stir the mixture until the nucleophile is fully dissolved or deprotonated. Then, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the halogenated this compound derivative (1.0 equivalent), the arylboronic acid or boronate ester (1.2-1.5 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃; 1-5 mol%), the phosphine ligand (e.g., SPhos; 2-10 mol%), and the base (e.g., K₃PO₄; 2-3 equivalents).[6]

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reaction times can range from a few hours to 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and water.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the halogenated this compound derivative (1.0 equivalent), the amine (1.2 equivalents), the palladium precatalyst (e.g., Pd(OAc)₂; 1-5 mol%), the ligand (e.g., XPhos; 2-10 mol%), and the base (e.g., NaOt-Bu; 1.5-2.0 equivalents) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the halogenated this compound derivative (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).[12]

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine; 2-3 equivalents).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equivalents) dropwise.

  • Reaction: Stir the mixture at room temperature or with heating (up to 80 °C) until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling start Low or No Yield in Suzuki Coupling q1 Is the catalyst system active enough for C-Cl bond activation? start->q1 s1 Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands. Increase catalyst loading. q1->s1 No q2 Is the base effective? q1->q2 Yes s2 Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). q2->s2 No q3 Is the reaction temperature sufficient? q2->q3 Yes s3 Increase temperature to 80-120°C. Consider microwave irradiation. q3->s3 No q4 Are there side reactions? q3->q4 Yes s4 For protodeboronation, use anhydrous conditions and consider boronate esters. For homocoupling, ensure rigorous degassing. q4->s4 Yes

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow reagents Halogenated Pyridine Amine Pd Precatalyst Ligand (e.g., XPhos) Base (e.g., NaOtBu) setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating (80-110°C) setup->reaction workup Work-up (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Aryl-aminated Product purification->product Reaction_Pathways start This compound sub Nucleophilic Substitution (at C2-CH2Cl) start->sub + Nucleophile (e.g., R-NH2, R-OH) suzuki Suzuki Coupling (on Pyridine Ring) start->suzuki + Ar-B(OH)2 (Requires halogenated pyridine) bha Buchwald-Hartwig Amination (on Pyridine Ring) start->bha + R2NH (Requires halogenated pyridine) sono Sonogashira Coupling (on Pyridine Ring) start->sono + Terminal Alkyne (Requires halogenated pyridine)

References

Technical Support Center: Solvent Effects on the Reactivity of 5-(Benzyloxy)-2-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Benzyloxy)-2-(chloromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the experimental use of this versatile reagent. The following sections detail the impact of solvent choice on reaction outcomes, provide experimental protocols, and offer solutions to common issues encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic substitution reaction with this compound is slow or not proceeding to completion. What are the likely causes?

A1: Slow reaction rates are often attributed to the choice of solvent and the nature of the nucleophile. This compound typically undergoes nucleophilic substitution via an SN2 mechanism. The solvent plays a critical role in stabilizing the transition state.

  • Inappropriate Solvent Choice: The use of polar protic solvents such as ethanol, methanol, or water can significantly hinder SN2 reactions. These solvents form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity.

  • Troubleshooting: Switch to a polar aprotic solvent like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and more reactive, thereby accelerating the reaction rate. For instance, in the synthesis of Tenapanor, a pharmaceutical that involves intermediates structurally related to this compound, acetonitrile is a preferred solvent.[1]

Q2: I am observing significant byproduct formation in my reaction. How can I improve the selectivity?

A2: Byproduct formation is a common issue and is heavily influenced by the solvent and reaction conditions.

  • Solvolysis: If you are using a protic solvent (e.g., alcohols, water), the solvent itself can act as a nucleophile, leading to the formation of ether or alcohol byproducts, respectively.

  • Troubleshooting: To minimize solvolysis, always use an anhydrous polar aprotic solvent. Ensure your glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Over-alkylation (for amine nucleophiles): Primary amines can react twice with the electrophile, leading to the formation of a tertiary amine byproduct.

  • Troubleshooting: Use a slight excess of the primary amine nucleophile relative to this compound. Running the reaction at a lower temperature can also improve selectivity.

  • Debenzylation: While the benzyloxy group is generally stable, it can be cleaved under certain harsh acidic or oxidative conditions.

  • Troubleshooting: Maintain neutral or basic conditions during the reaction and workup. Avoid strong acids and oxidizing agents if the benzyloxy group needs to be retained.

Q3: My starting material, this compound, seems to be degrading during the reaction. What could be the cause?

A3: this compound can be sensitive to moisture and certain nucleophiles.

  • Hydrolysis: The chloromethyl group is susceptible to hydrolysis in the presence of water, which would lead to the formation of the corresponding alcohol, (5-(benzyloxy)pyridin-2-yl)methanol.

  • Troubleshooting: As mentioned previously, use anhydrous solvents and an inert atmosphere. It is best practice to use freshly opened solvents or those dried over molecular sieves.

Q4: Which solvent should I choose for optimal results in a nucleophilic substitution reaction with an amine?

A4: For nucleophilic substitution with amines, polar aprotic solvents are highly recommended.

  • General Recommendation: Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent choices. They provide good solubility for the reactants and facilitate a fast reaction rate. Protocols for the reaction of the similar 5-(chloromethyl)-2-ethoxypyridine with amines suggest the use of either MeCN or DMF in the presence of a non-nucleophilic base like potassium carbonate or triethylamine.

Data Presentation: Solvent Effects on Reaction Yield and Time

While specific kinetic data for this compound is not extensively published, the following table provides an illustrative comparison of expected outcomes based on the principles of SN2 reactions and data from analogous systems. The data presented here is for the reaction of a substituted 2-(chloromethyl)pyridine with a primary amine.

Solvent TypeSolvent ExampleDielectric Constant (ε)Expected Reaction TimeExpected Yield (%)Potential Byproducts
Polar Aprotic Acetonitrile (MeCN)37.52-4 hours85-95%Minimal
Polar Aprotic DMF36.72-4 hours80-90%Minimal
Polar Aprotic Acetone20.76-8 hours70-80%Minimal
Polar Protic Ethanol (EtOH)24.524-48 hours30-50%Solvolysis product (ether)
Polar Protic Methanol (MeOH)32.724-48 hours30-50%Solvolysis product (ether)
Non-Polar Toluene2.4> 48 hours< 10%Minimal (due to low reactivity)

Note: The expected yields and reaction times are estimates for illustrative purposes and can vary depending on the specific nucleophile, temperature, and concentration.

Experimental Protocols

General Protocol for Nucleophilic Substitution with a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine in a polar aprotic solvent.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous acetonitrile (or DMF).

  • Add the primary amine to the solution.

  • Add anhydrous potassium carbonate to the reaction mixture.

  • Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is slow) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, filter off the potassium carbonate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Logical Workflow for Troubleshooting Common Reaction Issues

The following diagram illustrates a logical workflow for troubleshooting common problems encountered during reactions with this compound.

TroubleshootingWorkflow Start Reaction with this compound Problem Identify the Primary Issue Start->Problem SlowReaction Slow or Incomplete Reaction Problem->SlowReaction Low Conversion Byproducts Byproduct Formation Problem->Byproducts Low Purity Degradation Starting Material Degradation Problem->Degradation Low Mass Balance SolventCheck Check Solvent Type SlowReaction->SolventCheck ByproductType Identify Byproduct Type Byproducts->ByproductType CheckAnhydrous Check for Anhydrous Conditions Degradation->CheckAnhydrous ProticSolvent Using Polar Protic Solvent (e.g., EtOH, MeOH, H2O)? SolventCheck->ProticSolvent Yes AproticSolvent Using Polar Aprotic Solvent (e.g., MeCN, DMF)? SolventCheck->AproticSolvent Yes SwitchToAprotic Action: Switch to Polar Aprotic Solvent (MeCN, DMF) ProticSolvent->SwitchToAprotic Success Reaction Optimized AproticSolvent->Success SwitchToAprotic->Success DrySolvents Action: Use Anhydrous Solvents and Inert Atmosphere CheckAnhydrous->DrySolvents Moisture Present CheckAnhydrous->Success Conditions are Anhydrous DrySolvents->Success SolvolysisProduct Solvolysis Product? ByproductType->SolvolysisProduct Ether/Alcohol Adduct OveralkylationProduct Over-alkylation Product? ByproductType->OveralkylationProduct Di-alkylation of Amine SolvolysisProduct->SwitchToAprotic OptimizeStoichiometry Action: Adjust Stoichiometry (e.g., excess amine) OveralkylationProduct->OptimizeStoichiometry OptimizeStoichiometry->Success

Caption: Troubleshooting workflow for reactions involving this compound.

Signaling Pathway: Influence of Solvent on SN2 Reaction Rate

This diagram illustrates the conceptual pathway of how different solvent types influence the rate of an SN2 reaction.

SolventEffect cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetonitrile) ProticSolvent Solvent with H-bond donors (-OH, -NH) Solvation Strong Solvation (Hydrogen Bonding) ProticSolvent->Solvation Nucleophile_P Nucleophile (Nu⁻) Nucleophile_P->Solvation SolventCage Formation of 'Solvent Cage' around Nucleophile Solvation->SolventCage ReducedReactivity Reduced Nucleophile Reactivity SolventCage->ReducedReactivity SlowReaction Slow Sₙ2 Reaction Rate ReducedReactivity->SlowReaction AproticSolvent Solvent without H-bond donors WeakSolvation Weak Solvation of Nucleophile AproticSolvent->WeakSolvation Nucleophile_A Nucleophile (Nu⁻) Nucleophile_A->WeakSolvation NakedNucleophile 'Naked' and Highly Reactive Nucleophile WeakSolvation->NakedNucleophile FastReaction Fast Sₙ2 Reaction Rate NakedNucleophile->FastReaction

Caption: Influence of polar protic vs. polar aprotic solvents on SN2 reaction rates.

References

Work-up procedure to remove impurities from 5-(Benzyloxy)-2-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Benzyloxy)-2-(chloromethyl)pyridine. This guide provides detailed work-up procedures, troubleshooting advice, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after the synthesis of this compound?

A1: The most common impurities include unreacted starting material, (5-(benzyloxy)pyridin-2-yl)methanol, residual chlorinating agents (e.g., thionyl chloride) and their byproducts (HCl, SO₂), and potential side-products like the bis-substituted ether formed by reaction of the product with the starting alcohol. The product can also hydrolyze back to the starting alcohol if exposed to water for extended periods, especially under basic conditions.

Q2: My final product is a dark oil instead of the reported beige solid. What could be the cause?

A2: An oily or dark-colored product typically indicates the presence of impurities. This could be due to residual solvent, unreacted starting materials, or degradation products formed during the reaction or work-up. Overheating during solvent removal can also lead to decomposition. Purification via column chromatography is strongly recommended to isolate the desired solid product.

Q3: What is the best method for purifying the crude product?

A3: The most effective and widely used method for purifying this compound is flash column chromatography on silica gel.[1] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from more polar impurities like the starting alcohol and less polar impurities. Recrystallization can also be an option if a suitable solvent system is found.[2]

Q4: Can I use a simple acid-base extraction for purification?

A4: While a standard acid-base extraction can remove some impurities, it should be approached with caution. The pyridine nitrogen is basic and can be protonated. However, the chloromethyl group is labile and can be susceptible to hydrolysis under strongly acidic or basic aqueous conditions, potentially reducing your yield by converting the product back into the starting alcohol. A mild aqueous work-up followed by chromatography is generally a safer and more effective strategy.

Experimental Protocols and Data

Protocol 1: Standard Aqueous Work-up Procedure

This protocol describes a general method for quenching the reaction and performing an initial extraction to isolate the crude product. This procedure is typically performed after a reaction where a chlorinating agent like thionyl chloride or phosphorus oxychloride was used.[1]

  • Cooling & Quenching: Once the reaction is complete (monitored by TLC), cool the reaction vessel to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding crushed ice or cold water. Caution: This is an exothermic process and may release gases like HCl or SO₂. Perform this step in a well-ventilated fume hood.

  • Neutralization: Once the quenching is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.[3]

  • Drying & Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Filter off the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat to prevent product decomposition. The resulting residue is the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the chromatography eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% Hexane). Gradually increase the solvent polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Common Impurities and Their Chromatographic Behavior

CompoundStructureTypical Rf Value (20% EtOAc/Hexane)Removal Strategy
Product: this compoundC₁₃H₁₂ClNO~0.5Isolate by collecting corresponding fractions.
Starting Material: (5-(Benzyloxy)pyridin-2-yl)methanolC₁₃H₁₃NO₂~0.2 (More polar)Washes out after the main product during chromatography.
Potential Side-Product: Bis-etherC₂₆H₂₄N₂O₃>0.6 (Less polar)Elutes before the main product during chromatography.

Table 2: Typical Purification Outcome

StagePurity (by ¹H NMR)Physical AppearanceTypical Yield
Crude Product75-90%Yellow to brown oil>95% (crude)
After Chromatography>95%Off-white to beige solid70-85% (isolated)

Troubleshooting Guide

// Nodes start [label="Crude Reaction\nMixture", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench Reaction\n(e.g., with ice water)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="Extract with\nOrganic Solvent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Wash Organic Layer\n(Water, Brine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Dry & Concentrate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; crude_product [label="Crude Product\n(Oil or Solid)", fillcolor="#FBBC05", fontcolor="#202124"];

// Troubleshooting Nodes issue_emulsion [label="Problem:\nEmulsion during extraction", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_emulsion [label="Solution:\nAdd brine, filter through Celite,\nor allow to stand.", fillcolor="#34A853", fontcolor="#FFFFFF"];

issue_low_yield [label="Problem:\nLow yield after work-up", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_low_yield [label="Possible Cause:\nProduct hydrolysis.\n\nSolution:\nAvoid strong bases/acids.\nMinimize contact time with water.", fillcolor="#34A853", fontcolor="#FFFFFF"];

issue_oily [label="Problem:\nProduct is an oil", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_oily [label="Cause:\nImpurity presence.\n\nSolution:\nPurify by column chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"];

purify [label="Purify\n(Column Chromatography)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Pure Product\n(Beige Solid)", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> quench; quench -> extract; extract -> issue_emulsion [dir=both, arrowtail=none, arrowhead=normal, style=dashed]; issue_emulsion -> solution_emulsion; extract -> wash; wash -> dry; dry -> crude_product; crude_product -> issue_low_yield [dir=both, arrowtail=none, arrowhead=normal, style=dashed]; issue_low_yield -> solution_low_yield; crude_product -> issue_oily [dir=both, arrowtail=none, arrowhead=normal, style=dashed]; issue_oily -> solution_oily; solution_oily -> purify; crude_product -> purify; purify -> final_product; } Caption: Troubleshooting workflow for the work-up of this compound.

References

Validation & Comparative

Comprehensive NMR Analysis of 5-(Benzyloxy)-2-(chloromethyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Expected NMR Spectral Data

Due to the absence of published, quantitative ¹H and ¹³C NMR data for 5-(benzyloxy)-2-(chloromethyl)pyridine in readily accessible scientific literature, a direct numerical comparison with alternative reagents is not feasible at this time. However, based on the known chemical shifts of analogous pyridine and benzyl structures, a qualitative prediction of the NMR spectra can be made.

Expected ¹H NMR Spectral Features for this compound:

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the three main structural components: the pyridine ring, the benzyloxy group, and the chloromethyl group.

  • Pyridine Ring Protons: Three signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6 (adjacent to the nitrogen) would likely appear as a doublet, the proton at position 3 as a doublet, and the proton at position 4 as a doublet of doublets.

  • Benzyloxy Group Protons: The five protons of the phenyl ring would likely appear as a multiplet in the range of δ 7.2-7.5 ppm. The two benzylic protons (CH₂O) would present as a singlet around δ 5.1 ppm.

  • Chloromethyl Group Protons: The two protons of the chloromethyl group (CH₂Cl) are expected to be the most deshielded of the aliphatic protons, appearing as a singlet further downfield, likely in the region of δ 4.6-4.8 ppm.

Expected ¹³C NMR Spectral Features for this compound:

The carbon-13 NMR spectrum would provide insights into the carbon framework of the molecule.

  • Pyridine Ring Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the chloromethyl group (C2) and the carbon bearing the benzyloxy group (C5) would be significantly influenced by these substituents.

  • Benzyloxy Group Carbons: Six signals are anticipated for the benzyl group carbons: one for the benzylic carbon (CH₂O) and five for the aromatic carbons of the phenyl ring (four signals for the ortho, meta, and para carbons, and one for the ipso-carbon).

  • Chloromethyl Carbon: A single signal for the chloromethyl carbon (CH₂Cl) is expected in the aliphatic region of the spectrum.

Experimental Protocol for ¹H and ¹³C NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the analysis of this compound and its analogs.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

  • Transfer the clear solution into a standard 5 mm NMR tube using a pipette, avoiding the transfer of any solid particles.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a spectrometer with a proton resonance frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically used.

  • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

  • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using an exponential multiplication with a line broadening factor of 0.3 Hz, followed by a Fourier transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to obtain a spectrum with singlets for each carbon.

  • Spectral Width: Set to approximately 240 ppm, centered around 120 ppm.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei.

  • Data Processing: The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed. The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the deuterated solvent signal.

Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of an organic compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock & Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference assign Signal Assignment reference->assign interpret Structural Interpretation assign->interpret

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

This guide provides a foundational understanding for the NMR analysis of this compound. While awaiting the availability of definitive experimental data for direct comparison, the outlined protocols and expected spectral features will aid researchers in the characterization of this and related compounds.

Characterizing Reaction Products of 5-(Benzyloxy)-2-(chloromethyl)pyridine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of pyridine derivatives, this guide provides a comprehensive comparison of analytical methodologies for characterizing the reaction products of 5-(Benzyloxy)-2-(chloromethyl)pyridine. Particular focus is given to the application of Liquid Chromatography-Mass Spectrometry (LC-MS), with supporting data on alternative techniques to aid in method selection and experimental design.

The reactivity of the chloromethyl group in this compound makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules. Nucleophilic substitution at this position is a common strategy to introduce the (5-(benzyloxy)pyridin-2-yl)methyl moiety. The successful synthesis and purification of the desired products necessitate robust analytical methods to identify and quantify the target molecule, starting materials, and any potential byproducts. This guide outlines the utility of LC-MS for this purpose and contrasts its performance with other common analytical techniques.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical for obtaining accurate and reliable data. While LC-MS is a powerful tool for the analysis of this compound and its derivatives, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer distinct advantages. The following table summarizes the key performance characteristics of these techniques for this application.

FeatureLC-MSGC-MSNMR SpectroscopyHPLC-UV
Applicability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required.Excellent for structural elucidation of pure compounds. Less sensitive for mixture analysis.Good for quantification of known, UV-active compounds.
Sensitivity High (pg-ng range)High (pg-ng range)Lower (µg-mg range)Moderate (ng-µg range)
Selectivity High, especially with MS/MSHighHighModerate
Structural Information Molecular weight and fragmentation data.Fragmentation patterns for structural clues.Detailed structural information and stereochemistry.Limited to UV absorbance.
Quantification Excellent, good linearity and accuracy.Good, requires appropriate standards.Quantitative, but requires higher concentrations.Excellent, well-established for purity and assay.
Sample Throughput HighHighLowHigh
Limitations Ion suppression effects, requires soluble samples.Not suitable for non-volatile or thermally unstable compounds.Low sensitivity, complex spectra for mixtures.Limited to chromophoric compounds, less structural information.

Detailed Experimental Protocol: LC-MS Analysis

This protocol provides a general framework for the LC-MS analysis of reaction mixtures containing this compound and its derivatives. Optimization of specific parameters may be required based on the exact nature of the reaction products.

1. Sample Preparation

  • Accurately weigh and dissolve a sample of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare a working solution of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Conditions

  • HPLC System: Agilent 1100 series or equivalent.

  • Column: Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 21% B

    • 1-5 min: 21-80% B

    • 5-6 min: 80% B

    • 6-6.1 min: 80-21% B

    • 6.1-8 min: 21% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Ion Spray Voltage: 5500 V.

  • Source Temperature: 500 °C.

  • Scan Type: Full scan (e.g., m/z 100-500) for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Key Ions to Monitor:

    • This compound (Reactant): [M+H]⁺ at m/z 234.1

    • Expected Products: Calculate the expected [M+H]⁺ for the anticipated substitution products.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the analytical process and a potential synthetic pathway, the following diagrams have been generated using Graphviz.

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing A Reaction Mixture B Dissolution & Dilution A->B C Filtration (0.22 µm) B->C D HPLC Injection C->D E Chromatographic Separation (C18 Column) D->E F ESI-MS Detection (Positive Ion Mode) E->F G Data Acquisition F->G H Peak Integration & Identification G->H I Quantification H->I J J I->J Final Report

Caption: LC-MS Experimental Workflow.

reactant 5-(Benzyloxy)-2- (chloromethyl)pyridine product Substitution Product ((5-(benzyloxy)pyridin-2-yl)methyl-Nu) reactant->product SN2 Reaction nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->product byproduct HCl product->byproduct

Caption: Nucleophilic Substitution Pathway.

A Comparative Guide to Purity Assessment of 5-(Benzyloxy)-2-(chloromethyl)pyridine: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). 5-(Benzyloxy)-2-(chloromethyl)pyridine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for assessing its purity, alongside alternative techniques such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC). This comparison is supported by experimental data and detailed methodologies adapted from the analysis of structurally similar compounds.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on factors such as the analyte's properties (volatility, thermal stability, polarity), the nature of potential impurities, and the required sensitivity and precision.

Analytical Technique Principle Advantages Disadvantages Primary Applications
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[1]Higher cost of instrumentation and solvents compared to TLC.[1]Purity determination, assay for potency, stability testing, and impurity profiling.[1]
Gas Chromatography (GC) Separation based on the volatility of the analyte as it is carried by an inert gas through a stationary phase.Excellent for the analysis of volatile impurities; high separation efficiency.[2]Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar analytes.[3]Analysis of residual solvents and volatile impurities.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material based on differential migration with a solvent.Simple, rapid, and low-cost; useful for reaction monitoring and preliminary purity checks.[4]Lower resolution and sensitivity compared to HPLC and GC; quantification is less precise.[4]Rapid purity assessment, reaction monitoring, and identification of major impurities.[4][5]

Proposed HPLC Method for this compound

Experimental Protocol: HPLC
  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), pump, autosampler, and column oven.[8]

  • Column : A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for pyridine derivatives.[5][8]

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.0) and acetonitrile is recommended to ensure the separation of the main compound from potential impurities with varying polarities.[5]

  • Flow Rate : 1.0 mL/min.[8]

  • Detection Wavelength : Based on the UV absorbance of the pyridine and benzyl chromophores, a wavelength of around 254 nm is likely to provide good sensitivity.[6]

  • Column Temperature : 25 °C.[8]

  • Injection Volume : 10 µL.[1]

  • Sample Preparation :

    • Diluent : A mixture of water and acetonitrile (e.g., 50:50 v/v) is a suitable diluent.

    • Standard Solution : Accurately weigh and dissolve a reference standard of this compound in the diluent to a known concentration (e.g., 0.1 mg/mL).

    • Sample Solution : Prepare the sample to be tested at a similar concentration to the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Hypothetical HPLC Method Validation Parameters

The following table summarizes the expected performance of a validated HPLC method for the purity assessment of this compound, based on data from analogous compounds.[5][6]

Parameter Proposed Method (HPLC) Alternative Method (GC)
Analyte This compoundThis compound
Linearity (Correlation Coefficient, r²) > 0.999> 0.99
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%

Alternative Analytical Methods

Gas Chromatography (GC)

GC is a viable alternative for purity analysis, particularly for identifying volatile impurities such as residual solvents from the synthesis process.[2] Given the semi-volatile nature of this compound, GC analysis is feasible.

Experimental Protocol: GC
  • Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column : A capillary column with a non-polar or medium-polarity stationary phase (e.g., HP-5 or equivalent).

  • Carrier Gas : Helium or Nitrogen at a constant flow rate.[9]

  • Injector Temperature : 250 °C.

  • Detector Temperature : 280 °C.

  • Oven Temperature Program : A temperature gradient (e.g., starting at 100 °C, ramping to 250 °C) would be necessary to elute the analyte and separate it from impurities.

  • Sample Preparation : Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

Thin-Layer Chromatography (TLC)

TLC is an excellent tool for rapid, qualitative assessment of purity and for monitoring the progress of a chemical reaction.[4]

Experimental Protocol: TLC
  • Stationary Phase : Silica gel 60 F254 plates.[5]

  • Mobile Phase : A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate) in a ratio that provides good separation (e.g., 70:30 v/v).

  • Sample Preparation : Dissolve the sample in a volatile solvent (e.g., dichloromethane) and spot it onto the TLC plate.

  • Detection : Visualization under UV light at 254 nm.

Mandatory Visualizations

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Sample DissolveSample Dissolve in Diluent Sample->DissolveSample Standard Weigh Reference Standard DissolveStandard Dissolve in Diluent Standard->DissolveStandard Filter Filter Sample Solution (0.45 µm) DissolveSample->Filter InjectStandard Inject Standard Solution DissolveStandard->InjectStandard InjectSample Inject Sample Solution Filter->InjectSample Equilibrate Equilibrate HPLC System InjectBlank Inject Blank (Diluent) Equilibrate->InjectBlank InjectBlank->InjectStandard InjectStandard->InjectSample Chromatogram Obtain Chromatograms InjectSample->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: A general workflow for the purity assessment of this compound by HPLC.

Logical Relationships in HPLC Method Validation

Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision

Caption: Interrelation of key parameters for the validation of an HPLC analytical method.

References

A Comparative Guide to Reagents for 2-Position Pyridine Functionalization: Alternatives to 5-(Benzyloxy)-2-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the functionalization of the pyridine ring is a cornerstone of medicinal chemistry. The pyridine moiety is a prevalent scaffold in a vast number of pharmaceuticals, making the strategic introduction of substituents a critical step in optimizing biological activity.[1] 5-(Benzyloxy)-2-(chloromethyl)pyridine serves as a valuable reagent, enabling the introduction of the (5-(benzyloxy)pyridin-2-yl)methyl group via nucleophilic substitution at its reactive chloromethyl site.[2] However, the demands of modern synthesis for broader substrate scope, milder conditions, and alternative reactivity profiles necessitate an exploration of other functionalization strategies.

This guide provides an objective comparison of alternative methods to using this compound for modifying the 2-position of the pyridine ring. We will delve into transition-metal-catalyzed cross-coupling reactions, C-H activation strategies, and the use of pyridine N-oxides, supported by experimental data and detailed protocols.

Comparison of Key Functionalization Strategies

The following table summarizes the primary alternatives for introducing substituents at the pyridine 2-position, comparing them to the classical SN2 reaction of 2-(chloromethyl)pyridines.

Reagent/Method ClassReaction TypeCoupling Partner/NucleophileTypical ConditionsYieldsAdvantagesLimitations
2-(Chloromethyl)pyridines Nucleophilic Substitution (SN2)N, O, S, C-nucleophilesBase (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone)Good to HighWell-established, readily available starting materials, direct alkylation.[2]Limited to nucleophilic partners, can be harsh for sensitive substrates.
2-Halopyridines Pd- or Ni-catalyzed Cross-Coupling (e.g., Suzuki, Negishi)Boronic acids/esters, organozinc reagents, organoboranes.[3][4]Pd or Ni catalyst, ligand (e.g., X-Phos), base, solvent (e.g., Toluene, THF).[5]Moderate to HighExcellent functional group tolerance, wide range of C-C bonds possible, mild conditions.[4]Requires pre-functionalized coupling partners, potential for catalyst poisoning by pyridine N.[6]
Pyridine N-Oxides Addition-Elimination / C-H FunctionalizationGrignard reagents, organoboronic esters, alkenes.[5][7]1. Grignard addition; 2. Acetic anhydride or 1. Pd/Cu catalyst, oxidant.[5][7]Good to HighRegiospecific for the 2-position, avoids pre-functionalization of the pyridine ring.[7][8]Requires synthesis of N-oxide and subsequent deoxygenation step.[5]
Unfunctionalized Pyridines Direct C-H Activation/ FunctionalizationAlkenes, Alkyl Halides, Aryl HalidesTransition metal catalyst (Pd, Rh, Ru), directing group or N-activation.[9][10][11]Moderate to GoodAtom economical, avoids pre-functionalization steps.[10]Often requires specific directing groups, regioselectivity can be challenging (C2 vs. C4).[6][12]
N-Activated Pyridinium Salts Radical or Nucleophilic AdditionAlkyl bromides, Alcohols, ThiolsPhotoredox catalysis or reaction with nucleophiles followed by oxidation.[6][11][13]Good to HighAccess to diverse functional groups, novel reactivity patterns.[11]Requires preparation of the activated pyridinium salt.

Experimental Methodologies and Workflows

To provide a practical context, detailed protocols for two common alternative functionalization methods are presented below.

Protocol 1: Palladium-Catalyzed Negishi Cross-Coupling of a 2-Halopyridine

This protocol describes a method for generating a 2-aryl-substituted pyridine, a common objective in drug discovery. The procedure involves the in-situ generation of an organozinc reagent followed by a palladium-catalyzed cross-coupling reaction.

Reaction: 5-(Benzyloxy)-2-bromopyridine + (4-methoxyphenyl)zinc chloride → 5-(Benzyloxy)-2-(4-methoxyphenyl)pyridine

Materials:

  • 5-(Benzyloxy)-2-bromopyridine (1 equivalent)

  • 4-Bromoanisole (1.2 equivalents)

  • n-Butyllithium (1.1 equivalents)

  • Zinc Chloride (ZnCl₂) (1.2 equivalents)

  • Pd₂(dba)₃ (Palladium catalyst, 0.02 equivalents)

  • X-Phos (Ligand, 0.08 equivalents)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Preparation of the Organozinc Reagent: To a solution of 4-bromoanisole in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir the mixture for 30 minutes. In a separate flask, add anhydrous ZnCl₂ to THF and stir until dissolved. Transfer the zinc chloride solution to the aryl lithium solution at -78 °C and allow the mixture to warm to room temperature.

  • Cross-Coupling Reaction: In a separate reaction vessel, dissolve 5-(benzyloxy)-2-bromopyridine, Pd₂(dba)₃, and X-Phos in anhydrous THF.

  • Add the freshly prepared organozinc solution to the reaction vessel containing the pyridine substrate and catalyst.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-arylpyridine.

Protocol 2: Regiospecific Synthesis of a 2-Alkylpyridine from a Pyridine N-Oxide

This method provides a transition-metal-free route to 2-alkylpyridines, starting from the corresponding N-oxide and using a Grignard reagent.[7]

Reaction: 5-(Benzyloxy)pyridine N-oxide + Alkylmagnesium bromide → 2-Alkyl-5-(benzyloxy)pyridine

Materials:

  • 5-(Benzyloxy)pyridine N-oxide (1 equivalent)

  • Alkylmagnesium bromide (2 equivalents, e.g., 1.0 M solution in THF)

  • Acetic Anhydride (4 equivalents)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve 5-(benzyloxy)pyridine N-oxide in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Add the alkylmagnesium bromide solution dropwise to the reaction mixture at room temperature. Stir for 2-4 hours.

  • In a separate flask, add acetic anhydride.

  • Carefully transfer the reaction mixture from step 2 into the flask containing acetic anhydride at a controlled rate.

  • Heat the resulting mixture to 120 °C and reflux for 1-2 hours.

  • Cool the reaction to room temperature and carefully quench by adding water.

  • Basify the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue via silica gel chromatography to obtain the 2-alkyl-5-(benzyloxy)pyridine.

Visualizing Pyridine Functionalization Pathways

The choice of synthetic route depends on the available starting materials, desired final structure, and required functional group tolerance. The diagrams below illustrate the logical relationships between the different strategies.

G cluster_start Starting Material cluster_methods Functionalization Method cluster_precursor Key Intermediate/Reagent cluster_product Product Start_Py Pyridine Derivative Chloro 2-(Chloromethyl)pyridine Start_Py->Chloro Synthesis Halo 2-Halopyridine Start_Py->Halo Synthesis Unfunc Unfunctionalized Pyridine Start_Py->Unfunc Synthesis NOxide Pyridine N-Oxide Start_Py->NOxide Synthesis SN2 Nucleophilic Substitution (SN2) Prod 2-Substituted Pyridine SN2->Prod Forms XCouple Cross-Coupling (e.g., Suzuki, Negishi) XCouple->Prod Forms CH_Func Direct C-H Activation CH_Func->Prod Forms N_Oxide Pyridine N-Oxide Pathway N_Oxide->Prod Forms Chloro->SN2 Halo->XCouple Unfunc->CH_Func NOxide->N_Oxide

Caption: Synthetic pathways to 2-substituted pyridines.

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, highlighting the key steps from reagent preparation to product isolation.

G cluster_workflow Cross-Coupling Experimental Workflow A Prepare Organometallic Reagent (e.g., R-ZnCl) C Mix Reagents & Heat A->C B Combine 2-Halopyridine, Pd-Catalyst & Ligand B->C D Reaction Quench (e.g., aq. NH4Cl) C->D E Aqueous Workup & Extraction D->E F Purification (Chromatography) E->F G Final Product F->G

Caption: A typical experimental workflow for cross-coupling.

References

A Comparative Analysis of Reactivity: 5-(Benzyloxy)-2-(chloromethyl)pyridine vs. 5-(Benzyloxy)-2-(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and other functional molecules, the strategic introduction of specific structural motifs is paramount. The (5-(benzyloxy)pyridin-2-yl)methyl group is a valuable building block, and its incorporation is often achieved via nucleophilic substitution using either 5-(Benzyloxy)-2-(chloromethyl)pyridine or its bromo-analogue, 5-(Benzyloxy)-2-(bromomethyl)pyridine. This guide provides an objective comparison of the reactivity of these two key intermediates, supported by fundamental principles of organic chemistry, to aid in the selection of the optimal reagent for specific synthetic applications.

Executive Summary

The primary determinant of reactivity for 5-(Benzyloxy)-2-(halomethyl)pyridines in nucleophilic substitution reactions is the nature of the halogen atom, which functions as the leaving group. Based on well-established principles of chemical kinetics and leaving group ability, 5-(Benzyloxy)-2-(bromomethyl)pyridine is inherently more reactive than this compound . This heightened reactivity can lead to faster reaction times and milder required reaction conditions. However, the chloro-analogue may offer advantages in terms of cost and stability.

Reactivity Principles

The reaction of interest is a nucleophilic substitution, most commonly proceeding through an SN2 mechanism. The chloromethyl group in this compound serves as an excellent electrophilic site, analogous to a benzyl chloride.[1] The rate of this reaction is significantly influenced by the stability of the leaving group.

Key factors governing the reactivity difference include:

  • Leaving Group Ability: The ability of the halide to depart is inversely related to the strength of the carbon-halogen bond and the basicity of the resulting halide anion. The Carbon-Bromine bond is weaker and longer than the Carbon-Chlorine bond, making bromide a better leaving group than chloride.

  • Polarizability: Bromine is more polarizable than chlorine, which helps to stabilize the transition state of the SN2 reaction, thereby lowering the activation energy.

This established trend in leaving group ability (I > Br > Cl > F) is a fundamental concept in organic chemistry.

Data Presentation

FeatureThis compound5-(Benzyloxy)-2-(bromomethyl)pyridineRationale
Relative Reactivity LowerHigherBromide is a better leaving group than chloride.
Reaction Rate SlowerFasterLower activation energy due to the better leaving group.
Required Conditions Potentially harsher (e.g., higher temp.)Milder (e.g., lower temp., shorter time)The more reactive substrate requires less energy input.
Potential Side Reactions Generally lowerPotentially higher due to increased reactivityHigher reactivity can sometimes lead to less selectivity.
Stability Generally higherGenerally lowerThe weaker C-Br bond can make it more susceptible to degradation.
Cost Often lowerOften higherBrominated reagents are typically more expensive.

Experimental Protocols

To empirically determine the reactivity difference, a standardized nucleophilic substitution experiment can be performed.

General Protocol for Comparative Reactivity Study:

Objective: To compare the rate of reaction of this compound and 5-(Benzyloxy)-2-(bromomethyl)pyridine with a model nucleophile (e.g., sodium thiophenoxide).

Materials:

  • This compound

  • 5-(Benzyloxy)-2-(bromomethyl)pyridine

  • Thiophenol

  • Sodium hydroxide

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

  • Internal standard (e.g., dodecane)

  • TLC plates

  • GC-MS or HPLC for analysis

Procedure:

  • Prepare Nucleophile Solution: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (1.1 eq) in the anhydrous solvent. Add sodium hydroxide (1.0 eq) and stir until a clear solution of sodium thiophenoxide is formed.

  • Set up Parallel Reactions: In two separate, identical reaction flasks, dissolve this compound (1.0 eq) and 5-(Benzyloxy)-2-(bromomethyl)pyridine (1.0 eq) in the anhydrous solvent. Add the internal standard to each flask.

  • Initiate Reactions: At a controlled temperature (e.g., room temperature), add the sodium thiophenoxide solution to each of the halomethylpyridine solutions simultaneously.

  • Monitor Reaction Progress: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze Samples: Analyze the quenched aliquots by TLC, GC-MS, or HPLC to determine the consumption of the starting material and the formation of the product, 5-(Benzyloxy)-2-((phenylthio)methyl)pyridine.

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions to determine the reaction rates.

Visualizations

SN2 Reaction Pathway General SN2 Reaction Pathway cluster_chloro This compound cluster_bromo 5-(Benzyloxy)-2-(bromomethyl)pyridine Chloro_Reactants Nucleophile + this compound Chloro_TS [Transition State]‡ Chloro_Reactants->Chloro_TS Slower Chloro_Products Substituted Product + Cl- Chloro_TS->Chloro_Products Bromo_Reactants Nucleophile + 5-(Benzyloxy)-2-(bromomethyl)pyridine Bromo_TS [Transition State]‡ Bromo_Reactants->Bromo_TS Faster Bromo_Products Substituted Product + Br- Bromo_TS->Bromo_Products

Caption: Comparative SN2 reaction pathways.

Experimental_Workflow Comparative Reactivity Experimental Workflow start Prepare Nucleophile (e.g., Sodium Thiophenoxide) setup Set up Parallel Reactions (Chloro vs. Bromo Analogues) start->setup initiate Initiate Reactions at Controlled Temperature setup->initiate monitor Monitor Progress via TLC, GC-MS, or HPLC initiate->monitor analyze Analyze Time-course Data monitor->analyze compare Compare Reaction Rates and Yields analyze->compare end Determine Relative Reactivity compare->end

References

Structure-activity relationship (SAR) studies of 5-(Benzyloxy)-2-(chloromethyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Understanding the relationship between the chemical structure of pyridine derivatives and their biological activity is crucial for the design of novel and more effective therapeutic agents.

Comparative Analysis of Pyridine Derivatives as Kinase Inhibitors

A significant body of research has focused on 5-phenoxy-2-aminopyridine derivatives as potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a key therapeutic target in B-cell malignancies.[4][5] The general structure of these compounds allows for systematic modifications to explore the SAR.

Key Structural Modifications and Their Impact on BTK Inhibitory Activity

Structure-activity relationship studies have revealed that modifications at several positions of the 5-phenoxy-2-aminopyridine scaffold significantly influence inhibitory potency (IC50). The following table summarizes the IC50 values for a series of these derivatives against BTK.

Compound IDR1 (Pyridine Ring)R2 (Phenoxy Ring)LinkerWarheadBTK IC50 (nM)
1a HHPiperazineAcrylamide15.3
1b H4-FPiperazineAcrylamide8.7
1c H4-ClPiperazineAcrylamide9.1
1d H4-CH3PiperazineAcrylamide12.5
1e 3-FHPiperazineAcrylamide25.6
1f HHTetrahydroisoquinolineAcrylamide3.2
1g H4-FTetrahydroisoquinolineAcrylamide1.8

Data compiled from publicly available research on 5-phenoxy-2-aminopyridine derivatives as BTK inhibitors.

Observations from the SAR data:

  • Linker Region: Replacing the piperazine linker with a tetrahydroisoquinoline moiety (compare 1a and 1f ) generally leads to a significant increase in potency.

  • Phenoxy Ring Substitution: The introduction of a fluorine atom at the 4-position of the phenoxy ring (compare 1a and 1b , and 1f and 1g ) consistently improves inhibitory activity.

  • Pyridine Ring Substitution: Substitution on the pyridine ring, such as a fluorine at the 3-position (1e ), appears to be detrimental to the activity compared to the unsubstituted analog (1a ).

These findings suggest that the nature of the linker and the electronic properties of the substituents on the phenoxy ring play a critical role in the interaction with the BTK active site.

Antiproliferative Activity of Pyridine Derivatives

The antiproliferative effects of various pyridine derivatives have been evaluated against a range of cancer cell lines.[1][3][6] The data indicates that the substitution pattern on the pyridine ring is a key determinant of cytotoxic activity.

Compound ScaffoldSubstitution PatternCell LineIC50 (µM)
2-Oxo-1'H-spiro-indoline-3,4'-pyridineIndene moietyHepG-210.58
Caco-29.78
2-Oxo-1'H-spiro-indoline-3,4'-pyridineIndoline moietyCaco-27.83

Data extracted from studies on the antiproliferative activity of novel pyridine derivatives.[6]

A review of antiproliferative pyridine derivatives highlighted that the presence and position of functional groups such as -OMe, -OH, -C=O, and -NH2 can enhance activity, while bulky groups or halogen atoms may decrease it.[1][3]

Experimental Protocols

To ensure the reproducibility and comparability of SAR studies, detailed experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.[7]

Materials:

  • Kinase of interest (e.g., BTK)

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound dilutions or DMSO (control).

  • Add the kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10][11]

Materials:

  • Cells in culture

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[8][12]

  • Calculate the percentage of cell viability relative to the untreated control cells.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Calcium Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare Compound Serial Dilutions Incubation Incubate Kinase with Compound Compound_Prep->Incubation Enzyme_Prep Prepare Kinase and Substrate Enzyme_Prep->Incubation Reaction_Start Initiate Reaction with ATP/Substrate Incubation->Reaction_Start Reaction_Incubation Incubate at 30°C Reaction_Start->Reaction_Incubation Stop_Reaction Stop Reaction & Deplete ATP Reaction_Incubation->Stop_Reaction Signal_Generation Generate Luminescent Signal Stop_Reaction->Signal_Generation Measurement Measure Luminescence Signal_Generation->Measurement

References

A Comparative Analysis of Synthetic Routes to Substituted Pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine scaffold is a ubiquitous and vital structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted pyridines remains a significant focus in organic chemistry. This guide provides a comparative analysis of several key synthetic routes, encompassing both classical condensation reactions and modern catalytic methods. We present a quantitative comparison of these methods, detailed experimental protocols for representative transformations, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic targets.

Classical Condensation Reactions: The Foundation of Pyridine Synthesis

For decades, the construction of the pyridine ring has been dominated by a set of powerful and reliable condensation reactions. These methods typically involve the cyclization of dicarbonyl compounds or their equivalents with a nitrogen source, usually ammonia or an ammonium salt. While sometimes requiring harsh reaction conditions, these classical routes remain valuable for their simplicity, scalability, and the ready availability of starting materials.

Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[2] This method is particularly well-suited for the synthesis of symmetrically substituted pyridines.[3] Modern variations have introduced milder and more efficient conditions, such as the use of microwave irradiation or ultrasound.[1][4]

Table 1: Quantitative Data for the Hantzsch Pyridine Synthesis

Aldehydeβ-KetoesterNitrogen SourceCatalyst/ConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSA / UltrasonicAqueous (SDS, 0.1M)RT-96[1]
BenzaldehydeEthyl acetoacetateAmmonium acetateNoneNone120-1402-497[5]
BenzaldehydeEthyl acetoacetateAmmonium acetateNoneMethanolReflux180 min45[6]
ParaformaldehydeEthyl acetoacetateAmmonium acetateNoneMethanolReflux-79[6]

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [6]

An oven-dried 10 mL vial equipped with a magnetic stirrer is charged with benzaldehyde (106 mg, 1 mmol), ethyl acetoacetate (260 mg, 2 mmol), and ammonium acetate (116 mg, 1.5 mmol). The vial is sealed, and the reaction mixture is stirred at 80°C for 180 minutes. After completion of the reaction, the solid crude product is isolated by the addition of ice-cold water (10 mL) and scratching. The precipitate is collected by filtration and purified by recrystallization from methanol to afford the title compound.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde alpha_beta_Unsaturated_Ketone α,β-Unsaturated Ketone Aldehyde->alpha_beta_Unsaturated_Ketone + β-Ketoester beta-Ketoester1 β-Ketoester (2 equiv.) Enamine Enamine beta-Ketoester1->Enamine + Ammonia Ammonia Ammonia Michael_Adduct Michael Adduct Enamine->Michael_Adduct + α,β-Unsaturated Ketone Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydropyridine 1,4-Dihydropyridine Cyclized_Intermediate->Dihydropyridine Dehydration Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: The reaction mechanism of the Hantzsch pyridine synthesis.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[7] The reaction proceeds via an aminodiene intermediate, which undergoes a heat-induced E/Z isomerization followed by cyclodehydration.[7] A significant drawback of the original procedure is the need for high temperatures for the cyclization step; however, modern modifications, such as the use of acid catalysis or microwave heating, have allowed for milder reaction conditions.[8][9]

Table 2: Quantitative Data for the Bohlmann-Rahtz Pyridine Synthesis

Enamine/PrecursorsEthynylketoneCatalyst/ConditionsSolventTemp. (°C)TimeYield (%)Reference
Ethyl β-aminocrotonateButynoneAcetic acidToluene506 h85[10]
Ethyl β-aminocrotonateButynoneZinc(II) bromideTolueneReflux5.5 h86[10]
3-AminocrotononitrileVarious alkynonesNoneEthanolMW, 1207 mingood to excellent[11]
In situ from 1,3-dicarbonyl & NH3AlkynoneNoneEthanol--good[8][11]

Experimental Protocol: One-pot Synthesis of Trisubstituted Pyridines [8]

A mixture of the enamine (1.0 mmol) and the ethynyl ketone (1.1 mmol) is dissolved in a 5:1 mixture of toluene and acetic acid (6 mL). The reaction mixture is stirred at the desired temperature until the reaction is complete as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding pyridine.

Bohlmann_Rahtz_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Enamine Enamine Aminodiene Aminodiene Enamine->Aminodiene + Ethynylketone Ethynylketone Ethynylketone Isomerized_Aminodiene E/Z Isomerization Aminodiene->Isomerized_Aminodiene Heat Pyridine Pyridine Isomerized_Aminodiene->Pyridine Cyclodehydration

Caption: The reaction mechanism of the Bohlmann-Rahtz pyridine synthesis.

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis provides a route to 2-pyridones from the condensation of a cyanoacetamide with a 1,3-diketone or a β-ketoester in the presence of a base.[12] Recent advancements have demonstrated the use of ammonium carbonate in an aqueous medium, offering a greener and more efficient protocol.[11][13]

Table 3: Quantitative Data for the Guareschi-Thorpe Pyridine Synthesis

Cyanoacetamide Source1,3-DicarbonylBase/ConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
CyanoacetamideEthyl acetoacetateAmmonium carbonateWater/Ethanol (1:1)804High[6]
Ethyl cyanoacetateEthyl acetoacetateAmmonium carbonateWater/Ethanol (1:1)80496[11]
CyanoacetamideAcetylacetoneAmmonium acetate---High[14]
Ethyl cyanoacetateVarious β-ketoestersAmmonium carbonateWater/Ethanol (1:1)804-885-98[11]

Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone [6]

A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried to yield the desired 2-pyridone.

Guareschi_Thorpe_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Cyanoacetamide Cyanoacetamide Knoevenagel_Adduct Knoevenagel Adduct Cyanoacetamide->Knoevenagel_Adduct + 1,3-Diketone Diketone 1,3-Diketone Base Base Cyclized_Intermediate Cyclized Intermediate Knoevenagel_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyridone 2-Pyridone Cyclized_Intermediate->Pyridone Dehydration

Caption: The reaction mechanism of the Guareschi-Thorpe synthesis.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized, particularly 2,4,6-trisubstituted, pyridines.[15] The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[15] The reaction proceeds through a Michael addition followed by cyclization and aromatization.[16]

Table 4: Quantitative Data for the Kröhnke Pyridine Synthesis

α-Pyridinium Methyl Ketone Saltα,β-Unsaturated CarbonylNitrogen SourceSolventTemp. (°C)Time (h)Yield (%)Reference
N-Phenacylpyridinium bromideChalconeAmmonium acetateGlacial acetic acid120 (reflux)4-6High[16]
Substituted acetophenone/pyridine/I2Substituted benzaldehydeAmmonium acetateNone120-1402-493-98[5]
2-Acetylthiophene/pyridine/I2Michael acceptorAmmonium acetateStandard conditions--60 (overall)[15]
Chalcones-HMDS/TMSOTf-MW-good to excellent[17]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [16]

In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv), and a large excess of ammonium acetate (10 equiv). Add glacial acetic acid as the solvent. Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker of ice water with stirring. A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

Krohnke_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Michael_Adduct Michael Adduct (1,5-Dicarbonyl) Pyridinium_Salt->Michael_Adduct + α,β-Unsaturated Carbonyl Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Ammonia_Source Ammonia Source Dihydropyridine_Intermediate Dihydropyridine Intermediate Michael_Adduct->Dihydropyridine_Intermediate + Ammonia Source (Cyclization/Dehydration) Pyridine Pyridine Dihydropyridine_Intermediate->Pyridine Aromatization

Caption: The reaction mechanism of the Kröhnke pyridine synthesis.

Modern Catalytic Methods: Expanding the Synthetic Toolbox

The advent of transition-metal catalysis has revolutionized the synthesis of substituted pyridines, offering milder reaction conditions, broader functional group tolerance, and novel bond disconnections. These modern methods can be broadly categorized into cross-coupling reactions and direct C-H functionalization.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, have become indispensable tools for the synthesis of substituted pyridines. These reactions allow for the formation of C-C and C-N bonds at specific positions on the pyridine ring, starting from readily available halopyridines or their equivalents.

Table 5: Quantitative Data for Cross-Coupling Reactions for Pyridine Synthesis

Coupling ReactionPyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Suzuki-Miyaura2-ChloropyridinePhenylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2O10051-89[10][18]
Suzuki-Miyaura2-PyridylboronateAryl bromidesPd2(dba)3 / Ligand 1K3PO4Dioxane11074-82[19]
Sonogashira2-Amino-3-bromopyridineTerminal alkynesPd(CF3COO)2 / PPh3 / CuI-DMF100Excellent
Buchwald-Hartwig2,4-DichloropyridineAnilinesPd(OAc)2 / XantphosK2CO3TolueneMWGood[5]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid [19]

A Schlenk tube is charged with 2-chloropyridine (0.25 mmol), phenylboronic acid (0.375 mmol), potassium phosphate (0.75 mmol), Pd2(dba)3 (1.0 mol %), and a suitable phosphine ligand (e.g., SPhos, 3 mol %). The tube is evacuated and backfilled with argon. Anhydrous 1,4-dioxane (0.75 mL) is added via syringe. The reaction mixture is heated to 110°C until the starting material is consumed as monitored by GC. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the 2-phenylpyridine product.

Cross_Coupling_Workflow Start Start Reactants Halopyridine + Coupling Partner Start->Reactants Reaction_Setup Inert Atmosphere Degassed Solvent Reactants->Reaction_Setup Catalyst_System Palladium Catalyst + Ligand + Base Catalyst_System->Reaction_Setup Heating Conventional or Microwave Heating Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: A general experimental workflow for cross-coupling reactions.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines.[20] This approach avoids the pre-functionalization of the pyridine ring, allowing for the direct formation of C-C or C-X bonds at native C-H positions. Palladium catalysis is commonly employed, and the regioselectivity of the reaction can often be controlled by the electronic properties of the pyridine ring or through the use of directing groups.[16]

Table 6: Quantitative Data for C-H Functionalization of Pyridines

Pyridine SubstrateCoupling PartnerCatalyst SystemConditionsSolventTemp. (°C)Yield (%)Reference
2-Quinolinecarboxyamide derivativeIntramolecular C-BrPd(OAc)2 / PPh3K2CO3, TBABDMA11094[20]
Pyridine N-oxidesPotassium aryltrifluoroboratesPd(OAc)2TBAI--Moderate to High[14]
N'-methyl-N'-(pyridin-2-yl)benzohydrazideAryl iodidesPd(OAc)2NaOAcPhCl14068-85[7]
3-NitropyridineIodobenzenePd(OAc)2 / LigandAg2CO3--High[16]

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation [20]

To a screw-capped test tube equipped with a magnetic stirring bar are added the N-(2-bromophenyl)picolinamide substrate (0.100 mmol), potassium carbonate (42.0 mg, 0.304 mmol), tetrabutylammonium bromide (31.7 mg, 0.098 mmol), Pd(OAc)2 (2.2 mg, 10 mol %), and triphenylphosphine (2.8 mg, 10 mol %). The mixture is dissolved in 3.1 mL of N,N-dimethylacetamide (DMA) and stirred at 110°C for 24 hours. After cooling to room temperature, water (3 mL) is added, and the product is extracted with dichloromethane (3 x 2 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

CH_Functionalization_Logic Pyridine_Substrate Pyridine Substrate C-H_Activation C-H Activation Step Pyridine_Substrate->C-H_Activation Regioselectivity Regioselectivity Control C-H_Activation->Regioselectivity Electronic_Effects Electronic Effects Regioselectivity->Electronic_Effects via Directing_Group Directing Group Regioselectivity->Directing_Group via Catalytic_Cycle Catalytic Cycle Electronic_Effects->Catalytic_Cycle Directing_Group->Catalytic_Cycle C-C_or_C-X_Formation C-C or C-X Bond Formation Catalytic_Cycle->C-C_or_C-X_Formation Product Functionalized Pyridine C-C_or_C-X_Formation->Product

Caption: Logical relationship in C-H functionalization of pyridines.

Conclusion

The synthesis of substituted pyridines is a rich and evolving field, with a diverse array of methods available to the modern chemist. The classical condensation reactions, including the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke syntheses, provide robust and time-tested approaches, particularly for large-scale preparations. In parallel, modern catalytic methods, such as cross-coupling reactions and C-H functionalization, offer unparalleled precision, milder conditions, and access to novel chemical space. The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide serves as a starting point for researchers to navigate these choices and design efficient and effective syntheses of this important class of heterocyclic compounds.

References

Validating the Synthesis of 5-(Benzyloxy)-2-(chloromethyl)pyridine: A Comparative Guide to Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a plausible synthetic pathway for 5-(Benzyloxy)-2-(chloromethyl)pyridine, a key intermediate in pharmaceutical synthesis. By focusing on impurity profiling, this document offers a comparative analysis of synthetic routes and the analytical methodologies required to ensure the quality and consistency of the final product. The information presented herein is intended to support researchers in developing robust and well-characterized synthetic processes.

Introduction: The Importance of Impurity Profiling

This compound serves as a valuable building block in the development of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can affect the efficacy, safety, and stability of the final drug product. Regulatory agencies mandate stringent control over impurities, making their identification, quantification, and control a critical aspect of drug development. This guide outlines a systematic approach to validating a synthetic pathway for this compound through a detailed examination of its impurity profile.

Proposed Synthetic Pathway and Alternative Considerations

A practical and efficient synthetic route to this compound commences with the readily available 5-hydroxy-2-methylpyridine. The synthesis is conceptualized as a two-step process:

  • O-Benzylation: The phenolic hydroxyl group of 5-hydroxy-2-methylpyridine is protected with a benzyl group to yield 5-(benzyloxy)-2-methylpyridine.

  • Benzylic Chlorination: The methyl group at the 2-position of the pyridine ring is then chlorinated to afford the desired this compound.

Alternative pathways could involve the initial chlorination of 5-hydroxy-2-methylpyridine followed by benzylation, or the construction of the substituted pyridine ring from acyclic precursors. However, the proposed pathway is often preferred due to the potential for higher selectivity and milder reaction conditions.

Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)-2-methylpyridine

This procedure is adapted from established protocols for the O-benzylation of hydroxypyridines.

  • Materials: 5-hydroxy-2-methylpyridine, benzyl chloride, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-hydroxy-2-methylpyridine (1.0 eq) in DMF, add anhydrous K₂CO₃ (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl chloride (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 5-(benzyloxy)-2-methylpyridine.

Step 2: Synthesis of this compound

The benzylic chlorination can be achieved using various reagents. Below are two common methods.

Method A: Using N-Chlorosuccinimide (NCS)

  • Materials: 5-(benzyloxy)-2-methylpyridine, N-Chlorosuccinimide (NCS), benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) as a radical initiator, and a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile.

  • Procedure:

    • Dissolve 5-(benzyloxy)-2-methylpyridine (1.0 eq) in the chosen solvent.

    • Add NCS (1.1-1.3 eq) and a catalytic amount of BPO or AIBN.

    • Reflux the mixture and monitor the reaction by TLC or HPLC.

    • After completion, cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield this compound.

Method B: Using Sulfuryl Chloride (SO₂Cl₂)

  • Materials: 5-(benzyloxy)-2-methylpyridine, sulfuryl chloride (SO₂Cl₂), and a suitable solvent like dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-(benzyloxy)-2-methylpyridine (1.0 eq) in DCM and cool the solution to 0 °C.

    • Add SO₂Cl₂ (1.1 eq) dropwise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Impurity Profiling: Identification and Quantification

The validation of the synthetic pathway hinges on a thorough understanding and control of its impurity profile. Potential impurities can arise from starting materials, intermediates, byproducts, and degradation products.

Potential Impurities:

  • From Step 1 (Benzylation):

    • Unreacted 5-hydroxy-2-methylpyridine.

    • Over-benzylated products (quaternary ammonium salts).

    • Impurities from commercial benzyl chloride (e.g., benzyl alcohol, benzaldehyde).

  • From Step 2 (Chlorination):

    • Unreacted 5-(benzyloxy)-2-methylpyridine.

    • Over-chlorinated products: 5-(benzyloxy)-2-(dichloromethyl)pyridine and 5-(benzyloxy)-2-(trichloromethyl)pyridine. The formation of these impurities is a significant concern and is dependent on the stoichiometry of the chlorinating agent and reaction time.

    • Ring-chlorinated byproducts: Chlorination at other positions on the pyridine ring, although less likely for benzylic chlorination conditions.

    • Degradation of the benzyloxy group under harsh conditions.

Analytical Method for Impurity Profiling: HPLC-UV/MS

A robust High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometric (MS) detection is recommended for the comprehensive analysis of this compound and its potential impurities.

Hypothetical HPLC Method:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient can be optimized to achieve good separation of the main peak from all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV Detection: A photodiode array (PDA) detector can be used to monitor the elution profile at a suitable wavelength (e.g., 254 nm) and to assess peak purity.

    • Mass Spectrometry (MS) Detection: An electrospray ionization (ESI) source in positive ion mode can be used for the identification and confirmation of impurities based on their mass-to-charge ratio (m/z).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like acetonitrile.

Comparative Data

The following tables provide a hypothetical comparison of the two proposed chlorination methods based on data from analogous reactions reported in the literature. Actual results for the synthesis of this compound may vary and require experimental optimization.

Table 1: Comparison of Chlorination Methods

ParameterMethod A (NCS)Method B (SO₂Cl₂)
Typical Yield 60-80%70-90%
Reaction Time 4-8 hours1-3 hours
Reaction Temperature Reflux0 °C to Room Temp.
Key Advantages Milder, easier to handle reagent.Faster reaction, often higher yielding.
Key Disadvantages Longer reaction times, potential for radical initiator side reactions.Highly reactive and corrosive reagent, requires careful handling.

Table 2: Hypothetical Impurity Profile Comparison

ImpurityMethod A (NCS) - Expected LevelMethod B (SO₂Cl₂) - Expected LevelIdentification Method
Unreacted 5-(benzyloxy)-2-methylpyridine< 5%< 3%HPLC-UV, LC-MS
5-(benzyloxy)-2-(dichloromethyl)pyridine1-3%2-5%HPLC-UV, LC-MS
5-(benzyloxy)-2-(trichloromethyl)pyridine< 0.5%< 1%HPLC-UV, LC-MS
Other Ring-Chlorinated Isomers< 0.1%< 0.2%LC-MS

Visualizing the Process

Diagram 1: Synthetic Pathway

Synthetic_Pathway A 5-Hydroxy-2-methylpyridine B 5-(Benzyloxy)-2-methylpyridine A->B  Benzyl Chloride, K₂CO₃  DMF, 60-70 °C C This compound B->C  NCS, BPO (Method A) or  SO₂Cl₂ (Method B)

Caption: Proposed two-step synthesis of this compound.

Diagram 2: Impurity Profiling Workflow

Impurity_Profiling_Workflow cluster_0 Sample Analysis cluster_1 Detection and Identification cluster_2 Data Analysis and Reporting Sample Crude Product Sample HPLC HPLC Separation (C18 Column, Gradient Elution) Sample->HPLC UV_MS HPLC->UV_MS UV UV Detection (PDA) Quant Quantification of Impurities UV->Quant MS Mass Spectrometry (ESI-MS) Ident Structural Elucidation of Unknowns MS->Ident UV_MS->UV UV_MS->MS Report Impurity Profile Report Quant->Report Ident->Report

Caption: Workflow for the impurity profiling of this compound.

Conclusion

The validation of a synthetic pathway for this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. The proposed two-step synthesis from 5-hydroxy-2-methylpyridine offers a viable route, with the choice of chlorinating agent in the second step influencing the impurity profile and overall efficiency. A robust HPLC-UV/MS method is essential for the accurate identification and quantification of potential impurities, particularly over-chlorinated byproducts. By carefully controlling the reaction conditions and implementing a thorough analytical monitoring strategy, researchers can produce this compound of high purity, meeting the stringent requirements of the pharmaceutical industry.

Comparing the efficacy of different protecting groups for 5-hydroxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. 5-Hydroxypyridine-2-carbaldehyde is a versatile building block, incorporating a nucleophilic phenolic hydroxyl group and an electrophilic aldehyde, both of which often require temporary masking to achieve selective transformations at other sites of the molecule or to prevent undesired side reactions. This guide provides a comparative overview of the efficacy of various protecting groups for the hydroxyl and aldehyde functionalities of 5-hydroxypyridine-2-carbaldehyde, supported by experimental data and detailed protocols.

Protecting the Hydroxyl Group: A Comparative Analysis

The phenolic hydroxyl group in 5-hydroxypyridine-2-carbaldehyde is susceptible to a variety of reactions, including O-alkylation and acylation. Its protection is often necessary when performing reactions at the aldehyde or the pyridine ring. Here, we compare two commonly employed protecting groups: the benzyl ether and the tert-butyldimethylsilyl (TBDMS) ether.

Benzyl (Bn) Ether

Benzyl ethers are a robust and widely used protecting group for alcohols and phenols due to their stability across a broad range of reaction conditions, including acidic and basic media, as well as their facile cleavage by hydrogenolysis.

tert-Butyldimethylsilyl (TBDMS) Ether

Silyl ethers, particularly TBDMS ethers, are favored for their ease of installation and removal under mild, non-hydrogenolytic conditions. They are generally stable to a variety of non-acidic reagents.

Protecting the Aldehyde Group: The Acetal Strategy

The aldehyde group is highly reactive towards nucleophiles and reducing agents. Protection as an acetal is a common and effective strategy to mask its reactivity. Cyclic acetals, formed with diols such as ethylene glycol, are particularly stable.

Experimental Data Summary

The following table summarizes the reaction conditions and yields for the protection and deprotection of 5-hydroxypyridine-2-carbaldehyde with the aforementioned protecting groups.

Functional GroupProtecting GroupProtection Reaction ConditionsProtection Yield (%)Deprotection Reaction ConditionsDeprotection Yield (%)
Hydroxyl Benzyl (Bn)Benzyl bromide, K₂CO₃, Acetonitrile, refluxHigh (not specified)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)High (typically >90%)
Benzyl (Bn)2-Fluorobenzyl bromide, K₂CO₃, DMF, 60 °C71Catalytic Hydrogenolysis (e.g., H₂, Pd/C)High (typically >90%)
tert-Butyldimethylsilyl (TBDMS)TBDMSCl, Imidazole, DMF, rtGood to HighTBAF, THF, rt; or mild acidHigh (typically >90%)
Aldehyde Ethylene Glycol AcetalEthylene glycol, p-TsOH, Toluene, reflux (Dean-Stark)Good to HighAqueous acid (e.g., HCl or AcOH)High (typically >90%)

Experimental Protocols

Protection of the Hydroxyl Group as a Benzyl Ether

Procedure: To a solution of 5-hydroxypyridine-2-carbaldehyde in acetonitrile is added potassium carbonate, followed by benzyl bromide. The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC). After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude 5-(benzyloxy)pyridine-2-carbaldehyde, which can be purified by column chromatography.

Deprotection of the Benzyl Ether

Procedure: The 5-(benzyloxy)pyridine-2-carbaldehyde is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol). A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure using a balloon) until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the deprotected 5-hydroxypyridine-2-carbaldehyde.

Protection of the Aldehyde Group as an Ethylene Glycol Acetal

Procedure: A solution of 5-hydroxypyridine-2-carbaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC until the starting material is consumed. Upon completion, the reaction mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude acetal can be purified by column chromatography.

Deprotection of the Ethylene Glycol Acetal

Procedure: The acetal-protected 5-hydroxypyridine-2-carbaldehyde is dissolved in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1M HCl or acetic acid). The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction mixture is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the deprotected aldehyde.

Logical Workflow for Protecting Group Strategy

The choice of protecting group and the sequence of protection and deprotection steps are critical for the successful synthesis of complex molecules derived from 5-hydroxypyridine-2-carbaldehyde. The following diagram illustrates a general workflow.

G cluster_0 Synthesis Planning cluster_1 Protection Strategy cluster_2 Deprotection start 5-Hydroxypyridine-2-carbaldehyde protect_oh Protect Hydroxyl Group (e.g., Benzyl, Silyl) start->protect_oh Requires Aldehyde Reactivity protect_cho Protect Aldehyde Group (e.g., Acetal) start->protect_cho Requires Hydroxyl Reactivity target Target Molecule reaction_sequence Desired Reaction Sequence deprotect Remove Protecting Group(s) reaction_sequence->deprotect protected_intermediate Protected Intermediate protect_oh->protected_intermediate protect_cho->protected_intermediate protected_intermediate->reaction_sequence deprotect->target

Caption: General workflow for the application of protecting groups in the synthesis of derivatives from 5-hydroxypyridine-2-carbaldehyde.

Conclusion

The selection of an appropriate protecting group for 5-hydroxypyridine-2-carbaldehyde is dictated by the specific reaction conditions of the subsequent synthetic steps. Benzyl ethers offer robust protection for the hydroxyl group, removable under hydrogenolysis conditions, making them suitable for a wide range of transformations that do not involve catalytic reduction. Silyl ethers provide a milder alternative for hydroxyl protection, with fluoride-mediated or acid-catalyzed deprotection. For the aldehyde functionality, acetal protection is a reliable method to prevent its participation in nucleophilic or reductive reactions, with straightforward removal using aqueous acid. Careful consideration of the stability and cleavage conditions of each protecting group is paramount to devising an efficient and successful synthetic strategy.

In-Silico Modeling vs. Experimental Reality: A Comparative Guide to the Reactivity of 5-(Benzyloxy)-2-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of key synthetic intermediates is paramount for efficient and predictable molecular construction. This guide provides a comparative analysis of the in-silico modeled reactivity of 5-(Benzyloxy)-2-(chloromethyl)pyridine against its observed experimental behavior, offering insights into the predictive power of computational models and practical considerations for its use in synthesis.

This compound is a valuable building block in medicinal chemistry, prized for the facile introduction of the (5-(benzyloxy)pyridin-2-yl)methyl moiety. The reactivity of this compound is centered on the chloromethyl group, which acts as a potent electrophile in nucleophilic substitution reactions. This guide will delve into the theoretical underpinnings of its reactivity and compare these with established experimental outcomes.

Unveiling Reactivity: The In-Silico Perspective

Computational modeling, particularly Density Functional Theory (DFT), offers a powerful lens to dissect the electronic factors governing the reactivity of this compound. The core of its reactivity lies in the bimolecular nucleophilic substitution (SN2) reaction at the benzylic-like carbon of the chloromethyl group.

In-silico models predict a significant "benzylic effect" for 2-(chloromethyl)pyridine derivatives, analogous to benzyl halides. This effect describes the accelerated rate of SN2 reactions at a carbon adjacent to an aromatic ring. Computational studies on similar systems, such as benzyl fluoride, have shown that the transition state is stabilized, leading to a lower activation energy compared to their non-aromatic counterparts.[1] This stabilization is attributed to the delocalization of electron density into the π-system of the pyridine ring in the transition state.[2]

The electron-withdrawing nature of the pyridine nitrogen and the electron-donating character of the benzyloxy group are expected to further modulate the reactivity of the chloromethyl group. In-silico analysis of the electrostatic potential at the benzylic carbon can provide a more nuanced prediction of reactivity towards different nucleophiles.[1]

Experimental Validation: Reactivity in Practice

Experimental data robustly confirms the high reactivity of this compound in SN2 reactions with a variety of nucleophiles. The chloromethyl group serves as an excellent electrophilic site, readily undergoing substitution with nitrogen, sulfur, and oxygen nucleophiles under relatively mild conditions.

Reactions with Amine Nucleophiles

The alkylation of amines is a cornerstone application of this compound. Primary and secondary amines react efficiently to form the corresponding N-substituted aminomethyl pyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

NucleophileProductTypical Conditions
AnilineN-((5-(Benzyloxy)pyridin-2-yl)methyl)anilineTriethylamine, THF, 60 °C
Piperidine2-((5-(Benzyloxy)pyridin-2-yl)methyl)piperidineK2CO3, Acetonitrile, Reflux
Reactions with Sulfur Nucleophiles

Thiolates, being soft and highly effective nucleophiles, react readily with this compound to form thioethers. These reactions are often performed at or below room temperature.

NucleophileProductTypical Conditions
Thiophenol2-((5-(Benzyloxy)pyridin-2-yl)methyl)(phenyl)sulfaneNaOH, DMF, RT

A Comparative Look: In-Silico Predictions vs. Experimental Data

ParameterIn-Silico Prediction (Qualitative)Experimental Observation
Reactivity High reactivity due to the "benzylic effect" of the pyridine ring, leading to a stabilized SN2 transition state and lower activation energy.High reactivity observed with a wide range of nucleophiles under mild conditions, confirming the activating nature of the pyridylmethyl system.
Reaction Mechanism Predominantly SN2 mechanism, characterized by a backside attack of the nucleophile.Consistent with an SN2 pathway, as evidenced by the successful reaction with various strong nucleophiles.
Substituent Effects The benzyloxy group is expected to have a minor electronic influence on the remote chloromethyl group, but the overall reactivity is dominated by the pyridyl moiety.The compound is a versatile reagent, suggesting that the electronic nature of the benzyloxy group does not impede the desired nucleophilic substitution.

Alternative Synthetic Strategies

While direct alkylation with this compound is a primary method for introducing the (5-(benzyloxy)pyridin-2-yl)methyl group, reductive amination presents a viable alternative, particularly for the synthesis of secondary and tertiary amines.[3][4] This method involves the reaction of an amine with the corresponding aldehyde, 5-(benzyloxy)picolinaldehyde, in the presence of a reducing agent.

MethodAdvantagesDisadvantages
Direct Alkylation Straightforward, one-step process.Potential for over-alkylation with primary amines. The starting material can be lachrymatory.
Reductive Amination Good control over the degree of alkylation, often leading to higher yields of the desired secondary or tertiary amine. Avoids the use of a reactive alkyl halide.Requires a two-step process (oxidation of the corresponding alcohol to the aldehyde, followed by reductive amination).

Experimental Protocols

Synthesis of N-((5-(Benzyloxy)pyridin-2-yl)methyl)aniline

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), aniline (1.1 eq) and triethylamine (1.2 eq) are added. The reaction mixture is stirred at 60°C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Synthesis of 2-((5-(Benzyloxy)pyridin-2-yl)methyl)(phenyl)sulfane

To a solution of thiophenol (1.05 eq) in dimethylformamide (DMF), sodium hydroxide (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes. A solution of this compound (1.0 eq) in DMF is then added dropwise. The reaction is stirred at room temperature and monitored by TLC. After completion, the reaction mixture is poured into water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing the Reaction Pathway

The SN2 reaction of this compound with a nucleophile can be visualized as a concerted process involving a five-coordinate transition state.

SN2_Reaction cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactant This compound + Nu⁻ TS [Nu---CH₂(Py)---Cl]⁻ Reactant->TS Backside Attack Product 5-(Benzyloxy)-2-(Nu-methyl)pyridine + Cl⁻ TS->Product Leaving Group Departure

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 5-(Benzyloxy)-2-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive operational and disposal plan for 5-(Benzyloxy)-2-(chloromethyl)pyridine, a chemical intermediate that requires careful management due to its potential hazards.

Hazard Identification and Classification
Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritation Causes skin irritation.[1]Wear protective gloves and clothing.[1]
Eye Irritation Causes serious eye irritation.[1]Wear eye and face protection.[1]
Respiratory Irritation May cause respiratory irritation.[1]Use only in a well-ventilated area or outdoors.[1]
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Avoid direct contact and inhalation. Use appropriate PPE.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure when handling this compound. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control, supplemented by the following PPE:

Protection TypeSpecific EquipmentStandard/Notes
Eye/Face Protection Chemical splash goggles or a face shield.Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, or other protective clothing to prevent skin exposure.Gloves should be inspected before use and removed carefully to avoid skin contamination.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if ventilation is inadequate or if dust or aerosols are generated.[2]

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling and use of this compound.

  • Preparation and Handling :

    • Ventilation : Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne levels.[3][4][5]

    • Donning PPE : Before handling, put on all required PPE as specified in the table above.

    • Handling : Avoid direct contact with skin and eyes. Prevent the formation of dust or aerosols. Do not eat, drink, or smoke in the handling area.[6][7]

  • Storage :

    • Store in a tightly closed, properly labeled container.[1][8]

    • Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.[1]

Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Verify Fume Hood Functionality B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weigh/Transfer Compound in Fume Hood B->C D Perform Experimental Procedure C->D E Store Compound in Designated Area D->E F Decontaminate Work Area E->F G Remove and Dispose of PPE Properly F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of accidental exposure or spillage.

IncidentProcedure
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spills For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect into a designated, sealed container for hazardous waste.[4] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.[8]

Disposal Plan

As a chlorinated organic compound, this compound waste must be managed as hazardous chemical waste and segregated properly.

  • Waste Segregation :

    • This compound should be segregated as chlorinated organic waste.[3] Do not mix with non-halogenated waste streams.[3]

  • Container Labeling :

    • Use a chemically compatible, leak-proof container with a secure lid.

    • The container must be clearly marked with a "Hazardous Waste" label, and the full chemical name must be written out.[3]

  • Disposal Request :

    • Once the waste container is full or no longer in use, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.[3]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Segregate as Chlorinated Organic Waste B Use Designated, Labeled Hazardous Waste Container A->B C Store in a Secure, Well-Ventilated Area B->C D Ensure Secondary Containment C->D E Submit Waste Collection Request to EH&S D->E F Professional Disposal via Approved Waste Plant E->F

Caption: Step-by-step process for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Benzyloxy)-2-(chloromethyl)pyridine
Reactant of Route 2
5-(Benzyloxy)-2-(chloromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.